molecular formula C9H11NO B1593024 2,3-Dihydro-1-benzofuran-7-ylmethylamine CAS No. 361393-65-9

2,3-Dihydro-1-benzofuran-7-ylmethylamine

Cat. No.: B1593024
CAS No.: 361393-65-9
M. Wt: 149.19 g/mol
InChI Key: LNQLTDVDXCZARO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-7-ylmethylamine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQLTDVDXCZARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634677
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361393-65-9
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Abstract

Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a methylamine group at the 7-position of the benzene ring. The structure combines a hydrophobic bicyclic ether framework with a basic primary amine, suggesting a distinct profile of solubility, basicity, and reactivity.

The core properties, derived from its chemical formula, are fundamental to its identity. While experimental values for properties like density and boiling point are unavailable, we can extrapolate estimations from well-characterized, structurally similar compounds: the parent scaffold, 2,3-dihydro-1-benzofuran[4], and the archetypal primary benzylic amine, benzylamine.[5][6]

PropertyValue / Predicted ValueBasis of Determination
IUPAC Name (2,3-Dihydro-1-benzofuran-7-yl)methanamineNomenclature Standard
Molecular Formula C₉H₁₁NOElemental Composition
Molecular Weight 149.19 g/mol Calculation
Exact Mass 149.084064 DaCalculation
CAS Number Not FoundDatabase Search
Predicted Boiling Point ~220-240 °CExtrapolation from Benzylamine (185°C)[6] and 2,3-Dihydro-1-benzofuran (188-189°C)[4], with an increase for the larger structure.
Predicted Density ~1.05-1.15 g/mLExtrapolation from Benzylamine (0.981 g/mL)[6] and 2,3-Dihydro-1-benzofuran (1.065 g/mL).
Predicted logP ~1.5 - 2.0Estimation based on Benzylamine (logP=1.09)[5] and the added hydrophobicity of the dihydrofuran ring.

Solubility and Basicity Profile

The molecule's structure is amphiphilic. The dihydrobenzofuran moiety is nonpolar and hydrophobic, while the primary benzylic amine group is polar and capable of hydrogen bonding. This duality governs its solubility.

  • Aqueous Solubility : The neutral form is expected to have low solubility in water. However, as a primary amine, it will act as a weak base. In acidic aqueous solutions (pH < 7), the amine will be protonated to form an ammonium salt (R-CH₂NH₃⁺), which is ionic and expected to be significantly more water-soluble.

  • Organic Solubility : The compound is expected to be soluble in a range of polar organic solvents, such as ethanol, methanol, and DMSO, due to potential hydrogen bonding and dipole-dipole interactions.[7]

The basicity of the amine is a critical parameter, quantified by its pKa value (the pKa of its conjugate acid, R-NH₃⁺). The lone pair of electrons on the nitrogen atom allows it to accept a proton. For primary benzylic amines, the pKa is typically around 9-10. Benzylamine, for instance, has a pKa of 9.34.[6] The electronic effect of the dihydrobenzofuran ring is not expected to drastically alter this value.

Predicted pKa: 9.2 - 9.5

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. While no empirical spectra are available, a robust prediction can be made based on the functional groups present.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): The three protons on the benzene ring (H-4, H-5, H-6) would appear in the aromatic region, likely between δ 6.7-7.2 ppm. Their specific shifts and coupling patterns (doublets, triplets) will depend on their relative positions.

  • Dihydrofuran Protons (4H): The two methylene groups of the dihydrofuran ring will appear as two distinct triplets. The protons at C3 (Ar-CH₂-CH₂-O) are expected around δ 3.2-3.4 ppm, while the protons at C2 (Ar-CH₂-CH₂-O) will be further downfield, around δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent oxygen atom.[8]

  • Benzylic Protons (2H): The methylene protons of the -CH₂NH₂ group, being attached to the aromatic ring, would likely appear as a singlet around δ 3.8-4.0 ppm.

  • Amine Protons (2H): The NH₂ protons typically appear as a broad singlet, and their chemical shift is highly variable (δ 1.5-3.5 ppm) depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy
  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). Two of these will be quaternary carbons (C-3a and C-7a).

  • Dihydrofuran Carbons (2C): The C3 carbon should appear around δ 28-32 ppm, and the C2 carbon (adjacent to oxygen) further downfield around δ 70-74 ppm.[8]

  • Benzylic Carbon (1C): The carbon of the -CH₂NH₂ group is expected in the range of δ 40-45 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: A characteristic pair of medium-intensity peaks between 3300-3500 cm⁻¹ for the primary amine (-NH₂).

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong signal for the aryl-alkyl ether C-O bond, expected around 1200-1250 cm⁻¹.

  • N-H Bending: A scissoring vibration for the primary amine around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A clear molecular ion peak at m/z = 149 under electron ionization (EI).

  • Protonated Molecule ([M+H]⁺): A strong signal at m/z = 150 in electrospray ionization (ESI) positive mode.

  • Key Fragmentation: The most prominent fragment would likely arise from benzylic cleavage, losing the -NH₂ group to form a stable benzylic carbocation at m/z = 132 or the iminium ion at m/z=30.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned from the commercially available 2,3-dihydro-1-benzofuran. A logical and efficient strategy involves the introduction of a functional group handle at the 7-position, which can then be converted to the methylamine moiety. Reductive amination of an aldehyde intermediate is a well-established and high-yielding transformation.

A plausible multi-step synthesis is outlined below:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination start 2,3-Dihydro-1-benzofuran step1_reagent POCl₃, DMF (Vilsmeier-Haack Reaction) start->step1_reagent product1 2,3-Dihydro-1-benzofuran-7-carbaldehyde step1_reagent->product1 step2_reagent 1. NH₃ or NH₄Cl 2. NaBH₃CN or H₂, Pd/C product1->step2_reagent product2 This compound (Target Molecule) step2_reagent->product2

Caption: Proposed two-step synthesis of the target compound.

Causality of Experimental Choices:

  • Vilsmeier-Haack Formylation: This reaction is a classic and effective method for introducing an aldehyde group onto electron-rich aromatic rings. The ether oxygen of the dihydrobenzofuran ring activates the aromatic system, directing the electrophilic substitution preferably to the ortho and para positions. The 7-position is sterically accessible and electronically favorable.

  • Reductive Amination: This is one of the most efficient methods for converting aldehydes to amines. It proceeds via the in-situ formation of an imine, which is then reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This one-pot procedure is often high-yielding and avoids the isolation of the intermediate imine.

Protocols for Experimental Characterization

To validate the predicted properties, the following standardized protocols are recommended. These methods are designed to be self-validating and are grounded in fundamental analytical principles.

Protocol: Determination of Aqueous Solubility

This protocol uses the shake-flask method, a gold standard for solubility measurement.

G prep Prepare saturated solution: Add excess compound to pH-adjusted buffer. Equilibrate (e.g., 24h at 25°C with shaking). separate Separate phases: Centrifuge or filter (0.22 µm) to remove undissolved solid. prep->separate Equilibration quantify Quantify concentration: Analyze the clear supernatant using a calibrated HPLC-UV method. separate->quantify Isolation repeat Repeat at multiple pH values (e.g., pH 2, 7.4, 9) to determine pH-dependent solubility. quantify->repeat pH Profiling

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation: To a series of vials, add a precisely weighed amount of the compound (e.g., 5 mg).

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, 0.1 M HCl, pH 7.4 phosphate buffer) to each vial. Ensure an excess of solid material remains undissolved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the direct determination of the pKa.

G setup Setup: Calibrate pH meter. Dissolve a known mass of compound in water/co-solvent (e.g., 50% MeOH). acidify Acidify: Add standardized HCl to protonate all amine groups (e.g., to pH ~2). setup->acidify titrate Titrate: Add standardized NaOH in small, precise increments. Record pH after each addition. acidify->titrate analyze Analyze Data: Plot pH vs. volume of NaOH added. Determine the inflection point of the curve (or midpoint of the buffer region). titrate->analyze pka pKa = pH at half-equivalence point analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., 50:50 methanol/water) to ensure solubility of both the free base and its salt form.

  • Initial Acidification: Place the solution in a jacketed beaker at constant temperature (25°C) under gentle stirring. Add a standardized solution of HCl (e.g., 0.1 M) until the pH is approximately 2 units below the expected pKa (e.g., pH ~7).

  • Titration: Begin adding a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the added volume and the pH.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the compound has been neutralized (the midpoint of the flat "buffer region" on the titration curve). This can be precisely determined by finding the inflection point on a derivative plot (d(pH)/dV vs. V).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its structure as a primary benzylic amine warrants careful handling. Aromatic amines as a class can be toxic and may be absorbed through the skin.[7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.

Conclusion

This compound is a compound of interest with predictable physicochemical properties based on its unique chemical architecture. This guide provides a robust framework for its characterization, including calculated core properties, predicted spectroscopic signatures, and a plausible synthetic route. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine its solubility and basicity, which are critical parameters for any application in drug discovery and development. The synthesis and characterization of this and related molecules will continue to be a valuable endeavor for expanding the chemical space of biologically relevant benzofuran derivatives.

References

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]

  • Patel, P., Shakya, R., Vishakha, V. A., Kurmi, B. D., Verma, S. K., Gupta, G. D., & Rajak, H. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ACS Combinatorial Science. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. [Link]

  • SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. [Link]

  • ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • National Institutes of Health. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ATB (Automated Topology Builder). (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. [Link]

  • Cheméo. (n.d.). Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Chemical & Physical Properties. [Link]

  • U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

  • PubMed. (1998). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • ResearchGate. (2015). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • YouTube. (2014). Properties of Amines. [Link]

  • American Elements. (n.d.). Benzofurans. [Link]

  • PubMed. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Imperative for Unambiguous Confirmation

The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity, including potential anticancer properties.[1][2] When functionalized, as in the case of 2,3-Dihydro-1-benzofuran-7-ylmethylamine, the precise location of substituents is critical to its pharmacological and toxicological profile. An error in assigning the substitution pattern (e.g., misidentifying it as the 4-, 5-, or 6-isomer) can render subsequent research and development efforts invalid.

This guide, therefore, presents a multi-pronged analytical strategy designed to build an unassailable case for the structure of the target molecule. We will progress from foundational techniques that provide preliminary evidence to advanced, multi-dimensional experiments that establish definitive connectivity, culminating in the "gold standard" of structural proof.

G cluster_0 Initial Hypothesis & Synthesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Ultimate Confirmation cluster_3 Final Validation synthesis Proposed Synthesis hypothesis Hypothesized Structure (C9H11NO) synthesis->hypothesis ms Mass Spectrometry (MS) - Molecular Formula - Fragmentation hypothesis->ms Initial Analysis ir Infrared (IR) Spectroscopy - Functional Groups hypothesis->ir Initial Analysis nmr_1d 1D NMR ('H, '3C) - Chemical Environment - Proton/Carbon Count hypothesis->nmr_1d Initial Analysis xray Single Crystal X-Ray Crystallography - Absolute 3D Structure hypothesis->xray Optional, Definitive Proof conclusion Integrated Data Analysis & Structure Confirmation ms->conclusion Convergent Evidence ir->conclusion Convergent Evidence nmr_2d 2D NMR (COSY, HSQC, HMBC) - Connectivity Mapping nmr_1d->nmr_2d Deeper Insight nmr_2d->conclusion Convergent Evidence xray->conclusion Absolute Confirmation

Caption: A logical workflow for comprehensive structure elucidation.

Foundational Analysis: Establishing the Molecular Framework

Before delving into complex connectivity experiments, we first confirm the molecular formula and identify the key functional groups present. This foundational data provides the constraints within which we will solve the structural puzzle.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry serves as the first checkpoint. The primary goal is to verify the molecular weight and, by extension, the molecular formula.

  • Expert Insight: For a molecule with the proposed formula C₉H₁₁NO, we anticipate a monoisotopic mass of 149.0841 g/mol . High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analysis, is crucial here. A measured mass within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass provides strong confidence in the elemental composition. Furthermore, the compound contains a single nitrogen atom, meaning it must adhere to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] The observation of a molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) at m/z 149 or 150, respectively, is a key preliminary confirmation.

  • Fragmentation Analysis: Electron Ionization (EI) MS provides valuable structural clues through fragmentation. For this compound, the most anticipated fragmentation is an α-cleavage (beta-cleavage relative to the ring), where the bond between the benzylic carbon and the aromatic ring breaks. However, a more likely and diagnostic cleavage is the loss of the •NH₂ radical, leading to a stable benzylic cation at m/z 132. The primary fragment is expected from the cleavage of the C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized iminium ion.[4][5]

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

  • Expert Insight: The structure contains a primary amine (-NH₂) and an aryl alkyl ether (Ar-O-R). The IR spectrum should therefore exhibit characteristic absorption bands. A failure to observe these key bands would immediately call the proposed structure into question.

Functional GroupExpected VibrationTypical Wavenumber (cm⁻¹)Rationale & Expected Appearance
**Primary Amine (R-NH₂) **N-H Symmetric & Asymmetric Stretch3300 - 3500Critical Signature. The presence of a primary amine is confirmed by a characteristic doublet (two distinct bands) in this region.[3] This is a more definitive indicator than the single, often broader, peak of a secondary amine.
N-H Scissoring (Bending)1590 - 1650A moderate to strong absorption that can sometimes overlap with aromatic C=C stretching.
Aryl Alkyl Ether C-O-C Asymmetric Stretch1200 - 1275A strong, prominent band indicative of the aryl-O bond stretch.
C-O-C Symmetric Stretch1000 - 1075A moderate intensity band associated with the alkyl-O portion of the ether linkage.
Aromatic Ring C=C Stretching1450 - 1600Multiple sharp, moderate bands confirming the presence of the benzene ring.
Aliphatic Groups C-H Stretching2850 - 3000Bands corresponding to the CH₂ groups of the dihydrofuran ring and the methylamine bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. We employ a suite of 1D and 2D experiments to assemble the molecule piece by piece.

1D NMR: ¹H and ¹³C Spectra
  • Expert Insight: The ¹H NMR spectrum gives us a census of all unique proton environments, while the ¹³C spectrum does the same for carbon. The chemical shifts, integration (for ¹H), and multiplicities provide the initial clues for piecing the structure together. The key is to correlate the observed signals with the expected electronic environments in the proposed structure.

Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃) Note: Predicted shifts are based on analogous structures and general principles.[6][7][8][9]

Atom(s)LabelPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Rationale
CH ₂-2Hₐ~4.6 (t, J=8.8)~72Protons on a carbon (C2) adjacent to an oxygen atom are significantly deshielded. Expected to be a triplet due to coupling with Hᵦ. Carbon is also deshielded by the adjacent oxygen.
CH ₂-3Hᵦ~3.2 (t, J=8.8)~30Protons on C3 are less deshielded than Hₐ. Also a triplet due to coupling with Hₐ. Carbon is in a standard aliphatic range.
Ar-H Hc,d,e6.8 - 7.2 (m)110 - 130The three aromatic protons will appear in the aromatic region. Their specific shifts and coupling patterns (doublets, triplets) will depend on their relative positions, confirming a tri-substituted benzene ring.
CH ₂-NH₂Hf~3.9 (s)~45Benzylic protons adjacent to a nitrogen atom. Expected to be a singlet as there are no adjacent protons to couple with. The carbon is deshielded by the nitrogen and the aromatic ring.
NHHg~1.5 (br s)N/AAmine protons have a variable chemical shift and often appear as a broad singlet due to quadrupole broadening and exchange. This signal will disappear upon D₂O exchange.[8]
C -4,5,6-N/A110 - 130Aromatic carbons.
C -7-N/A~135The aromatic carbon bearing the methylamine substituent.
C -3a-N/A~128Aromatic quaternary carbon at the fusion of the two rings.
C -7a-N/A~160Aromatic quaternary carbon bonded to the ether oxygen, making it highly deshielded.
2D NMR: The Definitive Connectivity Map

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. A combination of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • Expected Correlation: A strong cross-peak between the signals at ~4.6 ppm (Hₐ) and ~3.2 ppm (Hᵦ) would confirm the -O-CH₂-CH₂- fragment of the dihydrofuran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to.

    • Expected Correlations: It will unequivocally link the proton assignments to the carbon assignments in the table above (e.g., Hₐ to C2, Hᵦ to C3, Hf to the methylene bridge carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are 2-4 bonds away, establishing the long-range connectivity that defines the overall molecular architecture. The HMBC spectrum is the key to proving the 7-position substitution.

Key HMBC Correlations to Confirm 7-Substitution:

G cluster_key HMBC Key Correlations img H_f H_f (~3.9 ppm) C_7 C-7 H_f->C_7 ³J (Strong) C_7a C-7a H_f->C_7a ²J (Strong) C_6 C-6 H_f->C_6 ³J (Medium)

Caption: Key HMBC correlations confirming the C7-CH₂ bond.

  • Expert Insight: The protons of the methylene bridge (Hf, ~3.9 ppm) are the ultimate probe for determining the substitution site. We MUST observe a strong correlation from these protons to the quaternary carbon C7a (a 2-bond correlation, ²J) and the protonated carbon C6 (a 3-bond correlation, ³J). Crucially, a correlation to the carbon bearing the substituent, C7, will also be seen. The observation of this specific set of correlations, and the absence of correlations to C4 or C5, provides irrefutable proof that the methylamine group is attached at the C7 position.

Orthogonal Confirmation: Single Crystal X-Ray Crystallography

While the complete NMR dataset provides definitive proof of connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure.[10]

  • Expert Insight: This technique is orthogonal to spectroscopy, meaning it derives its result from a completely different physical principle (the diffraction of X-rays by a crystalline lattice). A successful crystal structure not only confirms the connectivity but also provides precise bond lengths, bond angles, and stereochemical information, leaving no room for doubt.[11][12] While not always feasible if the compound fails to produce high-quality crystals, it is the gold standard for publication and regulatory submission.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • ¹H: Acquire with a spectral width of -2 to 12 ppm. Use a 30-degree pulse and a relaxation delay of 1 second. Process with a line broadening of 0.3 Hz.

    • ¹³C: Acquire using a proton-decoupled pulse program with a spectral width of 0 to 220 ppm.

    • D₂O Exchange: After acquiring the initial ¹H spectrum, add 1-2 drops of D₂O, shake the tube vigorously, and re-acquire the spectrum to confirm the disappearance of the N-H signal.

  • 2D Experiments:

    • gCOSY: Acquire using standard gradient-selected parameters.

    • gHSQC: Optimize for a one-bond J-coupling constant of 145 Hz.

    • gHMBC: Acquire and process to show long-range correlations, optimizing for a J-coupling of 8 Hz.

High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) coupled with a TOF or Orbitrap mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass accuracy is calibrated to < 5 ppm.

X-Ray Crystallography
  • Crystallization: Attempt crystallization by slow evaporation from various solvents (e.g., ethyl acetate, hexane, ethanol) or by vapor diffusion.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the diffraction data.[10]

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a logical and self-validating cascade of analytical evidence. HRMS establishes the correct elemental formula, C₉H₁₁NO. IR spectroscopy confirms the presence of the required primary amine and aryl ether functional groups. 1D NMR provides a complete census of all proton and carbon environments, consistent with the proposed structure. Finally, a suite of 2D NMR experiments, most critically the HMBC, provides an unambiguous map of the atomic connectivity, proving the methylamine substituent is located at the C7 position. This comprehensive spectroscopic dataset constitutes a rigorous and definitive elucidation of the molecular structure.

References

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). Rh(III)-Catalyzed C–H Activation/Carbooxygenation of 1,3-Dienes to Access Dihydrobenzofurans. Organic Letters, 23(10), 3844–3849. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Available at: [Link]

  • Al-Soud, Y. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. Available at: [Link]

  • Al-Hussain, S. A., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 555. Available at: [Link]

  • SpectraBase. (n.d.). 2,3-DIHYDRO-7-BENZOFURAN-CARBOXYLIC-ACID. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes. Available at: [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]

  • Patel, R. B., et al. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • ResearchGate. (n.d.). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available at: [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Available at: [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Available at: [Link]

  • ResearchGate. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

  • ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]. Available at: [Link]

  • Pérez-Fuertes, Y., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(10), 1971–1974. Available at: [Link]

  • SciSpace. (n.d.). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available at: [Link]

  • da Silva, A. B., et al. (2015). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Molecules, 20(9), 15993-16007. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Faisal, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

  • Wang, Y., et al. (2024). Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Rapid Communications in Mass Spectrometry, 38(4), e9688. Available at: [Link]

  • ResearchGate. (n.d.). Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Available at: [Link]

Sources

CAS number 361393-56-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for the properties and associated data for CAS number 361393-56-4 did not yield any specific information for this identifier. It is possible that this CAS number is incorrect, has been retired, or corresponds to a substance not detailed in publicly accessible scientific databases.

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For a comprehensive guide on a chemical entity, the correct CAS number is essential to retrieve data regarding:

  • Chemical and Physical Properties: Including molecular structure, weight, formula, solubility, and melting/boiling points.

  • Biological Activity: The compound's mechanism of action, its effects on biological systems, and any known therapeutic or toxicological properties.

  • Experimental Protocols: Established methods for handling, storage, and use in research settings.

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An In-depth Technical Guide to the Anticipated Biological Activity of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a multitude of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) stimulant properties. This technical guide focuses on a specific, yet under-investigated derivative, 2,3-Dihydro-1-benzofuran-7-ylmethylamine . While direct biological data for this compound is not extensively available in current literature, this document will provide a comprehensive analysis of its potential biological activities based on established structure-activity relationships (SAR) within the broader class of 2,3-dihydrobenzofurans. We will explore potential therapeutic targets, propose robust experimental workflows for activity screening, and discuss the scientific rationale underpinning these hypotheses. This guide aims to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this promising molecule.

Introduction: The 2,3-Dihydrobenzofuran Core - A Scaffold of Therapeutic Promise

The 2,3-dihydrobenzofuran ring system, a fusion of a benzene ring and a dihydrofuran ring, represents a conformationally restricted analog of phenethylamine and other biogenic amines. This structural rigidity can confer enhanced selectivity and potency for biological targets. The diverse biological activities reported for its derivatives underscore the therapeutic potential inherent in this scaffold.[1][2] Notable examples include compounds with applications in oncology, inflammatory diseases, and neuroscience.[3][4]

The subject of this guide, this compound, incorporates a key pharmacophoric feature: a primary aminomethyl group at the 7-position of the dihydrobenzofuran nucleus. This structural element is a common feature in many centrally acting agents and receptor ligands, suggesting a high probability of interaction with various biological targets.

Postulated Biological Activities and Therapeutic Targets

Based on the known pharmacology of structurally related 2,3-dihydrobenzofuran derivatives, we can hypothesize several potential biological activities for this compound.

Central Nervous System (CNS) Activity

The structural similarity of the aminomethyl-dihydrobenzofuran core to known psychoactive substances warrants investigation into its CNS effects.

  • Monoamine Reuptake Inhibition: The phenethylamine-like substructure suggests potential interaction with monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Compounds like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are known CNS stimulants, acting as monoamine releasing agents or reuptake inhibitors. It is plausible that this compound could exhibit similar activity, potentially leading to antidepressant, anxiolytic, or stimulant effects.

  • Receptor Modulation: The aminomethyl group could also serve as a recognition motif for various G-protein coupled receptors (GPCRs) in the CNS, such as serotonin (5-HT) or dopamine (D2) receptors. A series of N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives have been identified as D2 antagonists and 5-HT1A partial agonists with potential as atypical antipsychotics.[5]

Anti-inflammatory and Analgesic Potential

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated significant anti-inflammatory and analgesic properties.

  • Cannabinoid Receptor 2 (CB2) Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB2 receptor agonists for the treatment of neuropathic pain.[6][7] The CB2 receptor is primarily expressed in immune cells and is a key target for non-psychoactive analgesics and anti-inflammatory agents.

  • Inhibition of Prostaglandin Synthesis: Certain 2,3-dihydrobenzofuran-2-ones have been shown to be powerful inhibitors of prostaglandin synthesis, a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Anticancer Activity

The benzofuran nucleus is a common feature in a variety of natural and synthetic anticancer agents.[4]

  • Bromodomain and Extra-Terminal Domain (BET) Inhibition: Recently, 2,3-dihydrobenzofurans have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins.[8] BET inhibitors are a promising class of epigenetic modulators with broad anticancer activity.

  • NF-κB Inhibition: Some 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have shown potent inhibitory activity against NF-κB, a key transcription factor involved in inflammation and cancer progression.[1]

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound, a systematic, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.

Initial High-Throughput Screening (HTS)

A broad-based HTS campaign is the most efficient first step to identify primary biological activities.

Protocol 1: Broad Receptor and Transporter Profiling

  • Objective: To identify interactions with a wide range of CNS targets.

  • Methodology: Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include, at a minimum:

    • Monoamine transporters (SERT, NET, DAT).

    • Serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, etc.).

    • Dopamine receptor subtypes (D1, D2, D3, etc.).

    • Adrenergic receptor subtypes (α1, α2, β1, β2).

    • Cannabinoid receptors (CB1, CB2).

  • Data Analysis: Analyze percentage inhibition or stimulation at a fixed concentration (e.g., 10 µM). Hits are typically defined as >50% inhibition or stimulation.

  • Causality Check: Positive hits should be confirmed through concentration-response curves to determine potency (IC50 or EC50).

Protocol 2: In Vitro Anti-inflammatory Assays

  • Objective: To assess the potential anti-inflammatory properties.

  • Methodology:

    • Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: Culture RAW 264.7 macrophage cells and stimulate with LPS in the presence of varying concentrations of the test compound. Measure NO production in the supernatant using the Griess assay.

    • Prostaglandin E2 (PGE2) Immunoassay: In a similar experimental setup, measure the inhibition of PGE2 production using a commercially available ELISA kit.

  • Data Analysis: Calculate IC50 values for the inhibition of NO and PGE2 production.

  • Cytotoxicity Assessment: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 3: Anticancer Cell Viability Screening

  • Objective: To evaluate the cytotoxic potential against a panel of cancer cell lines.

  • Methodology: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60 panel). Utilize a standard cell viability assay such as the MTT or SRB assay after a 48-72 hour incubation period.

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

  • Selectivity Index: Compare the GI50 values in cancer cells to the IC50 for cytotoxicity in a non-cancerous cell line (e.g., primary fibroblasts) to determine the therapeutic window.

Secondary Assays and Mechanism of Action Studies

Positive hits from the initial screening should be followed up with more specific assays to determine the mechanism of action.

Diagram 1: Workflow for Investigating CNS Activity

CNS_Workflow HTS High-Throughput Screening (Receptor & Transporter Panel) Hit_Confirmation Hit Confirmation (Concentration-Response Curves) HTS->Hit_Confirmation Identified Hits Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Hit_Confirmation->Functional_Assays Confirmed Potency In_Vivo_Models In Vivo Behavioral Models (e.g., Forced Swim Test, Open Field Test) Functional_Assays->In_Vivo_Models Demonstrated Cellular Activity SAR_Studies Structure-Activity Relationship (Analog Synthesis & Testing) In_Vivo_Models->SAR_Studies Validated In Vivo Efficacy

Caption: A streamlined workflow for the characterization of CNS-active compounds.

Diagram 2: Elucidating Anti-inflammatory Mechanisms

AntiInflammatory_Workflow Initial_Screen In Vitro Anti-inflammatory Screen (NO & PGE2 Inhibition) COX_Inhibition COX-1/COX-2 Inhibition Assays Initial_Screen->COX_Inhibition Positive Hit CB2_Binding CB2 Receptor Binding Assay Initial_Screen->CB2_Binding Positive Hit Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) COX_Inhibition->Signaling_Pathway_Analysis CB2_Binding->Signaling_Pathway_Analysis In_Vivo_Inflammation_Models In Vivo Models (e.g., Carrageenan-induced Paw Edema) Signaling_Pathway_Analysis->In_Vivo_Inflammation_Models Mechanism Identified

Caption: A decision-tree approach for investigating anti-inflammatory mechanisms.

Quantitative Data Summary (Hypothetical)

Should initial screening yield positive results, the data should be tabulated for clear comparison and prioritization.

Target Assay Type Hypothetical IC50/EC50 (µM) Reference Compound Reference IC50/EC50 (µM)
SERTRadioligand Binding0.5Fluoxetine0.01
CB2 ReceptorRadioligand Binding0.1JWH-1330.003
RAW 264.7 (NO)Griess Assay2.5Indomethacin5.0
HeLa (Cytotoxicity)MTT Assay> 50Doxorubicin0.02

Conclusion and Future Directions

This compound represents a molecule of significant interest at the crossroads of several established therapeutic areas. While direct experimental evidence of its biological activity is currently lacking, a robust analysis of its structural features and the extensive pharmacology of the 2,3-dihydrobenzofuran scaffold strongly suggests a high potential for activity, particularly within the central nervous system and in the modulation of inflammatory pathways. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to unlocking the therapeutic potential of this compound. Further investigation is strongly warranted and could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Watson, R. J., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. University of Strathclyde. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Yuan, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26894-26918. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

  • (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN". ResearchGate. [Link]

  • Asbi, A., & Asbi, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Jacobs Journal of Analytical and Pharmaceutical Research, 3(2), 267-269. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12047-12071. [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629. [Link]

  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

  • Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

  • Perregaard, J., et al. (1999). N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents. Journal of Medicinal Chemistry, 42(17), 3342-3355. [Link]

  • Shi, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3685. [Link]

  • Sun, C., et al. (2008). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 51(20), 6437-6452. [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydro-1-benzofuran-7-ylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this core, particularly those featuring a 7-ylmethylamine substitution, have been the subject of extensive research, revealing a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the predominant and emerging mechanisms of action associated with this chemical class. We will delve into their well-established role as monoamine oxidase (MAO) inhibitors, a key target in the treatment of neurodegenerative disorders.[2] Furthermore, we will explore other significant biological activities, including their potential as anticancer agents, antimicrobial compounds, and modulators of other central nervous system (CNS) targets.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of molecular interactions, signaling pathways, and the experimental methodologies required to elucidate these mechanisms.

Introduction to the 2,3-Dihydro-1-benzofuran Scaffold: A Privileged Structure

The benzofuran ring system, consisting of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1][5] The 2,3-dihydro variant, in particular, offers a three-dimensional conformation that can be strategically modified to achieve high-affinity and selective interactions with various biological targets. Introducing substituents at specific positions on this core can generate novel derivatives with unique therapeutic properties.[1] This versatility has established the 2,3-dihydro-1-benzofuran scaffold as a "privileged structure" in drug discovery, with derivatives showing promise in treating chronic conditions like hypertension and neurodegenerative diseases, as well as acute infections.[3]

Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A significant body of research has identified benzofuran derivatives as potent inhibitors of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters.[2][6]

Overview of MAO Enzymes

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[7][8] There are two main isoforms:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[7][8]

  • MAO-B: Primarily metabolizes dopamine and is a key target in the management of Parkinson's disease.[2][7]

Inhibition of these enzymes leads to an increase in the synaptic concentration of their respective neurotransmitter substrates, which can alleviate symptoms of depression and neurodegenerative disorders.[9]

Molecular Interactions and Downstream Effects

Derivatives of 2,3-dihydro-1-benzofuran typically act as reversible inhibitors of MAO.[6] Their interaction with the enzyme's active site is governed by non-covalent forces, such as hydrogen bonds and hydrophobic interactions. Molecular docking studies have been employed to understand these interactions and guide the design of more potent and selective inhibitors.[6]

By inhibiting MAO, these compounds prevent the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and subsequent increased release into the synaptic cleft. This enhanced neurotransmission is the primary mechanism behind their therapeutic effects in neurological disorders.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_pool Monoamine Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) MA_pool->MAO Metabolism Vesicle Synaptic Vesicles MA_pool->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites MA_synapse Increased Neurotransmitters Vesicle->MA_synapse Exocytosis Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Neuronal Signaling Receptor->Signal Benzofuran_Derivative 2,3-Dihydro-1-benzofuran Derivative Benzofuran_Derivative->MAO Inhibition

Caption: Signaling pathway of MAO inhibition by 2,3-dihydro-1-benzofuran derivatives.

Selectivity for MAO-A vs. MAO-B

The selectivity of benzofuran derivatives for MAO-A or MAO-B is highly dependent on the nature and position of substituents on the benzofuran core.[2] This allows for the rational design of isoform-selective inhibitors to target specific neurological conditions with potentially fewer side effects.[7] For instance, selective MAO-B inhibitors are preferred for Parkinson's disease to specifically enhance dopaminergic neurotransmission.[2]

Emerging Mechanisms of Action

Beyond MAO inhibition, 2,3-dihydro-1-benzofuran-7-ylmethylamine derivatives have demonstrated a range of other biological activities.

Anticancer Properties

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][10] Their mechanisms of action in this context are diverse and can include:

  • Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS).[11]

  • Enzyme Inhibition: Some compounds in this class have been identified as inhibitors of enzymes crucial for cancer progression, such as lysine-specific demethylase 1 (LSD1) and poly(ADP-ribose)polymerase-1 (PARP-1).[12][13]

  • Autophagy Induction: Novel benzofuran-indole conjugates have been found to induce autophagy-mediated cell death in cervical cancer cells.[14]

Cannabinoid Receptor 2 (CB2) Agonism

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2).[15][16] CB2 is a promising target for the treatment of neuropathic pain and inflammatory disorders due to its role in modulating immune responses and neuroinflammation.[15]

Other Biological Activities

This versatile scaffold has also been associated with:

  • Antimicrobial activity against a range of bacteria.[4]

  • Anticholinesterase activity , suggesting potential applications in Alzheimer's disease.[17]

  • Osteoblast differentiation-promoting activity through the inhibition of cyclin-dependent kinase 8 (CDK8), indicating a potential for treating osteoporosis.[18]

Methodologies for Elucidating the Mechanism of Action

A systematic approach is crucial for characterizing the mechanism of action of novel this compound derivatives.

Experimental_Workflow A Initial Screening (e.g., In Vitro MAO Inhibition Assay) B Determination of Potency (IC50) and Selectivity A->B F Target Deconvolution (if unknown) (e.g., Affinity Chromatography, CETSA) A->F If target is unknown C Enzyme Kinetics (e.g., Lineweaver-Burk Plot) B->C Mode of Inhibition D Cell-Based Functional Assays (e.g., Neurotransmitter Uptake/Release) B->D Cellular Efficacy E In Vivo Validation (e.g., Rodent Models of Disease) D->E In Vivo Efficacy & PK/PD

Caption: Experimental workflow for characterizing the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro MAO Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against MAO-A and MAO-B.

  • Preparation of Reagents:

    • Prepare recombinant human MAO-A and MAO-B enzymes at appropriate concentrations.

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a substrate solution (e.g., kynuramine) and a detection reagent (e.g., Amplex Red).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add serial dilutions of the test compound or reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) to the wells.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Enzyme Kinetics for Mode of Inhibition

This protocol is used to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

  • Assay Setup:

    • Perform the MAO inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

  • Data Collection:

    • Measure the initial reaction velocity (V) at each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Data Interpretation and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly influenced by their structural features. Structure-activity relationship (SAR) studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative SAR Data for Benzofuran Derivatives as MAO-B Inhibitors

CompoundR1 SubstitutionR2 SubstitutionMAO-B IC50 (nM)[6]MAO-A/MAO-B Selectivity
1 HH140Selective for MAO-B
2 5-Nitro4'-Methoxy3Highly selective for MAO-B
3 H4'-H6Highly selective for MAO-B

Note: This table is illustrative and compiles data from various studies on benzofuran and related coumarin derivatives to demonstrate SAR principles.[6]

Analysis of such data reveals that specific substitutions, such as a nitro group at the 5-position and a methoxy group on an adjacent aryl ring, can significantly enhance MAO-B inhibitory potency and selectivity.[6]

Conclusion and Future Directions

Derivatives of this compound represent a rich and versatile class of compounds with a broad spectrum of pharmacological activities. Their well-established role as MAO inhibitors provides a solid foundation for the development of novel therapeutics for neurodegenerative and psychiatric disorders.[2] The emerging evidence of their efficacy as anticancer agents, CB2 agonists, and modulators of other biological targets opens up exciting new avenues for drug discovery.[10][15]

Future research should focus on:

  • Elucidating the precise molecular interactions with their respective targets through co-crystallography and advanced computational modeling.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

  • Exploring the full therapeutic potential of this scaffold in a wider range of disease models.

By leveraging the principles of medicinal chemistry and a thorough understanding of their mechanisms of action, the this compound scaffold will undoubtedly continue to be a source of innovative drug candidates.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

  • (Year not available). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

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  • Ferino, G., Cadoni, E., et al. (2013). MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. PubMed. Available at: [Link]

  • Diaz, P., Phatak, S. S., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central. Available at: [Link]

  • Diaz, P., Phatak, S. S., et al. (2009). 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. PubMed. Available at: [Link]

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Unlocking the Therapeutic Potential of 2,3-Dihydro-1-benzofuran-7-ylmethylamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored derivative, 2,3-Dihydro-1-benzofuran-7-ylmethylamine. By synthesizing data from structurally analogous compounds, this document outlines a logical, evidence-based framework for researchers and drug development professionals to investigate its therapeutic promise. We will delve into high-probability targets, including monoamine oxidase B (MAO-B) and serotonin receptors, as well as other plausible pathways related to inflammation and neuroprotection. This guide provides detailed, field-proven experimental protocols for target validation, from initial binding assays to functional cellular readouts, supported by visualizations of key pathways and experimental workflows.

Introduction: The 2,3-Dihydrobenzofuran Core - A Foundation for Diverse Pharmacology

The 2,3-dihydrobenzofuran moiety is a versatile heterocyclic scaffold that has been successfully exploited to generate compounds with a wide spectrum of pharmacological activities. These include potent anti-inflammatory agents that act via inhibition of prostaglandin synthesis, selective cannabinoid receptor 2 (CB2) agonists for neuropathic pain, and neuroprotective agents.[2][3] Furthermore, derivatives of this scaffold have demonstrated anticancer, antimicrobial, and cardiovascular effects.[4][5] The specific placement of a methylamine group at the 7-position of the 2,3-dihydrobenzofuran ring in our molecule of interest, this compound, suggests a strong potential for interaction with targets that recognize monoamine neurotransmitters. This guide will systematically explore these potential targets, providing a roadmap for a comprehensive preclinical investigation.

Primary Hypothesized Target: Monoamine Oxidase B (MAO-B)

The structural resemblance of this compound to known monoamine oxidase inhibitors, particularly selective MAO-B inhibitors, makes this enzyme a primary target for investigation. Several studies have highlighted that benzofuran and its derivatives can be potent and selective inhibitors of MAO-B.[6][7] Inhibition of MAO-B is a clinically validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease.[7][8]

Mechanistic Rationale

MAO-B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, including dopamine. By inhibiting MAO-B, the synaptic concentration of these neurotransmitters can be increased, which is beneficial in conditions characterized by their deficiency. The amine moiety in this compound is a key structural feature that can interact with the active site of MAO enzymes.

Experimental Validation Workflow

A tiered approach is recommended for validating MAO-B as a target. This begins with in vitro enzymatic assays and progresses to cellular and in vivo models.

MAO_B_Validation cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Models A MAO-A & MAO-B Enzymatic Assays B Determine IC50 & Ki for both isoforms A->B C Selectivity Index (MAO-A IC50 / MAO-B IC50) B->C D Cell-based MAO-B Activity Assay (e.g., SH-SY5Y cells) C->D Proceed if potent & selective for MAO-B E Assess Neuroprotective Effects against MPP+ toxicity D->E F Rodent Model of Parkinson's Disease (e.g., MPTP model) E->F Confirm cellular activity G Behavioral Assessments (e.g., rotarod, open field) F->G H Post-mortem Brain Tissue Analysis (Dopamine levels, TH staining) G->H

Caption: Tiered experimental workflow for MAO-B target validation.

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red reagent)

  • Horseradish peroxidase (HRP)

  • This compound (test compound)

  • Known selective MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors (positive controls)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

  • Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in assay buffer to the recommended working concentration.

  • Assay Reaction:

    • To each well of the microplate, add 20 µL of the test compound dilution or control.

    • Add 20 µL of the appropriate diluted MAO enzyme (MAO-A or MAO-B) to the wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the MAO substrate/HRP mixture.

  • Signal Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~530/590 nm for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Self-Validation: The inclusion of selective MAO-A and MAO-B inhibitors as positive controls validates the assay's ability to distinguish between the two isoforms. A high selectivity index for the test compound would provide strong evidence for its specificity.

Secondary Hypothesized Target: Serotonin Receptors

The structural similarity of this compound to phenethylamines, a class of compounds known to interact with serotonin (5-HT) receptors, suggests that these receptors are a plausible secondary target.[9][10] Specifically, the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C) are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. Some benzofuran derivatives are known to be potent agonists at these receptors.[11]

Mechanistic Rationale

Serotonin receptors are G-protein coupled receptors that mediate the effects of serotonin in the central and peripheral nervous systems.[12] The amine group and the aromatic system of this compound are key pharmacophoric features that can facilitate binding to the orthosteric site of serotonin receptors.

Experimental Validation Workflow

Serotonin_Receptor_Validation cluster_binding Binding Assays cluster_functional Functional Assays cluster_downstream Downstream Signaling A Radioligand Binding Assays for 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2C) B Determine Ki values A->B C Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A/2C) B->C Proceed if high affinity D Determine EC50/IC50 and agonist/antagonist profile C->D E Phospho-ERK Western Blot in cells expressing the target receptor D->E Confirm functional activity

Caption: Experimental workflow for serotonin receptor target validation.

This protocol is designed to determine if this compound acts as an agonist or antagonist at the human 5-HT2A receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound (test compound).

  • Serotonin (agonist control).

  • Ketanserin (antagonist control).

  • 96-well black, clear-bottom microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound, serotonin, and ketanserin in assay buffer.

  • Assay Execution (Agonist Mode):

    • Wash the cells with assay buffer.

    • Place the plate in the fluorescence imaging plate reader.

    • Record a baseline fluorescence reading.

    • Add the test compound or serotonin dilutions and continue recording the fluorescence signal for 2-3 minutes.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with the test compound or ketanserin for 15-30 minutes.

    • Place the plate in the reader and record a baseline.

    • Add a fixed concentration of serotonin (e.g., EC80) and record the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline from the peak fluorescence.

    • For agonist mode, plot ΔF against the logarithm of the compound concentration to determine the EC50.

    • For antagonist mode, plot the inhibition of the serotonin response against the logarithm of the compound concentration to determine the IC50.

Self-Validation: The use of a known agonist (serotonin) and antagonist (ketanserin) ensures the assay is performing correctly and allows for the accurate characterization of the test compound's functional activity.

Tertiary and Exploratory Targets

Based on the broader activities of the 2,3-dihydrobenzofuran scaffold, several other targets warrant consideration in a comprehensive screening campaign.

Inflammation-Modulating Enzymes
  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): As a key enzyme in the production of the pro-inflammatory mediator PGE2, its inhibition is a promising anti-inflammatory and potential anti-cancer strategy.[1]

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[13]

Experimental Approach: In vitro enzyme inhibition assays for mPGES-1 and COX-1/2, followed by cellular assays measuring PGE2 production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).

Cannabinoid Receptor 2 (CB2)

CB2 receptors are primarily expressed on immune cells and are involved in modulating inflammation and neuropathic pain.[3]

Experimental Approach: Radioligand binding assays to determine affinity for CB1 and CB2 receptors to assess both potency and selectivity. This should be followed by functional assays, such as a [35S]GTPγS binding assay, to determine agonist or inverse agonist activity.

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme involved in DNA repair. Its inhibition is a therapeutic strategy for certain cancers, particularly those with BRCA mutations. The 7-carboxamide derivatives of 2,3-dihydrobenzofuran have shown PARP-1 inhibitory activity.[14]

Experimental Approach: A commercially available PARP-1 enzymatic assay kit can be used for initial screening. Positive hits can be further evaluated in cellular assays for their ability to potentiate the cytotoxicity of DNA-damaging agents in BRCA-deficient cancer cell lines.

Summary of Potential Targets and Initial Screening Data

The following table summarizes the primary and exploratory targets for this compound and provides a template for recording initial screening results.

Target ClassSpecific Target(s)RationaleInitial Screening AssayTarget IC50/EC50/Ki (nM)
Monoamine Metabolism MAO-A, MAO-BStructural similarity to known inhibitors; neuroprotective potential.Fluorometric Enzyme Assay
Neurotransmitter Receptors 5-HT2A, 5-HT2CStructural similarity to phenethylamines; CNS activity potential.Radioligand Binding Assay
Inflammation mPGES-1, COX-1, COX-2Privileged scaffold for anti-inflammatory compounds.Enzyme Inhibition Assays
Cannabinoid System CB1, CB2Known activity of related scaffolds; immunomodulatory potential.Radioligand Binding Assay
DNA Repair PARP-1Activity of 7-substituted analogs; anticancer potential.Enzymatic Assay

Conclusion and Future Directions

This compound is a compound of significant interest due to its foundation on a pharmacologically privileged scaffold. The evidence strongly suggests that the most promising initial avenues of investigation are its potential roles as a selective MAO-B inhibitor and as a modulator of serotonin receptors. The experimental workflows and detailed protocols provided in this guide offer a robust and self-validating framework for elucidating the primary therapeutic targets of this molecule. Successful identification and validation of a primary target will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent for neurodegenerative diseases, psychiatric disorders, or inflammatory conditions.

References

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  • Bautista-Hernández, L. A., et al. (2021). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. Current Bioactive Compounds, 17(8), e010621185501. [Link]

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The Strategic Intermediate: A Technical Guide to 2,3-Dihydro-1-benzofuran-7-ylmethylamine in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Rise of a Key Intermediate

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, making it a highly sought-after scaffold in drug design.[2] Within this important class of compounds, 2,3-Dihydro-1-benzofuran-7-ylmethylamine has emerged as a critical synthetic intermediate, particularly in the development of agents targeting the central nervous system. This guide provides an in-depth technical overview of its synthesis, properties, and strategic application in the synthesis of complex pharmaceutical agents, intended for researchers, medicinal chemists, and professionals in drug development.

The core value of this intermediate lies in the precise placement of a reactive aminomethyl group at the 7-position of the dihydrobenzofuran ring. This specific substitution pattern allows for the facile introduction of diverse molecular fragments through well-established amine chemistry, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways to this compound: A Tale of Two Precursors

The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that requires careful control of regioselectivity. Two primary retrosynthetic strategies dominate, diverging from a common 7-functionalized 2,3-dihydrobenzofuran precursor. These pathways are centered around the reduction of a nitrile or the reductive amination of an aldehyde.

Pathway A: The Nitrile Reduction Route

This is arguably the more common and scalable approach, proceeding via the key intermediate, 2,3-dihydrobenzofuran-7-carbonitrile. The overall transformation is a two-step process from a readily available 7-halo-2,3-dihydrobenzofuran.

Nitrile_Reduction_Pathway Start 7-Bromo-2,3-dihydrobenzofuran Intermediate 2,3-Dihydrobenzofuran-7-carbonitrile Start->Intermediate  Pd-catalyzed Cyanation   Product This compound Intermediate->Product  Reduction (e.g., LiAlH4)  

Figure 1: Synthetic strategy via nitrile reduction.

Step 1: Palladium-Catalyzed Cyanation of 7-Bromo-2,3-dihydrobenzofuran

The introduction of the nitrile group is efficiently achieved through palladium-catalyzed cyanation. This reaction offers high functional group tolerance and generally proceeds in good to excellent yields. The use of a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is preferred for safety and environmental considerations.[3]

  • Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand and solvent can be critical for achieving high turnover numbers and preventing catalyst deactivation.[1]

Step 2: Reduction of 2,3-Dihydrobenzofuran-7-carbonitrile

The reduction of the nitrile to the primary amine is a robust transformation. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this purpose, offering high yields.[4][5]

  • Causality in Reagent Choice: LAH is a potent nucleophilic reducing agent that readily reduces polar multiple bonds like those in nitriles and amides.[6] The reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LAH with protic solvents. An aqueous workup is necessary to quench the reaction and protonate the resulting amine.

Pathway B: The Reductive Amination Route

An alternative strategy involves the formylation of the 2,3-dihydrobenzofuran ring to generate 2,3-dihydrobenzofuran-7-carbaldehyde, which is then converted to the target amine via reductive amination.

Reductive_Amination_Pathway Start 2,3-Dihydrobenzofuran Intermediate 2,3-Dihydrobenzofuran-7-carbaldehyde Start->Intermediate  Formylation (e.g., Vilsmeier-Haack)   Product This compound Intermediate->Product  Reductive Amination  

Figure 2: Synthetic strategy via reductive amination.

Step 1: Formylation of 2,3-Dihydrobenzofuran

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.[5][7] The oxygen atom of the dihydrofuran ring activates the adjacent aromatic ring towards electrophilic substitution, directing the formylation to the 7-position.

  • Mechanistic Consideration: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[8][9] This electrophile then attacks the electron-rich aromatic ring, and subsequent hydrolysis of the resulting iminium salt yields the aldehyde.

Step 2: Reductive Amination of 2,3-Dihydrobenzofuran-7-carbaldehyde

Reductive amination is a versatile method for forming amines from carbonyl compounds.[10] The reaction involves the initial formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then reduced in situ to the amine.[1]

  • Selective Reducing Agents: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.[11]

Parameter Pathway A (Nitrile Reduction) Pathway B (Reductive Amination)
Starting Material 7-Bromo-2,3-dihydrobenzofuran2,3-Dihydrobenzofuran
Key Intermediates 2,3-Dihydrobenzofuran-7-carbonitrile2,3-Dihydrobenzofuran-7-carbaldehyde
Key Reactions Pd-catalyzed cyanation, Nitrile reductionFormylation, Reductive amination
Advantages Generally higher overall yields, scalableAvoids use of highly toxic cyanide reagents in the main sequence
Disadvantages Use of toxic cyanide source (though safer alternatives exist)Formylation can sometimes lead to mixtures of isomers
Reagent Sensitivity LAH is highly reactive with waterVilsmeier reagent is moisture-sensitive

Table 1: Comparison of Synthetic Pathways

Application as a Synthetic Intermediate: The Case of Serotonin 2C Receptor Agonists

The utility of this compound as a synthetic intermediate is exemplified in the development of selective serotonin 2C (5-HT₂C) receptor agonists. These compounds have therapeutic potential for treating a range of CNS disorders.

A notable example is the synthesis of (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine.[6] While this molecule is a substituted analog, the synthetic logic highlights the importance of the 7-aminomethyl-dihydrobenzofuran core. The primary amine serves as a crucial handle for coupling with other molecular fragments.

Intermediate_Application Intermediate This compound (or its precursor) Product Selective Serotonin 2C Agonist Intermediate->Product  Nucleophilic Substitution / Coupling   Fragment Cyclopropyl fragment with leaving group Fragment->Product

Figure 3: Role as a key building block.

In a hypothetical synthesis based on this work, this compound could be reacted with a suitably activated cyclopropane derivative to form the final drug candidate. The amine's nucleophilicity allows for the formation of a stable carbon-nitrogen bond, linking the privileged dihydrobenzofuran scaffold to the pharmacophore responsible for 5-HT₂C receptor interaction.

Experimental Protocols

The following are representative, detailed protocols for the key transformations in the synthesis of this compound via the nitrile reduction pathway.

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carbonitrile
  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-bromo-2,3-dihydrobenzofuran (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), and palladium(II) acetate (Pd(OAc)₂, 0.01 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2,3-dihydrobenzofuran-7-carbonitrile.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LAH, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Dissolve 2,3-dihydrobenzofuran-7-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams. Stir the resulting granular precipitate for 30 minutes.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt).

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through robust and scalable chemical transformations, provides access to a versatile intermediate. The presence of a primary amine at the 7-position of this privileged scaffold offers a gateway for the construction of complex molecules with fine-tuned biological activities. As the demand for novel therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

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Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran-7-ylmethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Dihydro-1-benzofuran-7-ylmethylamine, a key intermediate in the synthesis of various pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of the title compound is first detailed to provide context for the subsequent spectroscopic analysis.

Synthesis via Reductive Amination

The most direct and efficient synthesis of this compound involves the reductive amination of 2,3-dihydro-1-benzofuran-7-carbaldehyde. This widely utilized transformation offers high yields and functional group tolerance.[1][2][3][4] The reaction proceeds via the in-situ formation of an imine from the aldehyde and an amine source (e.g., ammonia or an ammonium salt), which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

A solution of 2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq.) in an appropriate solvent such as methanol or dichloromethane is treated with an excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol. A reducing agent, typically sodium borohydride or sodium triacetoxyborohydride, is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[1][2] The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde 2,3-Dihydro-1-benzofuran- 7-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia Ammonia Source (e.g., NH4OAc) Amine 2,3-Dihydro-1-benzofuran- 7-ylmethylamine Imine->Amine + Reducing Agent (e.g., NaBH4)

Caption: Reductive amination workflow.

Spectroscopic Data Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound. The interpretation is based on established principles of spectroscopy and by referencing data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
H-4, H-5, H-6 (Aromatic)6.8 - 7.2Multiplet-3H
H-2~4.6Triplet~8.52H
H-3~3.2Triplet~8.52H
-CH₂-NH₂~3.8Singlet-2H
-NH₂1.5 - 2.5Broad Singlet-2H

Causality behind Predictions:

  • Aromatic Protons (H-4, H-5, H-6): The chemical shifts of these protons are in the typical aromatic region. Their exact positions and multiplicities will depend on the electronic effects of the substituents on the benzene ring.

  • Dihydrofuran Protons (H-2 and H-3): The protons on the dihydrofuran ring are expected to appear as triplets due to coupling with each other. The protons at position 2 (adjacent to the oxygen atom) will be deshielded and appear at a lower field (~4.6 ppm) compared to the protons at position 3 (~3.2 ppm). This is consistent with data for the parent 2,3-dihydrobenzofuran scaffold.

  • Methylamine Protons (-CH₂-NH₂): The benzylic protons of the methylamine group are expected to appear as a singlet around 3.8 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine will appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-7a~159
C-3a~128
C-4, C-5, C-6 (Aromatic)110 - 130
C-7~135
C-2~71
C-3~29
-CH₂-NH₂~45

Causality behind Predictions:

  • Aromatic Carbons: The chemical shifts are typical for substituted benzene rings. The carbons attached to the oxygen (C-7a) and the dihydrofuran ring (C-3a) will be at the lower end of the aromatic region.

  • Dihydrofuran Carbons: The carbon adjacent to the oxygen (C-2) will be significantly deshielded (~71 ppm) compared to the other aliphatic carbon (C-3) at ~29 ppm.

  • Methylamine Carbon (-CH₂-NH₂): The benzylic carbon of the methylamine group is expected around 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch (Amine)1020 - 1250Medium
C-O Stretch (Ether)1000 - 1300Strong

Causality behind Predictions:

  • N-H Stretch: The presence of a primary amine will give rise to two characteristic broad bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.

  • C=C and C-O Stretches: The aromatic ring will show characteristic C=C stretching absorptions, and the ether linkage in the dihydrofuran ring will result in a strong C-O stretching band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion (M⁺): m/z = 163.0997 (for C₁₀H₁₃NO)

Predicted Key Fragmentation Pattern: The primary fragmentation pathway for this compound under electron ionization (EI) is expected to be the benzylic cleavage, leading to the loss of the amino group and the formation of a stable benzylic carbocation.

G M+ [M]⁺˙ m/z = 163 Fragment1 [M - NH₂]⁺ m/z = 147 M+->Fragment1 Benzylic Cleavage Fragment2 [C₈H₇O]⁺ m/z = 119 Fragment1->Fragment2 - C₂H₄

Caption: Predicted MS fragmentation pathway.

Causality behind Predictions:

  • Molecular Ion: The molecular ion peak at m/z 163 will confirm the molecular formula.

  • Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is weak and prone to cleavage, resulting in a fragment at m/z 147.

  • Further Fragmentation: The fragment at m/z 147 can further lose ethylene (C₂H₄) from the dihydrofuran ring to form a more stable benzofuryl cation at m/z 119.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted NMR, IR, and MS data are based on sound spectroscopic principles and analysis of related structures. This information is crucial for the unambiguous identification and quality control of this important synthetic intermediate in research and development settings.

References

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust two-stage synthetic pathway commencing with the formylation of 2,3-dihydro-1-benzofuran, followed by the reductive amination of the resulting aldehyde. We offer in-depth procedural steps, mechanistic insights, characterization data, and a discussion of the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for accessing this important molecular scaffold.

Scientific Introduction & Strategic Overview

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2][3] Its unique conformational properties and electronic nature make it an attractive core for designing novel therapeutic agents. This compound, in particular, serves as a key intermediate, providing a reactive primary amine handle for further elaboration in the synthesis of complex molecular architectures.[4]

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a stable and readily accessible intermediate, 2,3-Dihydro-1-benzofuran-7-carbaldehyde.[5] The overall transformation is achieved in two principal stages:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C7 position of the 2,3-dihydrobenzofuran ring. This electrophilic aromatic substitution is a classic and effective method for synthesizing aryl aldehydes.

  • Reductive Amination: Conversion of the aldehyde to the target primary amine using ammonia and a selective reducing agent. This protocol will focus on the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and highly effective reagent for this transformation that avoids over-alkylation and is compatible with a wide range of functional groups.[6]

The complete synthetic workflow is visualized below.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Reductive Amination A 2,3-Dihydro-1-benzofuran B 2,3-Dihydro-1-benzofuran-7-carbaldehyde A->B POCl₃, DMF C 2,3-Dihydro-1-benzofuran-7-carbaldehyde D This compound C->D 1. NH₃, MeOH 2. NaBH(OAc)₃

Figure 1: Overall synthetic workflow.

Alternative Synthetic Route: Nitrile Reduction

An alternative and equally robust pathway involves the reduction of a nitrile intermediate, 2,3-Dihydro-1-benzofuran-7-carbonitrile. This method is particularly useful if the nitrile is more readily accessible than the aldehyde. The conversion of the nitrile to the primary amine can be effectively achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[7][8]

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: This method offers high yields and is a standard procedure for nitrile reduction.[9][10][11] It involves the nucleophilic attack of hydride ions on the nitrile carbon.[12]

  • Catalytic Hydrogenation: Using catalysts like Raney® Nickel with a hydrogen source provides a milder alternative, which can be advantageous for sensitive substrates.[13][14]

G A 2,3-Dihydro-1-benzofuran-7-carbonitrile B This compound A->B 1. LiAlH₄, THF 2. H₂O workup

Caption: Alternative route via nitrile reduction.

This guide will focus on the reductive amination protocol due to the commercial availability of the aldehyde precursor and the operational simplicity and safety of sodium triacetoxyborohydride compared to LiAlH₄.

Detailed Experimental Protocol: Reductive Amination

This section provides a step-by-step procedure for the synthesis of the target compound from 2,3-Dihydro-1-benzofuran-7-carbaldehyde.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier Notes
2,3-Dihydro-1-benzofuran-7-carbaldehydeC₉H₈O₂148.161.0 g (6.75 mmol)>98% Purity
Ammonia solution (7 N in Methanol)NH₃ in CH₃OH17.03 (NH₃)~15 mL (105 mmol)Use a fresh bottle
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.942.15 g (10.1 mmol)Handle in a dry env.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mLAnhydrous grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mL
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-30 mL
Anhydrous Magnesium SulfateMgSO₄120.37~5 g
Diethyl Ether(C₂H₅)₂O74.12For extractionACS Grade
Hydrochloric Acid (1 M in Diethyl Ether)HCl in (C₂H₅)₂O36.46 (HCl)For salt formation
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-Dihydro-1-benzofuran-7-carbaldehyde (1.0 g, 6.75 mmol).

  • Imine Formation: Add the 7 N solution of ammonia in methanol (~15 mL, ~105 mmol, ~15 equivalents). Seal the flask and stir the mixture at room temperature for 2 hours.

    • Scientist's Note: A large excess of ammonia is used to drive the equilibrium towards the formation of the intermediate imine and to minimize side reactions. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Solvent Removal: After 2 hours, remove the methanol and excess ammonia under reduced pressure using a rotary evaporator. This step is crucial as methanol can compete with the desired reduction pathway.

  • Reductive Amination: Re-dissolve the resulting crude imine in anhydrous dichloromethane (30 mL). Place the flask in an ice bath to cool to 0 °C.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (2.15 g, 10.1 mmol, 1.5 equivalents) to the stirred solution.

    • Scientist's Note: Sodium triacetoxyborohydride is a mild reducing agent, making the reaction highly selective for the imine over any residual aldehyde.[6] The addition is performed at 0 °C to moderate any initial exotherm, although the reaction is generally well-behaved.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction by TLC (e.g., using 10% Methanol in DCM as eluent) until the imine intermediate is fully consumed.

  • Work-up and Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification (Optional): The crude amine is often of sufficient purity for subsequent steps. If higher purity is required, it can be purified by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to prevent the amine from streaking on the acidic silica gel.

  • Salt Formation (for Storage/Handling): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of diethyl ether and add 1 M HCl in diethyl ether dropwise until precipitation is complete. Collect the solid salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanistic Insight: The Reductive Amination Pathway

The reaction proceeds via a two-step, one-pot sequence. First, the aldehyde reacts with ammonia to form an intermediate imine. The sodium triacetoxyborohydride then selectively reduces this imine to the corresponding primary amine.

G start Aldehyde + NH₃ imine Imine Intermediate C=N bond formed start->imine Reversible Condensation amine {Final Product | this compound} imine->amine Hydride Delivery reductant NaBH(OAc)₃ reductant->imine Reduces C=N

Figure 2: Reductive amination mechanism.

Characterization & Expected Results

The successful synthesis of this compound should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance Pale yellow oil (free base) or white to off-white solid (HCl salt).
Yield 75-90% (based on starting aldehyde).
¹H NMR (CDCl₃)δ ~7.1-6.8 (m, 3H, Ar-H), 4.60 (t, 2H, -OCH₂-), 3.85 (s, 2H, -CH₂NH₂), 3.20 (t, 2H, Ar-CH₂-), 1.60 (br s, 2H, -NH₂). Shifts are approximate and may vary.
¹³C NMR (CDCl₃)δ ~158.9, 130.5, 128.0, 124.5, 120.2, 109.8 (Ar-C), 71.5 (-OCH₂-), 45.8 (-CH₂NH₂), 29.7 (Ar-CH₂-). Shifts are approximate.
MS (ESI+) Expected [M+H]⁺ = 150.09.

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Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. The compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure purity and consistency. This guide details the method development rationale, a step-by-step analytical protocol, and a comprehensive validation procedure based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent peak shape, resolution, and sensitivity for the target analyte.

Introduction and Scientific Rationale

This compound is a primary aromatic amine whose benzofuran moiety is a common scaffold in biologically active compounds.[1] Accurate quantification is critical for process control and quality assurance in drug development. The primary amine functional group presents a unique challenge in reverse-phase HPLC, as it is prone to strong, undesirable interactions with residual silanol groups on conventional silica-based stationary phases, often resulting in poor peak shape (tailing) and unreliable quantification.

Causality Behind Experimental Choices:

  • Chromatographic Mode: Reverse-phase HPLC (RP-HPLC) was selected as it is the most common, versatile, and robust mode for the analysis of moderately polar pharmaceutical compounds.[2] The analyte's structure, with both a hydrophobic benzofuran core and a polar amine group, makes it well-suited for retention on a non-polar stationary phase.

  • Stationary Phase Selection: To mitigate the peak tailing associated with primary amines, a modern, high-purity, end-capped C18 column is mandated. End-capping masks the majority of acidic silanol groups, preventing ionic interactions with the protonated amine.[3]

  • Mobile Phase pH Control: The pKa of the primary amine is crucial. By maintaining the mobile phase pH at approximately 3.0, well below the typical pKa of an alkylamine (~9-10), the analyte is forced into its fully protonated, cationic form (R-NH3+). This ensures consistent ionization and minimizes secondary interactions with the stationary phase, leading to symmetrical peaks. A phosphate buffer is chosen for its excellent buffering capacity in this pH range and its low UV cutoff.

  • Detection: The benzofuran chromophore within the molecule provides significant UV absorbance. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum, confirming an optimal detection wavelength of 282 nm for maximum sensitivity and specificity, a wavelength also found effective for similar benzofuran structures.[4]

Analyte Properties

PropertyValue
Chemical Structure (Image of this compound structure)
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [5]
CAS Number Not directly available for the 7-ylmethylamine isomer. The related 7-amino isomer is 13414-56-7.[6]
Appearance Expected to be a solid or oil.
Key Functional Groups Primary Amine, Dihydrobenzofuran

Recommended HPLC Method Parameters

The following parameters were optimized to achieve a rapid and efficient separation with excellent peak symmetry.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Compartment, and PDA Detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18 phase.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 282 nm
Run Time 10 minutes
Expected Retention Time Approximately 4.5 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase A (20 mM KH₂PO₄, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

B. Diluent

  • Prepare a mixture of Water:Acetonitrile (65:35 v/v). This matches the mobile phase composition to prevent peak distortion.

C. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

D. Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis.

E. Sample Preparation

  • Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Prepare the sample solution following the same procedure as the Standard Stock Solution (steps C2-C4).

  • Perform a 1:10 dilution (e.g., 5.0 mL into a 50 mL flask) using the diluent to achieve a target concentration of 100 µg/mL.

Protocol 2: HPLC System Operation and Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibration Equilibrate System (1.0 mL/min, 30 min) prep_mobile->equilibration prep_std Prepare Standards standard Inject Standard (x5) prep_std->standard prep_sample Prepare Samples sample Inject Sample (x2) prep_sample->sample blank Inject Blank (Diluent) equilibration->blank blank->standard standard->sample standard_check Inject Check Standard sample->standard_check integrate Integrate Peaks standard_check->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

  • System Startup: Purge all pump lines with the appropriate mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase (65:35 A:B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software.

    • Blank: Inject the diluent to ensure no carryover or system contamination.

    • System Suitability: Inject the Working Standard Solution five times to establish system precision. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Standard: Inject the Working Standard Solution.

    • Samples: Inject the prepared sample solutions in duplicate.

    • Check Standard: Inject the Working Standard Solution after every 10-15 sample injections to monitor system drift.

  • Data Processing: Integrate the peak corresponding to this compound. Calculate the amount of analyte in the sample using the following formula:

    Amount (mg) = (Area_Sample / Area_Standard) * (Conc_Standard) * (Dilution_Factor)

Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8][9]

Validation_Workflow specificity Specificity (Blank, Placebo, Stressed Sample) linearity Linearity & Range (5 Levels, 50-150%) specificity->linearity accuracy Accuracy (3 Levels, 80, 100, 120%) linearity->accuracy precision Precision accuracy->precision sub_precision Repeatability (n=6) Intermediate (n=6, different day/analyst) precision->sub_precision robustness Robustness (Flow Rate, pH, % Organic) precision->robustness lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) robustness->lod_loq

Caption: Logical workflow for HPLC method validation experiments.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank, a placebo (if applicable), and the analyte. Analyze a stressed sample (acid, base, peroxide, heat, light) to ensure peak purity and no co-elution with degradation products.The analyte peak should be free from interference from blank, placebo, or degradants. Peak purity index (from PDA) should be > 990.
Linearity Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.50% to 150% of the target assay concentration.
Accuracy (Recovery) Analyze, in triplicate, a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data combined should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The value should be calculated and reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing a sample at this concentration with acceptable accuracy and precision.The value should be calculated and reported.
Robustness Deliberately vary key method parameters one at a time: • Flow rate (± 0.1 mL/min) • Column Temperature (± 5 °C) • Mobile Phase pH (± 0.2 units) • % Acetonitrile (± 2%)System suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits. The RSD of results should not be significantly affected.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of this compound. The thoughtful selection of an end-capped C18 column and a pH-controlled mobile phase successfully addresses the challenges associated with analyzing a primary amine, resulting in excellent chromatographic performance. The comprehensive validation protocol ensures the method's suitability for use in a regulated quality control environment, supporting drug development and manufacturing processes.

References

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Spectroscopy Online URL: [Link]

  • Title: Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2) Source: Cheméo URL: [Link]

  • Title: Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations Source: Der Pharma Chemica URL: [Link]

  • Title: The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization Source: PubMed URL: [Link]

  • Title: (2,3-Dihydrobenzofuran-2-yl)methanamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Technology Networks URL: [Link]

  • Title: Mini Review on Important Biological Properties of Benzofuran Derivatives Source: Organic & Medicinal Chemistry International Journal URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

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The Strategic deployment of 2,3-Dihydro-1-benzofuran-7-ylmethylamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 2,3-Dihydro-1-benzofuran

In the landscape of contemporary drug discovery, the 2,3-dihydro-1-benzofuran heterocycle has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents.[1][2] Its rigid, bicyclic structure, combined with the presence of a modifiable aromatic ring and a dihydrofuran moiety, provides a unique three-dimensional architecture that can be tailored to interact with the active sites of various enzymes and receptors.

Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and neurology. Notably, they have been investigated as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair pathways, and as modulators of cannabinoid receptors, which are implicated in pain and inflammation.[1][3][4] The strategic importance of this scaffold lies in its ability to present functional groups in a defined spatial orientation, allowing for precise interactions with biological targets.

This guide provides detailed application notes and protocols for the use of a key building block, 2,3-Dihydro-1-benzofuran-7-ylmethylamine , in medicinal chemistry campaigns. We will first outline a robust synthetic route to this valuable intermediate and then delve into specific, field-proven protocols for its elaboration into potential drug candidates.

Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of the title compound is paramount for its use in drug discovery programs. The following multi-step synthesis is designed for efficiency and adaptability, starting from the commercially available 2,3-dihydro-1-benzofuran.

Synthesis_Workflow Start 2,3-Dihydro-1-benzofuran Step1 Step 1: Regioselective Formylation Start->Step1 Intermediate1 2,3-Dihydro-1-benzofuran-7-carbaldehyde Step1->Intermediate1 Step2 Step 2: Reduction of Aldehyde Intermediate1->Step2 Intermediate2 (2,3-Dihydro-1-benzofuran-7-yl)methanol Step2->Intermediate2 Step3 Step 3: Conversion to Amine Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Step 1: Regioselective Formylation of 2,3-Dihydro-1-benzofuran

The introduction of a formyl group at the C7 position is the crucial first step. Ortho-lithiation followed by quenching with an electrophilic formylating agent is a highly effective strategy for achieving the desired regioselectivity.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of starting material).

  • Starting Material: Add 2,3-dihydro-1-benzofuran (1.0 eq).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at this temperature for 2 hours. The formation of the 7-lithio species is directed by the oxygen atom of the dihydrofuran ring.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Warming and Quench: After stirring for an additional 1 hour at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2,3-dihydro-1-benzofuran-7-carbaldehyde, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of 2,3-Dihydro-1-benzofuran-7-carbaldehyde to (2,3-Dihydro-1-benzofuran-7-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol is a straightforward transformation, readily achieved with a mild reducing agent.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq) in methanol (15 mL/mmol).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes. The use of NaBH4 is advantageous due to its mildness and selectivity for the aldehyde in the presence of the aromatic ring.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford (2,3-dihydro-1-benzofuran-7-yl)methanol, which is often pure enough for the next step without further purification.

Step 3: Conversion of (2,3-Dihydro-1-benzofuran-7-yl)methanol to this compound

The conversion of the primary alcohol to the primary amine can be accomplished through several methods. A reliable two-step procedure involving mesylation followed by displacement with azide and subsequent reduction is detailed below. This method avoids the potential over-alkylation issues associated with other amination strategies.

Protocol:

  • Mesylation:

    • Dissolve (2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the crude mesylate, which should be used immediately in the next step.

  • Azide Displacement and Reduction:

    • Dissolve the crude mesylate in DMF (10 mL/mmol).

    • Add sodium azide (NaN3, 3.0 eq) and heat the mixture to 80 °C for 4 hours.

    • Cool the reaction to room temperature and pour into water. Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate to obtain the crude azide.

    • Dissolve the crude azide in THF (10 mL/mmol) and add triphenylphosphine (1.2 eq) followed by water (2.0 eq). Heat the mixture to 60 °C for 6 hours (Staudinger reduction).

    • Alternatively, for a more direct reduction, dissolve the crude azide in methanol and hydrogenate in the presence of 10% Pd/C under a hydrogen atmosphere until the reaction is complete.

  • Purification: After the reduction, concentrate the reaction mixture and purify by column chromatography on silica gel (DCM/methanol gradient with 1% triethylamine) to afford the final product, this compound.

Application Notes: Derivatization Strategies

The primary amine handle of this compound is a versatile functional group for introducing diversity and tuning the physicochemical and pharmacological properties of the scaffold. Two of the most common and powerful transformations in medicinal chemistry are amide bond formation and reductive amination.

Application 1: Amide Bond Formation

Amide bonds are a cornerstone of many drug molecules due to their stability and ability to participate in hydrogen bonding interactions. Coupling this compound with a variety of carboxylic acids allows for the exploration of the chemical space around the scaffold.

Amide_Coupling Amine This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling Acid Carboxylic Acid (R-COOH) Acid->Coupling Product Amide Derivative Coupling->Product

Caption: General workflow for amide bond formation.

Protocol for Amide Coupling (HATU mediated):

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol) in a round-bottom flask, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency, low rate of racemization for chiral carboxylic acids, and the formation of water-soluble byproducts, which simplifies purification.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester. An excess is used to drive the reaction to completion.

  • A slight excess of the amine is often used to ensure complete consumption of the more valuable or complex carboxylic acid partner.

Application 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce substituted amine functionalities. Reacting this compound with aldehydes or ketones provides access to secondary and tertiary amines, respectively.[5][6][7]

Reductive_Amination Amine This compound Reaction Reductive Amination (e.g., NaBH(OAc)3, AcOH) Amine->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Product Secondary or Tertiary Amine Reaction->Product

Caption: General workflow for reductive amination.

Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol).

  • Imine Formation: Add acetic acid (1.0 eq) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than NaBH4 and will not readily reduce the starting aldehyde or ketone, but it is reactive enough to reduce the in situ formed iminium ion.

  • Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is the species that is reduced.

  • DCE is a common solvent for this reaction as it is compatible with the reagents and reaction conditions.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 7-methylamine group of the 2,3-dihydro-1-benzofuran scaffold has been shown to be critical for modulating biological activity.

TargetScaffold PositionModificationImpact on ActivityReference
PARP-1 7-positionCarboxamideEssential for binding to the nicotinamide ribose pocket.[3]
7-positionAmide with various aminesPotency is highly dependent on the nature of the amine substituent.[3]
Cannabinoid Receptor 2 (CB2) 5-positionCarboxamidePotent and selective agonism.[1][3][4]
5-positionAmide with cyclic aminesGenerally leads to high potency.[1][3][4]

Key SAR takeaways:

  • For PARP-1 inhibitors , the 7-carboxamide group is a key pharmacophoric element that mimics the nicotinamide moiety of the natural substrate NAD+. The nature of the substituent on the amide nitrogen can be varied to optimize potency, selectivity, and pharmacokinetic properties.

  • In the case of CB2 agonists , while many reported examples have the key carboxamide at the 5-position, the principles of exploring the space around the scaffold remain the same. The 7-methylamine provides a vector to probe different regions of the receptor binding pocket. Introducing bulky or hydrogen-bond donating/accepting groups via amide or substituted amine linkages can significantly impact receptor affinity and functional activity.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its synthesis is achievable through a robust and scalable route, and its primary amine functionality provides a convenient handle for a wide range of chemical modifications. The protocols and insights provided in this guide are intended to empower researchers to efficiently utilize this privileged scaffold in the design and synthesis of novel therapeutic agents. The strategic derivatization of this intermediate, guided by an understanding of structure-activity relationships, will undoubtedly continue to yield promising drug candidates across various disease areas.

References

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Application Notes & Protocols for the 2,3-Dihydro-1-benzofuran Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 2,3-dihydrobenzofuran ring system is a quintessential example of such a scaffold. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for presenting substituents to biological targets, while its synthetic tractability allows for extensive chemical diversification.[1][2] This guide focuses on the applications of this versatile scaffold in drug discovery, with a particular emphasis on derivatives functionalized at the 7-position.

While direct literature on 2,3-Dihydro-1-benzofuran-7-ylmethylamine is sparse, extensive research on the closely related 2,3-dihydrobenzofuran-7-carboxamide derivatives provides a robust and scientifically validated foundation for exploring this chemical space.[3] These analogues have emerged as potent inhibitors of critical oncology targets, most notably Poly(ADP-ribose)polymerase-1 (PARP-1).[3][4] We will leverage the principles and data from these well-documented compounds to provide a comprehensive guide for researchers interested in the broader class of 7-substituted 2,3-dihydrobenzofurans.

This document will detail the application of this scaffold in oncology, provide protocols for synthesis and biological evaluation, and present a framework for structure-activity relationship (SAR) studies.

Part 1: Key Therapeutic Applications & Mechanisms of Action

The inherent structural features of the 2,3-dihydrobenzofuran core have been exploited to target a range of proteins implicated in human disease, from enzymes involved in inflammation to critical regulators of DNA repair and cell signaling in cancer.

Oncology: Targeting DNA Damage Repair with PARP-1 Inhibition

One of the most successful applications of the 7-substituted 2,3-dihydrobenzofuran scaffold is in the development of PARP-1 inhibitors.[3]

Mechanism of Action: PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of unrepaired SSBs. During replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cancer cells cannot repair these DSBs, resulting in catastrophic genomic instability and cell death—a concept known as synthetic lethality .

Derivatives based on the 2,3-dihydrobenzofuran-7-carboxamide core have been designed to mimic the nicotinamide portion of the NAD+ cofactor, effectively blocking the PARP-1 active site.[3] Furthermore, dual inhibitors targeting both PARP-1 and c-Met have been developed from a benzofuran-7-carboxamide moiety to combat acquired resistance to PARP inhibitors.[4]

PARP_Inhibition Mechanism of Synthetic Lethality via PARP Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Repaired DNA Repaired DNA BER->Repaired DNA DNA_SSB_C Single-Strand Break (SSB) PARP1_C PARP-1 DNA_SSB_C->PARP1_C PARP1_Inhibitor 2,3-Dihydrobenzofuran-7-carboxamide (PARP Inhibitor) PARP1_Inhibitor->PARP1_C Inhibits Replication Replication Fork Collapse PARP1_C->Replication Unrepaired SSB leads to... DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient Cannot be repaired by... Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: PARP-1 inhibition in homologous recombination (HR) deficient cancer cells.

Anti-Inflammatory Activity: mPGES-1 and Prostaglandin Synthesis

The 2,3-dihydrobenzofuran scaffold has been identified as a promising platform for developing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1]

Mechanism of Action: mPGES-1 is a terminal synthase in the arachidonic acid cascade, specifically catalyzing the conversion of PGH2 to PGE2. PGE2 is a key mediator of inflammation, pain, and fever. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream cyclooxygenase (COX) enzymes, selective mPGES-1 inhibition offers the potential for effective anti-inflammatory action with a reduced risk of gastrointestinal and cardiovascular side effects. Molecular docking studies have shown that 2,3-dihydrobenzofuran derivatives can effectively occupy the active site of mPGES-1, making them attractive leads for a new generation of anti-inflammatory agents.[1]

Other Potential Applications

The versatility of the benzofuran and dihydrobenzofuran core extends to numerous other areas, including:

  • Anticancer: Beyond PARP, derivatives have shown activity as autophagy inducers and inhibitors of kinases like GSK-3β.[5][6]

  • Antimicrobial: Certain benzofuran derivatives exhibit potent activity against bacteria and fungi like Candida albicans.[7]

  • Central Nervous System (CNS): The scaffold is present in CNS stimulants and has been used to create analogs of hallucinogenic phenethylamines for neuropharmacological research.[2][8]

Part 2: Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of 7-substituted 2,3-dihydrobenzofuran derivatives, based on established methodologies in the literature.

Protocol 2.1: Synthesis of 2,3-Dihydro-1-benzofuran-7-carboxylic Acid

This protocol outlines a common strategy for constructing the core scaffold and introducing functionality at the 7-position, adapted from methods described for related compounds.[3] This carboxylic acid intermediate is a key precursor for generating both the 7-carboxamide and the 7-ylmethylamine.

Synthesis_Workflow Start 2-Allylphenol Step1 Cyclization (e.g., with TeBr4 or other methods) Start->Step1 Intermediate1 2-(Bromomethyl)-2,3-dihydrobenzofuran Step1->Intermediate1 Step2 Radical Debromination (e.g., AIBN, Bu3SnH) Intermediate1->Step2 Intermediate2 2-Methyl-2,3-dihydrobenzofuran Step2->Intermediate2 Step3 Directed Ortho-Metalation (e.g., n-BuLi, -78 °C) Intermediate2->Step3 Intermediate3 7-Lithio-2-methyl-2,3-dihydrobenzofuran Step3->Intermediate3 Step4 Carboxylation (Dry CO2 gas) Intermediate3->Step4 Product 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid Step4->Product

Caption: Generalized synthetic workflow for a 7-substituted 2,3-dihydrobenzofuran.

Step-by-Step Methodology:

  • Cyclization of 2-Allylphenol:

    • Rationale: This step forms the core dihydrobenzofuran ring. Various methods exist, including electrophile-mediated cyclizations. For example, reaction with tellurium tetrabromide can yield a 2-(halomethyl) intermediate.[9]

    • Procedure: Dissolve 2-allylphenol (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (N2 or Ar). Cool the solution to 0 °C. Add the cyclizing agent (e.g., TeBr4, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Upon completion, quench the reaction and perform an aqueous workup followed by purification via column chromatography.

  • Formation of the 2,3-Dihydrobenzofuran Core:

    • Rationale: If the cyclization results in a functionalized side chain (e.g., bromomethyl), it may need to be removed or modified. For this example, we assume a simple methyl group at the 2-position is acceptable or desired for initial screening. A radical dehalogenation can achieve this.

    • Procedure: Dissolve the 2-(bromomethyl)-2,3-dihydrobenzofuran intermediate (1.0 eq) in anhydrous toluene. Add tributyltin hydride (Bu3SnH, 1.2 eq) and a radical initiator such as AIBN (0.1 eq). Heat the mixture to 80-90 °C for 2-4 hours. Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to yield 2-methyl-2,3-dihydrobenzofuran.

  • Directed Ortho-Metalation and Carboxylation:

    • Rationale: The oxygen atom of the dihydrobenzofuran directs lithiation to the adjacent 7-position. This highly reactive organolithium species can then be quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid.

    • Procedure: Dissolve 2-methyl-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.2 eq) dropwise, maintaining the temperature. Stir at -78 °C for 1-2 hours. Bubble dry CO2 gas through the solution for 1 hour. Allow the reaction to slowly warm to room temperature. Quench with 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the crude 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid, which can be purified by recrystallization or chromatography.

  • Conversion to 7-ylmethylamine (Conceptual):

    • The resulting carboxylic acid can be converted to the target 7-ylmethylamine via standard functional group transformations:

      • Amide Formation: Couple the carboxylic acid with ammonia to form the 7-carboxamide.

      • Reduction: Reduce the primary amide using a strong reducing agent like LiAlH4 in THF to yield this compound.

Protocol 2.2: In Vitro PARP-1 Inhibition Assay
  • Rationale: This protocol provides a method to determine the inhibitory potency (IC50) of a test compound against the PARP-1 enzyme. It is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Self-Validation: The protocol includes positive (known inhibitor) and negative (DMSO vehicle) controls to ensure the assay is performing correctly. A Z'-factor calculation is recommended for assay validation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA.

    • Prepare Histone H1 Substrate: Coat a 96-well white plate with Histone H1 (10 µg/mL in PBS) and incubate overnight at 4 °C. Wash 3x with PBS.

    • Prepare Test Compound Dilutions: Create a 10-point serial dilution series of the test compound (e.g., from 100 µM to 5 nM) in DMSO, then dilute further into Assay Buffer.

    • Prepare Positive Control: Use a known PARP inhibitor (e.g., Olaparib) with a similar dilution series.

    • Prepare Negative Control: Use DMSO vehicle.

  • Assay Procedure:

    • To the histone-coated plate, add 20 µL of Assay Buffer.

    • Add 5 µL of the test compound, positive control, or negative control to the appropriate wells.

    • Add 10 µL of activated DNA (1 µg/mL) to all wells.

    • Initiate the reaction by adding 15 µL of a PARP-1 enzyme and biotinylated NAD+ mixture (final concentrations of 1 nM PARP-1 and 50 nM Biotin-NAD+).

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and wash the plate 3x with PBS containing 0.1% Tween-20 (PBST).

    • Add 50 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 5x with PBST.

    • Add 50 µL of a chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data with the negative control (DMSO) representing 0% inhibition and the highest concentration of the positive control (or no enzyme wells) representing 100% inhibition.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Data Presentation & Structure-Activity Relationships (SAR)

Systematic modification of the 2,3-dihydrobenzofuran scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes IC50 data for representative compounds from the literature to illustrate the potency that can be achieved with this scaffold.

Compound IDScaffoldTarget(s)IC50 (nM)Reference
S12 Benzofuran-7-carboxamidePARP-121.8[4]
c-Met30.2[4]
Compound 3 DHBF-7-carboxamidePARP-19450[3]
Compound 36 DHBF-3-one-7-carboxamidePARP-116200[3]
Compound 20 2,3-DihydrobenzofuranmPGES-1~1000-5000[1]

DHBF = 2,3-dihydrobenzofuran

SAR Insights

The development of PARP inhibitors provides a clear example of how SAR can guide drug design.

SAR_Logic Structure-Activity Relationship (SAR) Logic for PARP Inhibitors cluster_0 Core Scaffold: 2,3-Dihydrobenzofuran-7-carboxamide cluster_1 Key Interaction Points in PARP-1 Active Site Core [ Core Structure Image ] (Represents the dihydrobenzofuran ring and the 7-carboxamide linker) H_Bond Hydrogen Bonding (Gly, Ser residues) Core->H_Bond Carboxamide forms key H-bonds Nicotinamide_Pocket Nicotinamide Ribose Pocket Adenine_Pocket Adenine Ribose Pocket Modification1 Modification at 2-position (e.g., adding substituents) Modification1->Nicotinamide_Pocket Can influence binding and selectivity Modification2 Modification of Carboxamide (e.g., adding terminal rings) Modification2->Adenine_Pocket Targets this pocket to increase potency Modification3 Modification of Benzene Ring (e.g., adding F, Cl) Physicochemical Properties\n(Solubility, Metabolism) Physicochemical Properties (Solubility, Metabolism) Modification3->Physicochemical Properties\n(Solubility, Metabolism)

Caption: SAR logic for optimizing 2,3-dihydrobenzofuran-based PARP inhibitors.

  • The 7-Carboxamide: This group is critical. It acts as a pharmacophore that mimics the nicotinamide group of NAD+, forming key hydrogen bonds with glycine and serine residues in the PARP-1 active site.[3]

  • Terminal Groups: Adding substituents to the carboxamide nitrogen, often a phenyl ring or other aromatic system, allows for exploration of the adenine ribose pocket, significantly enhancing potency.

  • 2- and 3-Positions: Modification at the 2- or 3-position of the dihydrobenzofuran ring can be used to fine-tune physicochemical properties like solubility and metabolic stability, or to introduce vectors for targeting secondary pockets.[3]

  • Benzene Ring Substitution: Adding small electron-withdrawing groups like fluorine to the benzene portion of the scaffold can modulate electronic properties and improve metabolic stability.

Conclusion

The 2,3-dihydro-1-benzofuran scaffold, particularly when functionalized at the 7-position, represents a highly valuable starting point for drug discovery campaigns. Its proven success in developing potent and selective inhibitors for challenging targets like PARP-1 and mPGES-1 underscores its status as a privileged structure. The synthetic and assay protocols provided herein offer a robust framework for researchers and drug development professionals to explore this chemical space further, enabling the design and evaluation of novel therapeutic agents for oncology, inflammation, and beyond.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health (NIH).
  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.
  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (2005). European Journal of Medicinal Chemistry.
  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.
  • Riemma, M. R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1215-1222.
  • Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. (2025). European Journal of Medicinal Chemistry.
  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online.
  • Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes. (2025). ResearchGate.
  • Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • C-(2,3-Dihydro-benzofuran-2-yl)-methylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (n.d.). National Institutes of Health (NIH).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Nichols, D. E., Snyder, S. E., Oberlender, R., Johnson, M. P., & Huang, X. (1991). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281.
  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853-1863.

Sources

Application Notes and Protocols for 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the handling, synthesis, characterization, and potential applications of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. This compound belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2] The protocols herein are designed to ensure scientific integrity, safety, and reproducibility in a research and development setting.

Introduction: The Scientific Merit of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged structure in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules that contain it.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][4] Specifically, aminobenzofuran derivatives have been explored for their potential as potent and selective ligands for various biological targets. The strategic placement of a methylamine group at the 7-position of the 2,3-dihydro-1-benzofuran ring system presents a novel chemical entity for investigation in drug discovery programs.

Potential Signaling Pathways and Molecular Targets

While the specific biological targets of this compound are yet to be fully elucidated, related structures have shown activity as:

  • Cannabinoid Receptor 2 (CB2) Agonists: These are implicated in the modulation of inflammatory and neuropathic pain.[5][6]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors: These play a role in inflammation and cancer.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOCalculated
Molecular Weight 163.22 g/mol PubChem CID 91697[7]
Appearance Expected to be an oil or low-melting solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents (e.g., methanol, ethanol, DMSO) and slightly soluble in waterInferred from structural analogues
Boiling Point Not determined
Melting Point Not determined
Safety and Handling Precautions

As with any novel chemical entity, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][6][8][9][10]

  • Inhalation: Avoid breathing vapors or mists. May be harmful if inhaled.[5]

  • Skin Contact: Avoid contact with skin. May cause skin irritation.[5][10] In case of contact, wash immediately with plenty of soap and water.[5][6]

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[5][10] In case of contact, rinse cautiously with water for several minutes.[5][6]

  • Ingestion: Do not ingest. May be harmful if swallowed.[7]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.

Synthesis Protocol: A Plausible Route via Reductive Amination

A robust and scalable synthesis is crucial for the exploration of any novel compound. While a specific protocol for this compound is not widely published, a logical and scientifically sound approach is the reductive amination of the corresponding aldehyde, 2,3-dihydro-1-benzofuran-7-carbaldehyde.[11][12][13][14][15]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,3-Dihydro-1-benzofuran-7-carbaldehyde Reaction Reductive Amination Reaction Start->Reaction Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Reaction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, MS, IR) Product->Characterization

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2,3-Dihydro-1-benzofuran-7-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • Reaction Setup: To a stirred solution of 2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq) in anhydrous methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions. The reaction may effervesce.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the column.

  • Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Characterization and Quality Control

Unequivocal characterization of the synthesized compound is essential for the validity of subsequent biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound can be predicted based on the analysis of similar structures.[2][3][16][17]

Expected ¹H NMR Spectral Data (in CDCl₃):

ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
Aromatic-H6.7 - 7.2m3H
-O-CH₂-~4.6t2H
-CH₂-Ar~3.2t2H
-CH₂-NH₂~3.8s2H
-NH₂1.5 - 2.5br s2H

Expected ¹³C NMR Spectral Data (in CDCl₃):

CarbonChemical Shift (ppm) Range
Aromatic C110 - 160
-O-CH₂-~71
-CH₂-Ar~29
-CH₂-NH₂~45
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern can also provide structural information.[18][19][20][21][22]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 163.22).

  • Base Peak: Likely the tropylium-like ion resulting from benzylic cleavage (loss of NH₂), or a fragment resulting from cleavage of the dihydrofuran ring.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (ether)1000 - 1300

Application Notes: Exploring Biological Activity

The following are suggested protocols for preliminary screening of the biological activity of this compound.

In Vitro Receptor Binding Assay (Example: CB2 Receptor)

This protocol outlines a general procedure for assessing the binding affinity of the compound to a target receptor, such as the CB2 receptor.

Workflow Diagram:

Binding_Assay_Workflow Start Prepare Cell Membranes Expressing CB2 Receptor Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Radioligand Radioligand (e.g., [³H]CP-55,940) Radioligand->Incubation TestCompound This compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Measurement Quantify Radioactivity of Bound Ligand Filtration->Measurement Analysis Calculate Ki or IC₅₀ Measurement->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]CP-55,940), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set time (e.g., 90 minutes).

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Anti-inflammatory Activity Assay (Example: LPS-induced Nitric Oxide Production in Macrophages)

This assay assesses the potential of the compound to inhibit the inflammatory response in a cell-based model.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of nitric oxide production.

  • Cell Viability: Assess cell viability using a standard assay (e.g., MTT or LDH) to rule out cytotoxicity.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the LPS-induced nitric oxide production (IC₅₀).

Conclusion

This compound is a novel compound with potential for further investigation in drug discovery. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers. Adherence to these guidelines will ensure the safe and effective use of this compound in the laboratory, facilitating the exploration of its therapeutic potential.

References

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. [Link]

  • Cohizon Life Sciences. (2022). Material Safety Data Sheet: 2-Aminobenzotrifluoride. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 931-941. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. [Link]

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Application Notes and Protocols for the In Vitro Characterization of 2,3-Dihydro-1-benzofuran-7-ylmethylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Derivatives of this core, such as 2,3-Dihydro-1-benzofuran-7-ylmethylamine, bear structural resemblance to known psychoactive agents and neuromodulators, particularly those interacting with the monoaminergic systems. The presence of a flexible methylamine side chain suggests a high probability of interaction with monoamine transporters or enzymes responsible for their metabolism.[1][2]

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of this compound and its analogues. We will detail robust and validated assays to elucidate the compound's mechanism of action, potency, and selectivity towards key targets within the central nervous system: the monoamine transporters (MATs) and monoamine oxidase (MAO) enzymes. These targets are critical regulators of neurotransmitter homeostasis, and their modulation is a cornerstone of treatment for a wide range of psychiatric and neurological disorders.[4][5][6]

The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the experimental design. By following these methodologies, researchers can generate a comprehensive pharmacological profile, enabling informed decisions in the progression of novel dihydrobenzofuran-based compounds.

Section 1: Monoamine Transporter Interaction Assays

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are primary targets for many therapeutic drugs and substances of abuse.[6][7] They are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[7][8] Inhibition of these transporters prolongs the action of neurotransmitters and is a key mechanism for antidepressants and psychostimulants. The following assays are designed to determine if this compound acts as an inhibitor or substrate of these transporters.

Rationale for Transporter Assays

Given the structural features of this compound, it is hypothesized that the compound may compete with endogenous monoamines for binding to and/or transport by DAT, NET, and SERT. To comprehensively characterize this interaction, a multi-assay approach is recommended. We will first assess the inhibitory potential of the compound using a fluorescent substrate uptake assay, which offers a high-throughput and non-radioactive format. Positive hits can then be further characterized for potency (IC50) and mechanism using classic radiolabeled substrate uptake inhibition assays.

High-Throughput Fluorescence-Based Substrate Uptake Inhibition Assay

This assay provides a rapid and efficient method to screen for inhibitory activity at DAT, NET, and SERT. It utilizes a fluorescent substrate that mimics the natural neurotransmitters and is transported into cells expressing the specific transporter, leading to an increase in intracellular fluorescence.[9][10][11] An inhibitor will block this uptake, resulting in a reduced fluorescent signal.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates incubate_cells Incubate overnight to allow for cell adherence plate_cells->incubate_cells add_compound Add this compound or control inhibitors incubate_cells->add_compound pre_incubate Pre-incubate for a defined period (e.g., 10-30 min) add_compound->pre_incubate add_substrate Add fluorescent substrate and masking dye pre_incubate->add_substrate read_plate Measure fluorescence kinetically using a plate reader add_substrate->read_plate plot_data Plot fluorescence vs. time read_plate->plot_data calc_inhibition Calculate percent inhibition relative to controls plot_data->calc_inhibition determine_ic50 Determine IC50 values from dose-response curves calc_inhibition->determine_ic50

Caption: Principle of the fluorescence-based monoamine oxidase (MAO) inhibition assay.

Fluorescence-Based MAO-A and MAO-B Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a highly fluorescent product. [12]The intensity of the fluorescence is proportional to the MAO activity.

Protocol 2.2.1: MAO Inhibition Assay

  • Reagent Preparation:

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a solution of the MAO substrate (e.g., p-tyramine, which is a substrate for both isoforms).

    • Prepare a detection reagent containing the fluorescent probe and horseradish peroxidase.

    • Prepare a dilution series of this compound and known selective inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) as positive controls.

  • Assay Procedure:

    • In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme to each well.

    • Add the test compound or control inhibitors and pre-incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction and develop the signal by adding the detection reagent.

    • Incubate for a further 5-10 minutes to allow for the fluorescent signal to develop.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm). [13]4. Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a maximally inhibiting concentration of a known inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

ParameterDescription
Enzymes Recombinant human MAO-A and MAO-B
Substrate p-Tyramine or specific substrates for each isoform
Assay Format 96- or 384-well fluorescence endpoint
Controls Vehicle, Positive control inhibitors (clorgyline for MAO-A, selegiline for MAO-B)
Endpoint Fluorescence intensity
Primary Output IC50 values for MAO-A and MAO-B, selectivity ratio (IC50 MAO-A / IC50 MAO-B)

Conclusion

This guide provides a foundational set of in vitro assays for the initial pharmacological characterization of this compound and related novel compounds. By systematically evaluating interactions with monoamine transporters and monoamine oxidase enzymes, researchers can gain critical insights into the compound's potential mechanism of action, potency, and selectivity. The data generated from these protocols will form a robust basis for further preclinical development, including more complex cellular and in vivo studies, ultimately guiding the journey of a promising chemical scaffold towards a potential therapeutic agent.

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Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently incorporated into a wide array of biologically active molecules and pharmaceutical agents.[1] Its structural rigidity and specific stereoelectronic properties make it a valuable building block in medicinal chemistry. This compound, in particular, serves as a crucial intermediate, providing a reactive primary amine handle at the 7-position for further molecular elaboration. This amine is a key precursor for synthesizing compounds targeting a range of therapeutic areas, including central nervous system disorders and cardiovascular diseases.

This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound via the catalytic hydrogenation of its nitrile precursor, 2,3-Dihydro-1-benzofuran-7-carbonitrile. The focus is on ensuring process safety, scalability, high yield, and excellent product purity, addressing the common challenges encountered during the transition from laboratory to pilot-plant scale.

Synthetic Strategy: From Nitrile to Primary Amine

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For industrial applications, the heterogeneous catalytic hydrogenation of nitriles is often the most efficient and economical method.[2][3] This approach avoids the use of stoichiometric metal hydride reagents like LiAlH₄, which, while effective at the bench scale, pose significant challenges in a large-scale setting due to high costs, safety risks (pyrophoricity), and complex aqueous work-ups.[4][5]

The primary challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an intermediate imine, which can react with the newly formed primary amine product to yield secondary and tertiary amine impurities.

G Nitrile R-C≡N Imine [R-CH=NH] (Intermediate) Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂NH₂ (Desired Product) Imine->PrimaryAmine + H₂/Catalyst SecondaryAmine (R-CH₂)₂NH (Byproduct) Imine->SecondaryAmine + R-CH₂NH₂ - NH₃

Fig 1. Reaction pathway showing desired product and byproduct formation.

To mitigate byproduct formation, several strategies are employed. The choice of catalyst is critical, with Raney Nickel and certain palladium catalysts being highly effective.[2] Furthermore, conducting the reaction in the presence of ammonia is a well-established technique to suppress the formation of secondary amines.[6] Ammonia shifts the equilibrium away from the condensation reaction between the intermediate imine and the product amine.

This protocol utilizes a robust Raney Nickel catalyst in an ammonia-saturated methanolic solution under moderate hydrogen pressure, a combination proven to deliver high selectivity for the desired primary amine on a kilogram scale.

Scale-Up Protocol: Synthesis of this compound

This protocol details the reduction of 1 kilogram of 2,3-Dihydro-1-benzofuran-7-carbonitrile. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all site-specific safety procedures for hydrogenation.

Materials and Equipment
Reagent / Material Grade Quantity Supplier
2,3-Dihydro-1-benzofuran-7-carbonitrile>98%1.00 kgCommercial Source
Raney® Nickel (A-7000 or equivalent)Slurry in water~200 g (dry weight basis)Commercial Source
Methanol (MeOH)Anhydrous10 LCommercial Source
Ammonia (NH₃)Anhydrous GasAs neededCommercial Source
Hydrogen (H₂)High PurityAs neededGas Cylinder/Line
Celite® / Diatomaceous EarthFiltration Aid500 gCommercial Source
Nitrogen (N₂)High PurityAs neededGas Cylinder/Line
Equipment Specification
Hydrogenation Reactor20 L, Glass-Lined or Stainless Steel, with overhead stirrer, baffle, heating/cooling jacket, pressure/temperature probes, and safety relief valve.
Catalyst Filtration UnitEnclosed filter housing (e.g., Sparkler filter or Nutsche filter-dryer) suitable for pyrophoric catalysts.
Rotary Evaporator20 L capacity with vacuum pump and chiller.
Vacuum Distillation ApparatusAppropriate scale for purifying ~1 kg of product.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation PrepSolvent Prepare NH₃/MeOH Solution ChargeReactor Charge Reactor with Nitrile & Solvent PrepSolvent->ChargeReactor Inerting Inert Reactor (N₂ Purge) ChargeReactor->Inerting AddCatalyst Charge Raney Ni Slurry Inerting->AddCatalyst Hydrogenate Pressurize with H₂ Heat to Setpoint AddCatalyst->Hydrogenate Monitor Monitor H₂ Uptake & Reaction Progress Hydrogenate->Monitor CoolDepressurize Cool & Vent H₂ Purge with N₂ Monitor->CoolDepressurize Completion Filter Safely Filter Catalyst (Wet Filtration) CoolDepressurize->Filter Concentrate Concentrate Filtrate (Rotovap) Filter->Concentrate Purify Vacuum Distillation Concentrate->Purify FinalProduct Characterize Final Product Purify->FinalProduct

Fig 2. Step-by-step experimental workflow for the hydrogenation process.

Step-by-Step Procedure
  • Solvent Preparation: In a separate, properly grounded vessel, prepare a saturated solution of ammonia in methanol. Bubble anhydrous ammonia gas through 10 L of anhydrous methanol under controlled cooling (ice bath) until saturation is reached (~7 N solution). Seal the vessel until use.

  • Reactor Charging:

    • Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

    • Establish a slow, positive pressure of nitrogen.

    • Charge the reactor with 2,3-Dihydro-1-benzofuran-7-carbonitrile (1.00 kg).

    • Add the prepared ammonia/methanol solution (10 L) to the reactor.

    • Begin agitation at a moderate speed (e.g., 150-200 RPM).

  • Catalyst Addition & Reaction Execution:

    • Carefully decant the water from the Raney Nickel slurry. Rinse the catalyst with methanol (2 x 500 mL) under a nitrogen blanket to remove residual water.

    • Transfer the methanol-wet Raney Nickel (~200 g) to the reactor as a slurry in methanol (~500 mL). CAUTION: Do not allow the catalyst to dry, as it is pyrophoric.

    • Seal the reactor. Purge the headspace by pressurizing with nitrogen to 5 bar and venting three times, followed by pressurizing with hydrogen to 5 bar and venting three times.

    • Pressurize the reactor with hydrogen to 5 bar.

    • Heat the reactor contents to 85 °C. The hydrogen pressure will increase with temperature; adjust as necessary to maintain 5 bar.

    • Monitor the reaction by observing the hydrogen uptake from the supply cylinder. The reaction is typically complete within 8-12 hours. Progress can also be monitored by taking aliquots (after safely depressurizing and purging) for TLC or HPLC analysis to confirm the disappearance of the starting nitrile.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete (hydrogen uptake ceases), stop the heating and allow the reactor to cool to ambient temperature (< 25 °C).

    • Vent the excess hydrogen pressure and purge the reactor headspace thoroughly with nitrogen (at least 5 cycles).

    • Prepare the filtration unit by placing a pad of Celite® over the filter medium. Pre-wet the Celite® pad with methanol.

    • Under positive nitrogen pressure, transfer the reaction mixture slurry to the enclosed filtration unit.

    • Wash the reactor with additional methanol (2 x 1 L) and pass the washes through the filter to ensure complete transfer.

    • CRITICAL SAFETY STEP: The filtered catalyst cake must be kept wet with methanol or water at all times. Transfer the wet cake to a designated waste container and quench immediately with copious amounts of water.

  • Isolation and Purification:

    • Transfer the clear filtrate to a suitably sized round-bottom flask for rotary evaporation.

    • Concentrate the solution under reduced pressure to remove the methanol and excess ammonia.

    • The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil.

Process Parameters and Expected Results
Parameter Value Rationale
Substrate Loading1.00 kgScale definition.
Catalyst Loading~20% w/w (Raney Ni)Provides a reasonable reaction rate without excessive cost or filtration burden.
Solvent7N NH₃ in MeOHMethanol is an excellent solvent; ammonia is critical for selectivity.[6]
Solvent Volume10 L/kgEnsures adequate mixing and heat transfer.
Hydrogen Pressure5 barSufficient pressure for efficient hydrogenation without requiring high-pressure equipment.[3]
Temperature85 °CPromotes a good reaction rate without significant solvent loss or side reactions.[3]
Reaction Time8-12 hoursTypical duration for completion at this scale.
Expected Yield 85-95%
Expected Purity >98% (by GC)

Safety and Hazard Analysis

The scale-up of this process requires a stringent adherence to safety protocols due to the hazardous nature of the reagents and conditions.

  • Hydrogen Gas: Extremely flammable. The hydrogenation bay must be equipped with H₂ sensors, explosion-proof electronics, and adequate ventilation. The reactor must be properly grounded to prevent static discharge.

  • Raney Nickel: Pyrophoric when exposed to air in a dry state. It must always be handled as a slurry under a liquid (water, methanol). The spent catalyst must be carefully quenched.

  • Nitriles: Acutely toxic if ingested, inhaled, or absorbed through the skin.[7][8] Handle 2,3-Dihydro-1-benzofuran-7-carbonitrile in a ventilated area with appropriate PPE.

  • Ammonia/Methanol Solution: The solution is flammable, toxic, and corrosive. Prepare and handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile or neoprene).

Conclusion

This application note provides a validated and reliable protocol for the scale-up synthesis of this compound. By employing catalytic hydrogenation with Raney Nickel in an ammonia-rich environment, the process achieves high yields and excellent selectivity for the desired primary amine. The detailed workflow emphasizes the critical safety and handling procedures necessary for a successful and safe scale-up campaign. This method is both economical and efficient, making it well-suited for the industrial production of this valuable pharmaceutical intermediate.

References

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Application Notes & Protocols for the Purification of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the purification of 2,3-Dihydro-1-benzofuran-7-ylmethylamine, a key building block in pharmaceutical research and development.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to empower effective decision-making. We will explore purification strategies ranging from classical acid-base extraction to advanced chromatographic techniques, alongside robust analytical methods for purity verification.

Introduction: The Imperative for Purity

This compound is a primary aromatic amine whose scaffold is of significant interest in medicinal chemistry, often serving as a precursor for compounds with diverse pharmacological activities.[1][2] The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to false positives in high-throughput screening, and introduce complications in subsequent synthetic steps. Therefore, achieving high purity (>98%) is not merely a procedural formality but a prerequisite for reliable and reproducible scientific outcomes.

Potential impurities in a crude sample of this amine typically arise from the synthetic route employed. Common synthetic pathways, such as the reduction of 2,3-dihydro-1-benzofuran-7-carbonitrile or the reductive amination of the corresponding aldehyde, can introduce unreacted starting materials, partially reduced intermediates, or by-products from side reactions. This guide provides the tools to effectively remove these contaminants.

Physicochemical Profile

Understanding the compound's properties is the foundation for selecting an appropriate purification strategy.

PropertyValue (Estimated/Reported for similar structures)Rationale for Purification
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [3]
Appearance Likely a pale yellow to brown oil or low-melting solidColor indicates the presence of chromophoric impurities.
pKa (amine) ~9-10 (Estimated)The basicity of the primary amine is the key to purification by acid-base extraction or modified chromatography.
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in non-polar solvents (hexanes). Forms a soluble salt in aqueous acid.Differential solubility is exploited in both extraction and recrystallization techniques.

Purification Strategy 1: Acid-Base Extraction

Principle of Causality: This technique leverages the basicity of the primary amine. By treating the crude organic mixture with an aqueous acid, the amine is protonated to form an ammonium salt. This salt is highly polar and thus preferentially partitions into the aqueous phase, while non-basic organic impurities remain in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral "free amine," which can then be recovered by extraction with an organic solvent.[4] This method is highly effective for removing non-basic or weakly basic impurities.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound (~5.0 g) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL).

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add 1 M aqueous hydrochloric acid (HCl) (50 mL).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely. The amine, now in its protonated hydrochloride salt form, will be in the bottom aqueous layer.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with another 50 mL portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Removal of Impurities: The original organic layer, containing neutral impurities, can now be discarded.

  • Basification (Regeneration of Free Amine):

    • Cool the combined acidic aqueous extracts in an ice bath to manage any exotherm.

    • Slowly add 3 M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution while stirring until the pH of the solution is >10 (verify with pH paper). The solution may become cloudy as the free amine precipitates or forms an emulsion.[4]

  • Back-Extraction:

    • Return the basic aqueous solution to the separatory funnel.

    • Add fresh EtOAc or DCM (75 mL) and shake vigorously as before. The neutral amine will now partition back into the organic layer.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with 50 mL portions of the organic solvent. Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified amine.

Workflow Visualization

AcidBaseExtraction Crude Crude Amine in Ethyl Acetate AddHCl Add 1M HCl & Shake Crude->AddHCl Separate1 Separate Layers AddHCl->Separate1 Organic_Imp Organic Layer (Neutral Impurities) Separate1->Organic_Imp Discard Aqueous_Salt Aqueous Layer (Amine Salt) Separate1->Aqueous_Salt Collect Basify Add NaOH (pH > 10) & Add Ethyl Acetate Aqueous_Salt->Basify Separate2 Separate Layers Basify->Separate2 Aqueous_Waste Aqueous Layer (Waste) Separate2->Aqueous_Waste Discard Organic_Pure Organic Layer (Pure Amine) Separate2->Organic_Pure Collect Dry Dry (Na₂SO₄) & Evaporate Organic_Pure->Dry Final Purified Product Dry->Final

Caption: Workflow for Purification via Acid-Base Extraction.

Purification Strategy 2: Column Chromatography

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5] For basic amines, standard silica gel is problematic due to its acidic surface (silanol groups, Si-OH), which can lead to strong, irreversible binding or significant peak tailing.[6] This interaction can be mitigated by either neutralizing the silica surface with a basic additive in the mobile phase or by using an inherently basic stationary phase.

Decision Framework for Chromatographic Method

ChromatographyDecision Start Crude Amine Sample CheckPolarity Are impurities close in polarity to the product? Start->CheckPolarity Method1 Method 1: Modified Normal Phase (Silica + Basic Additive) CheckPolarity->Method1 Yes Method2 Method 2: Basic Stationary Phase (Amine-Silica / Alumina) CheckPolarity->Method2 No (Baseline Separation) SevereTailing Is peak tailing still severe? Method1->SevereTailing Method3 Method 3: Reversed-Phase (C18) (High pH Mobile Phase) SevereTailing->Method2 Yes HighPolarity Is the compound very polar? SevereTailing->HighPolarity No HighPolarity->Method3 Yes Recrystallization Start Crude or Semi-Pure Amine Dissolve Dissolve in Isopropanol Start->Dissolve Precipitate Add HCl in Et₂O (Precipitate Salt) Dissolve->Precipitate Filter1 Filter & Wash (with Et₂O) Precipitate->Filter1 CrudeSalt Crude HCl Salt Filter1->CrudeSalt Recrystallize Dissolve in Hot MeOH Add Et₂O, Cool Slowly CrudeSalt->Recrystallize Filter2 Filter & Dry Under Vacuum Recrystallize->Filter2 Final High Purity Crystalline Salt Filter2->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this valuable scaffold. The 2,3-dihydrobenzofuran motif is a core structure in numerous biologically active compounds, and its successful functionalization is critical for drug discovery programs.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common issues encountered during its synthesis.

Overview of the Synthetic Strategy

The most common and logical synthetic route to this compound proceeds through a three-stage process: construction of the dihydrobenzofuran core, functionalization at the C7 position to install an aldehyde, and subsequent reductive amination to yield the target primary amine.

Synthetic_Workflow A Starting Phenol (e.g., Catechol derivative) B 2,3-Dihydro-1-benzofuran Core A->B Cyclization C 2,3-Dihydro-1-benzofuran- 7-carbaldehyde B->C C7-Formylation D Target Amine: 2,3-Dihydro-1-benzofuran- 7-ylmethylamine C->D Reductive Amination Reductive_Amination cluster_0 Step 1: Imine/Iminium Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Aldehyde Ar-CHO Iminium Ar-CH=NH₂⁺ (Iminium Ion) Aldehyde->Iminium + NH₃ - H₂O Side_Product Ar-CH₂-OH (Over-reduction) Aldehyde->Side_Product [H⁻] Amine NH₃ Hydride [H⁻] Iminium->Hydride Reduction Product Ar-CH₂-NH₂ Hydride->Product

Caption: Key steps and a common failure pathway in reductive amination.

The primary issue with harsh reducing agents (like NaBH₄ under certain conditions) is that they can reduce the starting aldehyde to an alcohol faster than the imine is formed and reduced. The ideal reagent is one that is selective for the protonated imine (iminium ion) over the aldehyde.

The Solution: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. [2]* Mildness: It is less reactive than NaBH₄ and will not readily reduce the aldehyde.

  • Selectivity: It is an excellent hydride donor for the electrophilic iminium ion intermediate, which forms in situ.

  • Convenience: The reaction can be run as a one-pot procedure.

Troubleshooting Guide for Reductive Amination:

Problem ObservedProbable CauseRecommended Solution
High % of Unreacted Aldehyde Inefficient imine formation.Add molecular sieves to remove water. Use a slight excess of the amine source. Ensure the pH is mildly acidic (pH 5-6) to catalyze imine formation without destroying the reagents.
Imine Intermediate Isolated Reduction step is too slow or incomplete.Confirm the quality/activity of your STAB. Ensure stoichiometric amounts are correct (typically 1.2-1.5 equivalents).
Alcohol Byproduct (Ar-CH₂OH) Non-selective reducing agent used.Switch to Sodium Triacetoxyborohydride (STAB). This is the most critical fix.
Dialkylation (Side Products) The newly formed primary amine reacts with another molecule of aldehyde.This is less common with STAB due to its selectivity. If it persists, try using a larger excess of the ammonia source (e.g., ammonium acetate).

Validated Protocol: Reductive Amination using STAB

  • Setup: To a round-bottom flask charged with 2,3-Dihydro-1-benzofuran-7-carbaldehyde (1.0 eq) and ammonium acetate (5-10 eq), add an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can optionally add 3Å or 4Å molecular sieves at this stage.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The basic nature of the product amine can cause streaking on silica gel. It is highly recommended to pre-treat your silica with 1-2% triethylamine in your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N). Alternatively, formation of the hydrochloride salt by treating a solution of the free base with HCl in ether can yield a crystalline solid that is easily purified by recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link] [3]2. ResearchGate. (2015). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Available from: [Link] [4]3. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link] [2]4. Patel, H., & Singh, C. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(48), 31057-31082. Available from: [Link]

  • US Patent US3419579A. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Available from: [5]6. Vitale, C., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5129. Available from: [Link] [1]7. Jadhav, T., & Mohammed, A. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. Available from: [Link] [6]8. Stanetty, P., & Schn R, M. (2012). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Current Organic Chemistry, 16(14), 1683-1714. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable compound. We will delve into the critical steps of the synthesis, providing troubleshooting advice, detailed protocols, and the underlying chemical principles to empower your experimental success.

Overview of the Synthetic Strategy

The most common and logical synthetic route to this compound involves a two-step process starting from the commercially available 2,3-dihydro-1-benzofuran:

  • Formylation of 2,3-dihydro-1-benzofuran: Introduction of a formyl group at the C7 position to yield 2,3-dihydro-1-benzofuran-7-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde to the target primary amine using a suitable amine source and reducing agent.

This guide will focus on troubleshooting these two critical stages. We will also briefly discuss alternative synthetic pathways.

Part 1: Formylation of 2,3-Dihydro-1-benzofuran

The regioselective formylation of 2,3-dihydro-1-benzofuran is a crucial step that can be prone to low yields and the formation of isomeric byproducts. The Vilsmeier-Haack reaction is a commonly employed method for this transformation.

Troubleshooting the Vilsmeier-Haack Formylation

Question: My Vilsmeier-Haack formylation of 2,3-dihydro-1-benzofuran is resulting in a low yield of the desired 7-aldehyde and a mixture of other products. How can I improve the regioselectivity and overall yield?

Answer: This is a common issue stemming from the electrophilic substitution on the benzene ring of the 2,3-dihydro-1-benzofuran system. The ether oxygen is an ortho-, para-director. The para-position (C5) and the ortho-position (C7) are both activated. Achieving high regioselectivity for the C7 position requires careful control of reaction conditions.

Causality and Optimization:

  • Steric Hindrance: The dihydrofuran ring provides some steric hindrance at the C7 position compared to the C5 position. This can be exploited to favor C7 formylation.

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, which in some cases can be the less sterically hindered C5 isomer. However, kinetic control at very low temperatures can sometimes favor the C7 isomer. It is crucial to perform a temperature optimization study.

  • Vilsmeier Reagent Stoichiometry: Using an excess of the Vilsmeier reagent (POCl₃/DMF) can lead to the formation of di-formylated products or other side reactions. A slight excess (1.1-1.5 equivalents) is typically sufficient.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,3-dihydro-1-benzofuran (1.0 equiv.) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterRecommended ConditionRationale
Temperature 0 °C for addition, then 60-70 °CLow initial temperature for controlled reaction, heating to drive to completion.
Solvent Anhydrous DMF or DCEAnhydrous conditions are crucial for Vilsmeier reagent stability.
Stoichiometry 1.2 equiv. POCl₃, 3.0 equiv. DMFA slight excess of reagent ensures full conversion without promoting side reactions.
Work-up Careful quenching with NaHCO₃Neutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate.

Part 2: Reductive Amination of 2,3-Dihydro-1-benzofuran-7-carbaldehyde

Reductive amination is a robust method for converting the 7-carbaldehyde to the desired 7-ylmethylamine. This process involves the formation of an imine intermediate followed by its reduction.[1][2]

Reductive_Amination Aldehyde 2,3-Dihydro-1-benzofuran- 7-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Source - H₂O Amine_Source Ammonia or Methylamine Amine_Source->Imine Product 2,3-Dihydro-1-benzofuran- 7-ylmethylamine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General workflow for the reductive amination of 2,3-dihydro-1-benzofuran-7-carbaldehyde.

Troubleshooting the Reductive Amination

Question: I am observing incomplete conversion of the aldehyde and the formation of a significant amount of the corresponding alcohol as a byproduct during the reductive amination. What is causing this and how can I fix it?

Answer: This issue typically arises from an imbalance between the rate of imine formation and the rate of aldehyde reduction by the chosen reducing agent. If the reducing agent is too reactive, it will reduce the starting aldehyde to an alcohol before it can form the imine with the amine source.

Causality and Optimization:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[3][4] Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the aldehyde, leading to alcohol byproduct formation.[4]

  • pH of the Reaction: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[2] These conditions also facilitate the protonation of the imine to the more electrophilic iminium ion, which is more readily reduced. Adding a small amount of acetic acid can be beneficial.

  • Stepwise vs. One-Pot Procedure: If alcohol formation is still a significant problem, consider a two-step procedure. First, form the imine by reacting the aldehyde and amine source, often with the removal of water. Then, in a separate step, add the reducing agent.

Experimental Protocol: Optimized Reductive Amination with Sodium Triacetoxyborohydride

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 equiv.) and the amine source (e.g., a solution of ammonia in methanol or methylamine hydrochloride, 1.5-2.0 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional): Add glacial acetic acid (1.0-1.2 equiv.).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise at room temperature. The reaction is often exothermic, so maintain the temperature with a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. The basic amine product may require an acidic work-up for purification. To do this, extract the organic layer with 1M HCl. The amine will move to the aqueous layer as the hydrochloride salt. Wash the aqueous layer with an organic solvent to remove any non-basic impurities. Then, basify the aqueous layer with 2M NaOH and extract the free amine into fresh organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the purified product.

Reducing AgentProsCons
NaBH(OAc)₃ Mild, selective for iminium ions, good for one-pot reactions.[3]Water-sensitive, more expensive.[4]
NaBH₃CN Effective and selective, stable in mildly acidic conditions.[5]Highly toxic, generates cyanide waste.[3]
NaBH₄ Inexpensive, readily available.Can reduce the starting aldehyde, less selective.[4][5]
H₂/Pd Clean, high-yielding.Requires specialized hydrogenation equipment.[5]

Question: My reductive amination is producing a significant amount of a higher molecular weight byproduct, which I suspect is the tertiary amine. How can I prevent this over-alkylation?

Answer: The formation of a tertiary amine is a common side reaction where the desired primary amine product reacts with another molecule of the starting aldehyde to form a new imine, which is then reduced.

Causality and Optimization:

  • Stoichiometry of the Amine Source: Using a large excess of the amine source (e.g., ammonia) can statistically favor the reaction of the aldehyde with the external amine rather than the product amine.

  • Slow Addition of the Aldehyde: If practical, slowly adding the aldehyde to a mixture of the amine source and the reducing agent can maintain a low concentration of the aldehyde, minimizing the chance of the product amine reacting with it.

  • Stepwise Procedure: A two-step process where the imine is formed first, and then reduced can sometimes give better control.[1]

Overalkylation cluster_desired Desired Reaction cluster_side Side Reaction (Over-alkylation) Aldehyde1 Aldehyde Primary_Amine Primary Amine (Product) Aldehyde1->Primary_Amine + Ammonia, + [H] Ammonia Ammonia Primary_Amine2 Primary Amine (Product) Secondary_Amine Secondary Amine (Byproduct) Primary_Amine2->Secondary_Amine + Aldehyde, + [H] Aldehyde2 Aldehyde (another molecule)

Caption: Competing reaction pathways leading to the desired primary amine and the over-alkylated secondary amine byproduct.

Part 3: Alternative Synthetic Routes

If the formylation or reductive amination routes are problematic, consider these alternative strategies:

Route A: Reduction of a 7-Cyano-2,3-dihydro-1-benzofuran
  • Cyanation: The 7-position can be functionalized with a cyano group, for example, through a Sandmeyer reaction of a 7-amino precursor or palladium-catalyzed cyanation of a 7-halo-2,3-dihydro-1-benzofuran.

  • Reduction: The nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Raney Nickel).[6][7]

Troubleshooting Nitrile Reduction:

  • Incomplete reduction with LiAlH₄: Ensure strictly anhydrous conditions and a sufficient excess of LiAlH₄.

  • Formation of secondary and tertiary amines during catalytic hydrogenation: The addition of ammonia to the reaction mixture can suppress the formation of these byproducts.[8]

Route B: Reduction of a 7-Carboxamide
  • Amide Formation: The 7-carboxylic acid (obtained via lithiation followed by quenching with CO₂) can be converted to the primary amide using standard amide coupling reagents (e.g., SOCl₂, then ammonia).

  • Reduction: The amide can be reduced to the amine using LiAlH₄ or other suitable reducing agents.

Troubleshooting Amide Reduction:

  • Low yield: Ensure the amide is completely dry and use a sufficient excess of the reducing agent. The work-up for amide reductions with LiAlH₄ can be tricky and should be performed carefully (e.g., Fieser work-up).

FAQs

Q1: What is the best way to monitor the progress of the reductive amination? A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC can quickly show the disappearance of the starting aldehyde. LC-MS can confirm the presence of the product and identify any major byproducts by their mass.

Q2: My final amine product is difficult to purify by column chromatography. Are there any tips? A2: Amines can streak on silica gel. Pre-treating the silica with triethylamine (typically 1-2% in the eluent) can help to obtain better peak shapes. Alternatively, as described in the protocol above, an acid-base extraction is a very effective method for purifying basic amines.

Q3: Can I use methylamine directly instead of methylamine hydrochloride? A3: Yes, you can use a solution of methylamine in a solvent like THF or ethanol. However, methylamine is a gas at room temperature, so using a pre-prepared solution or the hydrochloride salt is often more convenient and allows for more accurate stoichiometry. If using the hydrochloride salt, an equivalent of a non-nucleophilic base like triethylamine should be added to liberate the free amine.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • A series of N-alkyl-isatin acylhydrazone derivatives that are potent cannabinoid receptor 2 (CB2) agonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Karst, N., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 229-235. [Link]

  • Wikipedia. (2023, December 1). Reductive amination. Retrieved from [Link]

  • Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Wang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(9), 2095. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Asolkar, T., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(53), 31056-31074. [Link]

  • Palkó, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2558-2567. [Link]

  • Koca, M., et al. (2005). Part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(43), 28243-28247. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Clark, J. (2023). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • Sadekov, I. D., et al. (2014). Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes. Russian Journal of General Chemistry, 84(8), 1605-1608. [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 23(6), 666-676. [Link]

  • Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Soderberg, T. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Vashchenko, M. V., et al. (2024). Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Derivatives. Chemistry of Heterocyclic Compounds, 60(4), 309-311. [Link]

  • LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886-1888. [Link]

  • Chemistry For Everyone. (2025, May 5). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6241-6250. [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically originates from the corresponding aldehyde, 2,3-dihydro-1-benzofuran-7-carbaldehyde. From this key intermediate, two primary routes are commonly employed: Direct Reductive Amination and a Two-Step Halogenation-Substitution Sequence , often utilizing the Gabriel Synthesis. The choice of route depends on available reagents, scale, and impurity sensitivity.

Synthetic_Routes Start 2,3-Dihydro-1-benzofuran- 7-carbaldehyde RouteA_Step1 Route A: Reductive Amination (One-Pot) Start->RouteA_Step1 NH3 or NH4Cl, Reducing Agent Reduction 1. Reduction to Alcohol (e.g., NaBH4) Start->Reduction Final_Product 2,3-Dihydro-1-benzofuran- 7-ylmethylamine RouteA_Step1->Final_Product RouteB_Step1 Route B: Two-Step Halogenation 2. Halogenation (e.g., PBr3, SOCl2) Reduction->Halogenation Intermediate_Halide 7-(Halomethyl)-2,3-dihydro- 1-benzofuran Halogenation->Intermediate_Halide Substitution 3. Nucleophilic Substitution (e.g., Gabriel Synthesis) Intermediate_Halide->Substitution Substitution->Final_Product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Route A: Reductive Amination

Reductive amination is an efficient method for converting aldehydes into amines but is sensitive to reaction conditions.[1][2]

Question 1: My reaction has stalled. TLC analysis shows significant unreacted aldehyde and only a faint product spot. What is the likely cause?

Answer: This is a classic symptom of inefficient imine formation, which is the necessary intermediate for the reduction to the amine.[1]

  • Causality: The formation of an imine from an aldehyde and ammonia (or an ammonium salt) is a reversible equilibrium reaction that produces water. If water is not removed or the reaction is not catalyzed, the equilibrium may favor the starting materials. Furthermore, the nucleophilicity of ammonia can be low, and the electrophilicity of the aldehyde might need enhancement.

  • Troubleshooting Steps:

    • Acid Catalysis: The reaction often requires a catalytic amount of acid to protonate the carbonyl, making it more electrophilic. Add 0.1-0.2 equivalents of a weak acid like acetic acid (AcOH). Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.[3]

    • Dehydration: To shift the equilibrium towards the imine, remove the water produced. This can be achieved by adding chemical dehydrating agents like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[1]

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These are less reactive towards the aldehyde at neutral or slightly acidic pH, allowing the imine to form before reduction occurs. Sodium borohydride (NaBH₄) can be too reactive and may prematurely reduce the aldehyde.[3]

Question 2: I've isolated my product, but NMR analysis shows it's contaminated with 2,3-dihydro-1-benzofuran-7-methanol. Why did this happen?

Answer: This indicates that the aldehyde was reduced directly to the corresponding alcohol.

  • Causality: This side reaction is common when using a strong, unselective reducing agent like sodium borohydride (NaBH₄) under conditions where imine formation is slow.[3] The hydride reagent reduces the more accessible and often more concentrated aldehyde before the imine has a chance to form in sufficient quantity.

  • Preventative Measures:

    • Use a pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are stable at neutral pH but become effective reducing agents under the slightly acidic conditions that favor imine formation. This selectivity is key to minimizing aldehyde reduction.[2]

    • Two-Step Procedure: First, form the imine by stirring the aldehyde and ammonia source with a dehydrating agent for 1-2 hours, monitoring by TLC or FTIR for the disappearance of the aldehyde.[3] Once imine formation is complete, cool the reaction and then add the reducing agent.

Reducing AgentProsCons
NaBH₄ Inexpensive, readily available.Can readily reduce aldehydes/ketones; less selective for imines.[4]
NaBH₃CN Highly selective for imines over carbonyls.Toxic (generates HCN in strong acid), more expensive.
NaBH(OAc)₃ (STAB) Selective for imines, non-toxic, mild.More expensive, can introduce acetate impurities.

Question 3: My mass spectrometry results show a peak corresponding to a dimer, bis((2,3-dihydro-1-benzofuran-7-yl)methyl)amine. How do I avoid this?

Answer: The formation of a secondary amine "dimer" is a result of over-alkylation.

  • Causality: The primary amine product is nucleophilic and can react with another molecule of the imine intermediate. This forms a new, larger iminium ion which is then reduced to the secondary amine. This is more common when the reaction is run at high concentrations or for extended periods.

  • Solutions:

    • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium chloride). This statistically favors the reaction of the imine intermediate with ammonia over the primary amine product.

    • Controlled Addition: If feasible, add the aldehyde slowly to the mixture of the ammonia source and reducing agent. This keeps the concentration of the aldehyde and the resulting imine low at any given time, minimizing the chance for the product amine to react with it.

Route B: Gabriel Synthesis

This classic method is reliable for producing primary amines and avoids over-alkylation but involves multiple steps and its own set of challenges.[5][6]

Question 4: The first step, reacting 7-(bromomethyl)-2,3-dihydro-1-benzofuran with potassium phthalimide, has a very low yield. What went wrong?

Answer: This is an SN2 reaction, and its success is highly dependent on standard SN2 conditions.[7]

  • Causality:

    • Poor Leaving Group: The reaction requires a good leaving group. A bromomethyl or iodomethyl group is ideal. If you have a chloromethyl starting material, the reaction will be significantly slower. A tosylate or mesylate is also an excellent alternative.

    • Solvent Choice: The reaction requires a polar aprotic solvent to solvate the potassium cation and leave the phthalimide anion nucleophilic. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[6] Using protic solvents like ethanol will hinder the reaction.

    • Steric Hindrance: While the benzylic position is generally reactive, ensure there are no bulky groups nearby that could impede the approach of the bulky phthalimide nucleophile.[7]

  • Recommendations:

    • Confirm your starting material is 7-(bromo methyl)- or 7-(iodo methyl)-2,3-dihydro-1-benzofuran.

    • Ensure you are using anhydrous DMF as the solvent.

    • Heat the reaction, typically to 80-100 °C, to increase the rate.

Question 5: The final cleavage step with hydrazine gives a messy reaction and low yield of the desired amine. How can I improve this?

Answer: The hydrazinolysis step can be problematic, and purification is often challenging.

  • Causality: The reaction forms phthalhydrazide as a byproduct, which often precipitates from the reaction mixture as a dense, hard-to-filter solid that can trap the product.[5] Incomplete reaction is also common.

  • Solutions:

    • Solvent: The reaction is typically run in ethanol or methanol. Ensure enough solvent is used to maintain a stirrable slurry.

    • Reaction Time & Temperature: The reaction usually requires refluxing for several hours. Monitor by TLC to ensure the disappearance of the N-alkylphthalimide intermediate.

    • Workup Procedure: After cooling, the precipitated phthalhydrazide can be difficult to handle. A common procedure is to first acidify the mixture with HCl. This protonates the desired amine, making it water-soluble, while the phthalhydrazide remains insoluble. Filter off the solid phthalhydrazide, then basify the aqueous filtrate with NaOH or K₂CO₃ to deprotonate the amine, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate. This acid-base extraction is crucial for clean separation.[8]

Troubleshooting_Gabriel_Cleavage Start Reaction Mixture (Amine + Phthalhydrazide in EtOH) Acidify 1. Cool and Acidify (e.g., aq. HCl) Start->Acidify Filter 2. Filter Mixture Acidify->Filter Solid Solid: Phthalhydrazide (Waste) Filter->Solid solid Filtrate Aqueous Filtrate: Amine Hydrochloride Salt Filter->Filtrate filtrate Basify 3. Basify Filtrate (e.g., aq. NaOH to pH > 11) Filtrate->Basify Extract 4. Extract with Organic Solvent Basify->Extract Organic Organic Layer: Pure Amine Extract->Organic organic Aqueous Aqueous Layer: (Waste) Extract->Aqueous aqueous

Caption: Workflow for purification after Gabriel synthesis hydrazinolysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this transformation? For lab-scale synthesis, reductive amination is often preferred as it is a one-pot reaction, which saves time and resources. For larger-scale industrial applications where avoiding toxic reagents like cyanoborohydride is critical, a two-step process involving halogenation and amination (potentially with ammonia directly rather than Gabriel synthesis) might be developed, although controlling over-alkylation would be a key challenge.

Q2: What are the key analytical techniques to monitor reaction progress and purity?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the appearance of intermediates and products. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The amine product will often streak without the addition of a small amount of triethylamine to the mobile phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying impurities like the alcohol or secondary amine byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts, especially dimers or other unexpected adducts.

Q3: Are there any stability concerns with the final product? this compound, like many primary amines, is susceptible to air oxidation over time, which can lead to discoloration (often turning yellow or brown). It is also basic and will readily react with atmospheric carbon dioxide to form a carbonate salt. For long-term storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) in a sealed, dark container, preferably at a low temperature (2-8°C).

Section 4: References

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Pawar, R. D., et al. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IAJPR.

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved from [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.

  • Reddit. (2022). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • Gabriel Synthesis. (n.d.). In Name Reactions. Cambridge University Press.

  • Organic Reaction Insights. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. Retrieved from [Link]

  • Molecules. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[7]-benzofuro-[2,3-c].

  • Ashenhurst, J. (2023, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization of reaction conditions for 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An essential building block in medicinal chemistry and drug discovery, 2,3-Dihydro-1-benzofuran-7-ylmethylamine serves as a key intermediate for various pharmaceutical agents. Its rigid structure, conferred by the fused dihydrobenzofuran ring system, provides a valuable scaffold for designing molecules with specific spatial arrangements of substituents[1]. The synthesis of this amine, however, is not without its challenges. Optimizing reaction conditions is critical to ensure high yield, purity, and scalability.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. Structured in a user-friendly question-and-answer format, this document offers field-proven insights and detailed protocols to navigate common experimental hurdles.

Common Synthetic Strategies

The most prevalent and efficient method for preparing this compound is through the reductive amination of its corresponding aldehyde, 2,3-Dihydro-1-benzofuran-7-carbaldehyde. This method is attractive due to its operational simplicity and the wide availability of reagents. An alternative, though less common, route involves the reduction of 2,3-Dihydro-1-benzofuran-7-carbonitrile. This guide will focus primarily on the optimization of the reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended laboratory-scale method for synthesizing this compound?

A1: The most recommended method is the one-pot direct reductive amination of 2,3-Dihydro-1-benzofuran-7-carbaldehyde. This process involves the reaction of the aldehyde with an amine source (such as ammonia, ammonium acetate, or ammonium chloride) to form an intermediate imine, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice due to its mildness and high selectivity for imines over aldehydes[2].

Q2: What are the critical parameters to control during the reductive amination process?

A2: The three most critical parameters are:

  • pH: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 5-7) is typically optimal to facilitate both the protonation of the carbonyl group and ensure the amine is sufficiently nucleophilic[2].

  • Stoichiometry: The molar ratios of the aldehyde, amine source, and reducing agent are crucial. An excess of the amine source can help drive the imine formation equilibrium forward, while the amount of reducing agent determines the reaction's efficiency and selectivity.

  • Solvent and Water Content: Anhydrous aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are preferred. Water can hydrolyze the imine intermediate and decompose the reducing agent. The removal of water formed during imine formation can significantly improve yields[2].

Q3: How can I effectively monitor the reaction's progress?

A3: The reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting aldehyde should be used as a reference on the TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates reaction progression. Staining with ninhydrin can be used to specifically visualize the primary amine product.

Q4: What are the most common impurities or side products?

A4: The most common impurities include:

  • Unreacted Aldehyde: Due to incomplete reaction.

  • 2,3-Dihydro-1-benzofuran-7-methanol: Formed by the reduction of the starting aldehyde. This is more common when using less selective reducing agents like sodium borohydride (NaBH₄)[2].

  • Bis-alkylated Amine (Secondary Amine): The product primary amine can react with another molecule of the aldehyde to form a secondary amine. This can be minimized by using a large excess of the ammonia source.

Troubleshooting Guide: Reductive Amination Pathway

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination.

Problem 1: Low or No Product Yield

Potential Cause 1: Inefficient Imine Formation The rate-determining step in many reductive aminations is the formation of the imine intermediate from the aldehyde and amine. This is a reversible equilibrium reaction.

  • Scientific Rationale: The equilibrium can be unfavorable, leading to low concentrations of the imine available for reduction. The presence of water, a byproduct of this step, can further push the equilibrium back towards the starting materials.

  • Solutions:

    • pH Adjustment: Add a catalytic amount of a mild acid like acetic acid to maintain a pH of 5-7. This protonates the carbonyl, making it more electrophilic, without fully protonating the amine source, which would render it non-nucleophilic.

    • Water Removal: Add a dehydrating agent, such as powdered 3Å or 4Å molecular sieves, to the reaction mixture to sequester the water formed and drive the equilibrium forward[2].

    • Pre-formation of Imine: In some cases, stirring the aldehyde and amine source together for a period (e.g., 1-2 hours) before adding the reducing agent can increase the concentration of the imine.

Potential Cause 2: Inactive or Inappropriate Reducing Agent The choice and quality of the reducing agent are paramount for success.

  • Scientific Rationale: Sodium borohydride (NaBH₄) can reduce aldehydes faster than it reduces imines, leading to the alcohol byproduct. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are sterically hindered and less reactive, making them more selective for the protonated iminium ion over the neutral aldehyde[2].

  • Solutions:

    • Switch Reducing Agent: If using NaBH₄, switch to STAB. STAB is generally safer and more effective for one-pot reductive aminations.

    • Check Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.

Potential Cause 3: Unfavorable Reaction Conditions Temperature and concentration can impact reaction rates and outcomes.

  • Scientific Rationale: While many reductive aminations proceed well at room temperature, some sluggish reactions may benefit from gentle heating. However, excessive heat can lead to reagent decomposition and side reactions.

  • Solutions:

    • Optimize Temperature: If the reaction is slow at room temperature, try gentle heating to 35-40°C. Monitor carefully for byproduct formation.

    • Concentration: Ensure the reaction is not too dilute. A typical concentration is 0.1-0.5 M with respect to the aldehyde.

Problem 2: Significant Formation of 2,3-Dihydro-1-benzofuran-7-methanol Byproduct

Potential Cause: Non-selective Reduction This is a clear indication that the aldehyde is being reduced directly to the corresponding alcohol.

  • Scientific Rationale: This occurs when the reducing agent is too reactive or when the imine concentration is too low. The reducing agent attacks the carbonyl group of the aldehyde before it can react with the imine.

  • Solutions:

    • Use a Selective Reductant: As mentioned, STAB (NaBH(OAc)₃) is the preferred reagent to avoid this side reaction[2]. It is significantly less reactive towards aldehydes and ketones at the slightly acidic pH required for imine formation.

    • Staged Addition: Add the reducing agent portion-wise over a period of time to keep its instantaneous concentration low, favoring the reduction of the more reactive iminium ion.

Problem 3: Difficulties in Product Isolation and Purification

Potential Cause 1: Product Loss During Aqueous Work-up The product is a primary amine, which is basic and can form a water-soluble salt in acidic conditions.

  • Scientific Rationale: During work-up, if the aqueous layer is acidic, the amine product will be protonated to form an ammonium salt (R-NH₃⁺), which will partition into the aqueous phase, leading to low recovery in the organic layer.

  • Solutions:

    • Basify the Aqueous Layer: After quenching the reaction, ensure the aqueous layer is made basic (pH > 10) by adding a base like 1M NaOH or saturated sodium bicarbonate solution before extraction. This deprotonates the amine, making it soluble in the organic solvent.

    • Use Appropriate Extraction Solvents: Use solvents like dichloromethane (DCM) or ethyl acetate for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

Potential Cause 2: Co-elution During Column Chromatography The basic amine product can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

  • Scientific Rationale: The lone pair on the nitrogen atom of the amine forms strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This can make elution difficult and cause significant streaking on the column.

  • Solutions:

    • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia (in the form of 7N ammonia in methanol), to the eluent system. This competitively binds to the acidic sites on the silica, allowing the amine product to elute more cleanly.

    • Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if the product is sufficiently non-polar.

Data Summary and Visualization

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventpH ConditionSelectivity for Imine vs. AldehydeKey AdvantagesCommon Issues
NaBH(OAc)₃ (STAB) DCM, DCE, THFMildly Acidic (e.g., AcOH)HighExcellent for one-pot reactions; mild; high selectivity.Moisture sensitive; relatively expensive.
NaBH₃CN MeOH, THFMildly Acidic (pH 3-6)HighEffective and selective.Highly toxic (releases HCN in strong acid); moisture sensitive.
NaBH₄ MeOH, EtOHNeutral to BasicLowInexpensive; readily available.Often reduces aldehydes to alcohols; requires pre-formation of imine.[3]
H₂ / Catalyst MeOH, EtOHNeutralHighScalable; clean (no salt byproducts).Requires specialized high-pressure equipment; catalyst can be expensive (e.g., Pd, Pt)[4][5].
Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification aldehyde 2,3-Dihydro-1-benzofuran-7-carbaldehyde mix1 Stir at RT (1h) (Imine Formation) aldehyde->mix1 amine_source Ammonium Acetate / Chloride amine_source->mix1 solvent Anhydrous DCM solvent->mix1 acid Acetic Acid (cat.) acid->mix1 reaction Stir at RT (12-24h) Monitor by TLC/LCMS mix1->reaction Add STAB portion-wise stab NaBH(OAc)3 (STAB) stab->reaction quench Quench with sat. NaHCO3 reaction->quench extract Extract with DCM quench->extract dry Dry (Na2SO4), Concentrate extract->dry purify Column Chromatography (DCM/MeOH/NEt3) dry->purify product Pure Product purify->product

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low reaction yields.

G start Low Yield Observed check_sm TLC shows mostly starting aldehyde? start->check_sm check_alcohol TLC shows significant alcohol byproduct? check_sm->check_alcohol No sol_imine Imine formation is inefficient. 1. Add molecular sieves. 2. Check/adjust pH with AcOH. 3. Pre-form imine before adding reductant. check_sm->sol_imine Yes sol_reductant Reducing agent is not selective. 1. Switch from NaBH4 to STAB. 2. Ensure STAB is fresh/anhydrous. check_alcohol->sol_reductant Yes sol_workup Product lost during workup. 1. Basify aqueous layer (pH > 10) before extraction. 2. Perform multiple extractions. check_alcohol->sol_workup No

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocol

One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,3-Dihydro-1-benzofuran-7-carbaldehyde (1.0 eq)

  • Ammonium acetate (NH₄OAc) (5-10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M aqueous sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-Dihydro-1-benzofuran-7-carbaldehyde (1.0 eq) and ammonium acetate (5-10 eq).

  • Add anhydrous DCM to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Stir the resulting suspension at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An initial effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC (e.g., 10% Methanol in DCM) or LC-MS, checking for the consumption of the aldehyde.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Adjust the pH of the aqueous layer to >10 by adding 1M NaOH.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by flash column chromatography on silica gel using an eluent system of DCM and Methanol, with 0.5-1% triethylamine added to prevent tailing (e.g., a gradient of 0% to 10% MeOH in DCM + 1% NEt₃).

  • Combine the pure fractions and concentrate under reduced pressure to yield this compound as the final product. Characterize by ¹H NMR, ¹³C NMR, and MS.

References

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

  • MySkinRecipes. 2,3-Dihydrobenzofuran-7-carbaldehyde. Available from: [Link]

  • Ahamad, T., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances. Available from: [Link]

  • Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available from: [Link]

  • Wang, Z., et al. (2023). Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. Chinese Journal of Chemistry. Available from: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Available from: [Link]

  • CN105693666A. Synthesis method of 2,3-dihydrobenzofuran. Google Patents.
  • Jagadeesh, R. V., et al. (2021). Heterogeneous catalytic hydrogenation of benzofurans. Synlett. Available from: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available from: [Link]

  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. Available from: [Link]

  • Wang, X., et al. (2023). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available from: [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Products of the catalytic hydrogenation of benzofurans 1 and 2. (n.d.). ResearchGate. Available from: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Available from: [Link]

  • The Delplot Kinetic Method Applied to Systems with Adsorbates: Hydrodeoxygenation of Benzofuran on a Bimetallic CoPd. (n.d.). OSTI.GOV. Available from: [Link]

  • Optimization table for the reductive amination of benzaldehyde a. (n.d.). ResearchGate. Available from: [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2021). Catalysis Science & Technology. Available from: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Catalysts. Available from: [Link]

  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[6]-benzofuro-[2,3-c]. (2002). Molecules. Available from: [Link]

  • Supporting Information Selective Hydrogenation of Benzofurans using Lewis Acid Modified Ruthenium-SILP Catalysts. (n.d.). Available from: [Link]

  • (PDF) Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation. (n.d.). ResearchGate. Available from: [Link]

Sources

Stability issues of 2,3-Dihydro-1-benzofuran-7-ylmethylamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2,3-Dihydro-1-benzofuran-7-ylmethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity of your experiments.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a primary benzylic amine and a dihydrobenzofuran core, presents specific stability considerations. The primary amine can be susceptible to oxidation, while the benzylic position is also prone to oxidative degradation.[3][4] Furthermore, the overall molecule's stability can be influenced by factors such as pH, light, and temperature. This guide provides a structured approach to troubleshooting and preventing degradation in your experimental solutions.

Troubleshooting Guide: Stability in Solution

This section addresses specific stability issues you may encounter. Each question is followed by an explanation of the potential underlying causes and a step-by-step protocol to diagnose and resolve the issue.

Q1: I'm observing a rapid loss of my compound in an aqueous buffer. What are the likely causes and how can I investigate this?

Plausible Causes:

The degradation of this compound in aqueous solutions is most likely due to one or a combination of the following factors:

  • Oxidative Degradation: The primary benzylic amine is susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.[3][4] The dihydrobenzofuran ring itself can also undergo oxidative cleavage.[4]

  • pH-Dependent Instability: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of the molecule. The amine group's protonation state, which is pH-dependent, can influence its reactivity.

  • Photodegradation: Exposure to ambient or UV light can provide the energy to initiate degradation pathways.[5]

Troubleshooting Protocol: Forced Degradation Study

To systematically identify the cause of instability, a forced degradation study is the most effective approach.[3][6] This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify the critical factors.

Experimental Workflow:

workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) B Prepare Working Solutions (e.g., 100 µg/mL in various stress media) A->B C Acid Hydrolysis (0.1 M HCl) D Base Hydrolysis (0.1 M NaOH) E Oxidation (3% H2O2) F Thermal (60°C in dark) G Photolytic (ICH Q1B light exposure) H Control (Solvent only, dark, RT) I Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C->I D->I E->I F->I G->I H->I J HPLC-UV Analysis I->J K Assess Degradation (Compare to T=0 and Control) J->K

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent like acetonitrile or methanol to a concentration of 1 mg/mL.

  • Prepare Stress Samples: Dilute the stock solution into the following aqueous media to a final concentration of approximately 100 µg/mL. Prepare a "dark" control for the photostability study.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric AcidRoom Temp & 60°CUp to 24h
Base Hydrolysis 0.1 M Sodium HydroxideRoom Temp & 60°CUp to 24h
Oxidation 3% Hydrogen PeroxideRoom TempUp to 24h
Thermal Degradation Aqueous Buffer (pH 7)60°C (in darkness)Up to 24h
Photodegradation Aqueous Buffer (pH 7)Room TempICH Q1B specified light exposure[7]
Control Aqueous Buffer (pH 7)Room Temp (in darkness)Up to 24h
  • Time-Point Sampling: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours). Immediately quench any reaction if necessary (e.g., neutralize acid/base samples).

  • Analytical Method: Analyze the samples using a stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate or acetate buffer. Monitor at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis: Compare the peak area of the parent compound in the stressed samples to the time-zero and control samples to determine the percentage of degradation. Also, observe the formation of any new peaks, which represent degradation products.

Solutions and Preventative Measures:

  • If degradation is high in oxidative conditions:

    • Work under an inert atmosphere (nitrogen or argon).

    • Use de-gassed solvents.

    • Consider adding antioxidants like ascorbic acid or sodium metabisulfite to your formulation, if compatible with your experimental system.

  • If degradation is pH-dependent:

    • Adjust the pH of your solution to a range where the compound is most stable (often near neutral for amines).

    • Use a robust buffering system to maintain the optimal pH.

  • If photolability is observed:

    • Protect your solutions from light using amber vials or by wrapping containers in aluminum foil.[5]

    • Conduct experiments under low-light conditions.

Q2: My solution of the compound is turning yellow/brown over time. Is this a sign of degradation?

Plausible Cause:

Yes, a color change, particularly to yellow or brown, is a common indicator of the oxidative degradation of primary aromatic amines.[8] Even trace amounts of oxidized products can be highly colored. This is often due to the formation of polymeric or complex condensation products.

Troubleshooting and Prevention:

  • Confirm Degradation: Analyze the discolored solution by HPLC-UV as described in the forced degradation protocol. A decrease in the parent peak area and the appearance of new peaks will confirm degradation.

  • Implement Preventative Measures for Oxidation:

    • Storage: Store stock solutions frozen (-20°C or -80°C) under an inert atmosphere.

    • Handling: When preparing solutions, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Exclusion of Metal Ions: Use high-purity water and reagents to minimize trace metal contamination, which can catalyze oxidation. Consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid this compound?

A: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Q: What solvents are suitable for dissolving this compound?

A: this compound is generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and DMSO. Its solubility in aqueous buffers will be pH-dependent, with higher solubility at acidic pH where the primary amine is protonated.

Q: What are the main functional groups to consider for potential instability?

A: The two primary sites of instability are the primary benzylic amine and the dihydrobenzofuran ring system.

degradation cluster_products Potential Degradation Products A This compound B Oxidation of Benzylic Amine A->B O2, light, metal ions C Oxidative Ring Opening of Dihydrofuran A->C Strong Oxidants D Imine/Aldehyde Derivatives B->D E Phenolic Compounds C->E

Caption: Plausible degradation pathways.

References

  • Alsante, K. M., et al. (2011). Forced Degradation: A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-863. [Link]

  • Capriotti, A. L., et al. (2021). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 26(11), 3373. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ma, C., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728–20752. [Link]

  • Abdel-Wahab, B. F., et al. (2013). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-6. [Link]

  • Tomaszewski, Z., et al. (1992). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. [Link]

  • Ma, C., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Vidojkovic, S., et al. (2023). Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions. Energy Science and Engineering. [Link]

  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges during method development, validation, or routine analysis of this compound. My goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to build robust and reliable analytical methods.

The primary challenge in analyzing this compound stems from its chemical structure: a primary amine moiety. Basic compounds like this are prone to undesirable secondary interactions with the stationary phase in reversed-phase HPLC, often leading to poor peak shape and inconsistent results. This guide provides a systematic, question-and-answer approach to diagnosing and resolving these common issues.

Analyte at a Glance: Physicochemical Properties

Understanding the analyte is the first step in any successful chromatographic endeavor. Below is a summary of key computed properties for the related compound, (2,3-dihydro-1-benzofuran-2-yl)methanamine, which shares the critical primary amine and dihydrobenzofuran scaffold, providing a solid basis for analytical strategy.

PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
XLogP3-AA (Hydrophobicity) 1.1PubChem[1]
Topological Polar Surface Area 35.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

The low XLogP value and significant polar surface area indicate a compound of moderate polarity. The presence of a hydrogen bond donor (the amine group) is the key to understanding its chromatographic behavior, particularly its tendency to interact with active sites on the column.

Recommended Starting HPLC Method

This protocol serves as a robust starting point. Optimization will likely be necessary based on your specific sample matrix and instrumentation.[2]

ParameterRecommended ConditionRationale & Expert Notes
HPLC System Quaternary or Binary Gradient HPLC SystemStandard system suitable for reversed-phase analysis.
Column High-Purity C18, End-capped (e.g., 4.6 x 150 mm, <5 µm)A modern, fully end-capped C18 column is crucial to minimize residual silanol interactions, which are the primary cause of peak tailing for basic analytes.[3]
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the primary amine to a consistent charge state (BH+) and suppresses ionization of silanol groups on the stationary phase.[4][5] Formic acid is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often a good choice for organic modifier, but methanol can be explored to alter selectivity.[6]
Gradient 5% B to 95% B over 15 minutesA generic gradient to elute compounds of varying polarity. Adjust slope and starting/ending %B as needed.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity, but monitor analyte stability.
Detection (UV) ~210 nm or ~280 nmWavelengths should be empirically determined. The benzofuran ring system will have characteristic absorbance.
Injection Volume 5-20 µLKeep volume low to prevent peak distortion.

Troubleshooting Guide & FAQs

Peak Shape Issues
Q1: My peak for this compound is showing significant tailing. What is the cause and how do I fix it?

A1: This is the most common issue for this type of analyte. Peak tailing occurs when a fraction of the analyte molecules are retained more strongly than the main population, resulting in a skewed peak.

  • Primary Cause: Silanol Interactions. The root cause is an electrostatic interaction between the protonated basic amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][5] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing the delayed elution and "tail."

  • Troubleshooting Workflow:

    G start Peak Tailing Observed ph_check Is Mobile Phase pH low? (e.g., pH < 3) start->ph_check adjust_ph ACTION: Lower pH with 0.1% Formic Acid or TFA. This protonates silanols and reduces interaction. ph_check->adjust_ph No column_check Are you using a modern, high-purity, end-capped column? ph_check->column_check Yes end Peak Shape Improved adjust_ph->end change_column ACTION: Switch to a column with minimal silanol activity (e.g., highly end-capped or hybrid particle). column_check->change_column No overload_check Is the peak shape better at lower concentrations? column_check->overload_check Yes change_column->end reduce_conc ACTION: Dilute the sample. Mass overload can saturate the primary retention sites, making secondary sites more prominent. overload_check->reduce_conc Yes void_check Are all peaks tailing? Is pressure fluctuating? overload_check->void_check No reduce_conc->end fix_void ACTION: Check for column void or blocked frit. Flush column or replace if necessary. void_check->fix_void Yes void_check->end No, consult advanced guides fix_void->end

    Caption: Decision tree for troubleshooting peak tailing.

Q2: My peaks are unusually broad, even if they aren't tailing. What should I investigate?

A2: Generalized peak broadening points to issues that affect the entire chromatographic band as it travels through the system.

  • Cause 1: Extra-Column Volume (Dead Volume). Excessive volume between the injector and detector can cause peaks to broaden. This includes using tubing with too large an internal diameter or having poorly made connections.[3]

    • Solution: Use narrow-bore PEEK tubing (e.g., 0.005" or ~125 µm ID) for all connections. Ensure fittings are properly seated to eliminate any gaps.

  • Cause 2: Column Contamination/Deterioration. Strongly adsorbed matrix components can accumulate at the column inlet, distorting the flow path and causing broadening.[7]

    • Solution: Use a guard column to protect the analytical column.[7] If contamination is suspected, follow a rigorous column flushing protocol (see Protocol 2).

  • Cause 3: Low Column Temperature. Lower temperatures increase mobile phase viscosity and slow down mass transfer, which can lead to broader peaks.

    • Solution: Use a column oven set to at least 30 °C to ensure a stable and efficient operating temperature.

Retention & Pressure Issues
Q3: My retention times are shifting from one injection to the next. What's causing this instability?

A3: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an unstable system.

  • Cause 1: Insufficient Equilibration. The column needs to be fully equilibrated with the starting mobile phase conditions before the first injection. This is especially true for mobile phases containing ion-pairing agents or other additives.

    • Solution: For a standard 150 mm column, flush with at least 10-15 column volumes of the initial mobile phase before starting the sequence.

  • Cause 2: Mobile Phase Issues. Changes in mobile phase composition will directly impact retention.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent the evaporation of the more volatile organic component (e.g., acetonitrile), which would make the mobile phase weaker and increase retention times. Ensure the mobile phase is thoroughly mixed and degassed.[8]

  • Cause 3: Leaks or Pump Malfunction. A leak in the system will cause the flow rate to drop, leading to longer retention times and pressure fluctuations.[9]

    • Solution: Systematically check all fittings for signs of leakage, starting from the pump and moving towards the detector. Perform a pump pressure test to check for seal integrity.

Q4: My system backpressure has suddenly increased significantly. How do I diagnose the blockage?

A4: High backpressure indicates a blockage somewhere in the flow path. The key is to isolate the source systematically.

Caption: Workflow for isolating the source of high backpressure.

Experimental Protocols

Protocol 1: Sample & Standard Preparation

Method robustness begins with proper sample preparation. The goal is to ensure the analyte is fully dissolved in a solvent that is compatible with the mobile phase.[2]

  • Stock Solution: Accurately weigh a suitable amount of this compound standard and dissolve it in a diluent such as 50:50 acetonitrile:water or methanol to a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Using the initial mobile phase as the diluent prevents peak distortion caused by solvent mismatch.

  • Sample Preparation: If analyzing a formulated product, dissolve it in a suitable solvent and sonicate for 15 minutes to ensure complete dissolution.[2]

  • Filtration: Before injection, filter all samples and standards through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial. This critical step prevents particulates from blocking column frits and injector components.[2]

Protocol 2: Column Flushing and Regeneration

If your column is contaminated, a proper flushing procedure can restore its performance.[4][5] Warning: Always disconnect the column from the detector before flushing with strong solvents.

  • Buffer Removal: Flush the column with 20-30 mL of HPLC-grade water (without any buffer or acid) to remove all salt residues.

  • Intermediate Solvent: Flush with 20-30 mL of isopropanol. This is miscible with both aqueous and strong organic solvents and is essential when switching between them.

  • Strong Solvent Wash: Flush with 20-30 mL of a strong, non-polar solvent like hexane or methylene chloride to remove hydrophobic contaminants. Note: This step is for deeply contaminated columns and may not be necessary for routine cleaning.

  • Return to RP Conditions: Flush again with 20-30 mL of isopropanol to remove the strong organic solvent.

  • Final Flush: Flush with your mobile phase organic solvent (e.g., acetonitrile or methanol).

  • Re-equilibration: Re-connect the column to the system (but not the detector yet) and equilibrate with the initial mobile phase conditions until the pressure and baseline are stable. Finally, reconnect the detector.

References

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • University of Rhode Island. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713. Retrieved from [Link]

  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro-. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29905, (2,3-Dihydrobenzofuran-2-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18525714, N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine. Retrieved from [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Pharmapproach. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • PubMed. (2024, February 28). Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Retrieved from [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurity profiles associated with the synthesis of this important building block. We will explore the causality behind impurity formation and provide robust, field-proven troubleshooting strategies and analytical protocols.

The synthesis of this compound typically proceeds through one of two primary routes, both starting from 2,3-dihydro-1-benzofuran. The key divergence is the method used to install the C1 aminomethyl unit at the 7-position of the aromatic ring. This guide will address impurities arising from both pathways:

  • The Aldehyde Route: Vilsmeier-Haack or Ortho-lithiation/formylation to produce 2,3-dihydro-1-benzofuran-7-carbaldehyde, followed by reductive amination.

  • The Nitrile Route: Halogenation at the 7-position, followed by cyanation to yield 2,3-dihydro-1-benzofuran-7-carbonitrile, and subsequent reduction.

Common Synthetic Pathways and Impurity Checkpoints

The following diagram illustrates the two common synthetic routes and highlights the key stages where impurities are often generated.

G cluster_0 Starting Material & Core Synthesis cluster_1 Route A: The Aldehyde Pathway cluster_2 Route B: The Nitrile Pathway cluster_3 Final Product & Common Impurities SM 2,3-Dihydro-1-benzofuran Aldehyde 2,3-Dihydro-1-benzofuran- 7-carbaldehyde SM->Aldehyde Formylation (e.g., Vilsmeier-Haack) Nitrile 2,3-Dihydro-1-benzofuran- 7-carbonitrile SM->Nitrile 1. Halogenation 2. Cyanation Impurity_Isomer Impurity: Positional Isomers (e.g., 4- or 6-substituted) SM->Impurity_Isomer Poor Regioselectivity RedAm Reductive Amination Aldehyde->RedAm Impurity_Alcohol Impurity: 7-(Hydroxymethyl) derivative Aldehyde->Impurity_Alcohol Side Reaction Imine Intermediate Imine/Iminium Ion Product Product: 2,3-Dihydro-1-benzofuran- 7-ylmethylamine Imine->Product RedAm->Imine Impurity_Secondary Impurity: Bis-secondary amine RedAm->Impurity_Secondary Over-alkylation Reduction Nitrile Reduction Nitrile->Reduction Reduction->Product

Caption: Key synthetic routes and points of impurity introduction.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Category 1: Impurities from Precursor Synthesis

Q1: My analysis of the 2,3-dihydro-1-benzofuran-7-carbaldehyde (the aldehyde precursor) shows a significant isomeric impurity. What is it and how can I avoid it?

A1: Cause: The most common issue during the functionalization of the 2,3-dihydro-1-benzofuran ring is poor regioselectivity. The 7-position is generally favored under ortho-directing conditions (like lithiation), but electrophilic aromatic substitution reactions (such as Friedel-Crafts or some Vilsmeier-Haack conditions) can yield a mixture of isomers, primarily the 4- and 6-substituted products, alongside the desired 7-substituted product.

Troubleshooting:

  • Reaction Control: For Vilsmeier-Haack reactions, temperature control is critical. Running the reaction at lower temperatures (e.g., 0-5 °C) can significantly enhance selectivity for the 7-position.

  • Alternative Routes: If regioselectivity remains an issue, consider a more directed synthesis. An ortho-lithiation of 2,3-dihydro-1-benzofuran with a strong base like n-butyllithium, followed by quenching with a formylating agent (e.g., DMF), will almost exclusively yield the 7-carbaldehyde due to the directing effect of the ether oxygen.

  • Purification: If a mixture is unavoidable, the isomers can typically be separated by silica gel column chromatography. Their differing polarity, due to the position of the polar aldehyde group relative to the ether oxygen, usually allows for effective separation.

Q2: After synthesizing the 7-carbonitrile precursor, I'm detecting residual halogenated intermediates. Why did the cyanation reaction not go to completion?

A2: Cause: Incomplete conversion during the nucleophilic substitution of a 7-halo-2,3-dihydro-1-benzofuran with a cyanide source (e.g., CuCN, Zn(CN)₂) is a common problem. This can be due to several factors:

  • Catalyst Deactivation: In palladium- or copper-catalyzed cyanation reactions, the catalyst can be poisoned by impurities or degrade over the course of the reaction.

  • Insufficient Reaction Time/Temperature: The C-X bond (especially C-Cl) on an aromatic ring is strong and requires sufficient thermal energy to react.

  • Poor Solubility: The inorganic cyanide salt may have poor solubility in the reaction solvent, limiting its availability.

Troubleshooting:

  • Catalyst & Ligand Choice: For challenging substrates, ensure you are using a modern, robust catalyst system, such as a palladium catalyst with a specialized phosphine ligand (e.g., Xantphos or cX-Johnphos).

  • Solvent: Use a high-boiling point, polar aprotic solvent like DMF, DMAc, or NMP to ensure all reagents remain in solution and to facilitate the higher temperatures required.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Do not rely on a fixed reaction time. Extend the time or slightly increase the temperature if the reaction stalls.

  • Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the cyanide source can help drive the reaction to completion.

Category 2: Impurities from the Final Reduction Step

Q3: I performed a reductive amination on the 7-carbaldehyde with ammonia and sodium borohydride (NaBH₄) and obtained a large amount of 2,3-dihydro-1-benzofuran-7-methanol. What happened?

A3: Cause: This is a classic selectivity issue in reductive amination. Sodium borohydride (NaBH₄) is a potent reducing agent capable of reducing both the intermediate imine and the starting aldehyde.[1] If the rate of aldehyde reduction is competitive with the rate of imine formation and reduction, a significant amount of the corresponding alcohol will be formed as a byproduct.

Troubleshooting:

  • Use a Selective Reducing Agent: The most effective solution is to switch to a milder, more selective hydride reagent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this purpose.[1][2] It is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but rapidly reduces the iminium ion formed in situ.

  • Stepwise Procedure: If you must use NaBH₄, a stepwise approach can improve the yield.[3] First, form the imine by stirring the aldehyde and the amine source (e.g., ammonium acetate) in a solvent like methanol for a few hours. Once imine formation is complete (as monitored by TLC or NMR), cool the reaction to 0 °C and then add the NaBH₄ portion-wise. This temporal separation of imine formation and reduction minimizes the time the aldehyde and reducing agent are in contact.[1]

Q4: My final product is contaminated with a high molecular weight impurity, which MS suggests is a bis(2,3-dihydro-1-benzofuran-7-ylmethyl)amine. How is this secondary amine forming?

A4: Cause: This impurity arises from "over-alkylation." The desired primary amine product is itself a nucleophile and can react with a molecule of the starting 7-carbaldehyde still present in the reaction mixture. This forms a new, secondary imine, which is then reduced by the hydride source to yield the dimeric secondary amine. This is particularly problematic when using a large excess of the aldehyde or if the reaction is run at high concentrations.[3][4]

Troubleshooting:

  • Control Stoichiometry: Use a large excess of the amine source (e.g., ammonia or ammonium salt) relative to the aldehyde. This statistically favors the reaction of the aldehyde with the external amine source over its reaction with the product amine. A 5- to 10-fold excess of the amine source is common.

  • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and the amine source. This keeps the concentration of the primary amine product low at any given time, reducing the probability of it reacting with the remaining aldehyde.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can help by protonating the product primary amine, reducing its nucleophilicity and disfavoring its participation in a second imine formation.

Category 3: Stability and Storage

Q5: My purified this compound develops a yellow or brown color over time, and new peaks appear in the HPLC. What is causing this degradation?

A5: Cause: Primary aromatic amines are susceptible to air oxidation. The lone pair on the nitrogen can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities, leading to the formation of colored oligomeric and polymeric byproducts.

Troubleshooting:

  • Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (Nitrogen or Argon).

  • Storage Conditions: Store the material in an amber vial to protect it from light and at reduced temperatures (2-8 °C is recommended) to slow the rate of decomposition.[5]

  • Salt Formation: For long-term storage, consider converting the free base into a stable salt, such as the hydrochloride or sulfate salt. The protonated ammonium ion is significantly less susceptible to oxidation than the free amine.

Analytical and Purification Protocols

Data Summary: Common Impurities

The table below summarizes the key impurities and their expected mass spectrometric data.

Impurity NameCommon OriginMolecular Formula[M+H]⁺ (m/z)
2,3-Dihydro-1-benzofuran-7-methanolAldehyde reduction during reductive aminationC₉H₁₀O₂151.07
Bis(2,3-dihydro-1-benzofuran-7-ylmethyl)amineOver-alkylation during reductive aminationC₁₈H₁₉NO₂282.14
2,3-Dihydro-1-benzofuran-4-ylmethylamineIsomeric impurity from non-selective formylationC₉H₁₁NO150.08
2,3-Dihydro-1-benzofuran-7-carbaldehydeUnreacted starting material (Route A)C₉H₈O₂149.06
2,3-Dihydro-1-benzofuran-7-carbonitrileUnreacted starting material (Route B)C₉H₇NO146.06
Protocol 1: HPLC-MS Method for Impurity Profiling

This method is a general starting point for the analysis of this compound and its related impurities.[6][7]

  • Instrumentation: HPLC with UV (PDA) and Mass Spectrometric (ESI+) detection.

  • Column: C18 reverse-phase, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Injection Volume: 2 µL.

  • UV Detection: 220 nm and 254 nm.

  • MS Detection: ESI+, Scan range 100-500 m/z.

Protocol 2: Purification via Flash Column Chromatography

This protocol is designed to remove the common hydroxyl and secondary amine impurities from the final product.

  • Stationary Phase: Silica gel, 40-63 µm.

  • Mobile Phase System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of triethylamine (TEA) or ammonium hydroxide to prevent peak tailing of the amines.

  • Eluent Preparation:

    • Solvent A: Dichloromethane

    • Solvent B: 90:10:1 (v/v/v) DCM / MeOH / TEA

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto a pre-packed silica gel column.

    • Begin elution with 100% Solvent A. Less polar impurities will elute first.

    • Gradually increase the proportion of Solvent B to elute the product. A typical gradient might be from 0% to 50% B over 10-15 column volumes.

    • The desired primary amine product will elute. The more polar alcohol impurity and the less polar secondary amine impurity should separate from the main product band.

    • Collect fractions and analyze by TLC or HPLC to identify the pure product fractions.

    • Combine pure fractions and remove the solvent under reduced pressure.

Mechanistic Visualization

The following diagram illustrates the formation of the problematic bis-secondary amine impurity during reductive amination.

G Aldehyde Ar-CHO (Starting Aldehyde) Imine_Side Ar-CH=N-CH2-Ar (Secondary Imine) Aldehyde->Imine_Side + Product Amine - H2O Amine_Prod Ar-CH2-NH2 (Product Amine) Amine_Prod->Imine_Side Impurity_Secondary Ar-CH2-NH-CH2-Ar (Secondary Amine Impurity) Imine_Side->Impurity_Secondary Hydride [H-] Hydride->Impurity_Secondary Reduction

Caption: Formation pathway of the secondary amine impurity.

References

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Chemical and Physical Information for 2,3-Benzofuran. In Toxicological Profile for 2,3-Benzofuran. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Ma, D., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3785. [Link]

  • Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans (PhD Thesis, University College Cork). [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Reagent Guides. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR, 9(5), 210-220. [Link]

  • Beg, S., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography, 8(1), 1058. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • An, F., et al. (2018). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 61(21), 9577-9593. [Link]

  • Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Degradation pathways of 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with comprehensive Google searches, homing in on the degradation pathways of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. My focus is on its metabolic fate, chemical stability, and potential breakdown products. I'm aiming to build a solid foundation of data before delving deeper.

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Constructing Degradation Scenarios

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Technical Support Center: Overcoming Solubility Challenges with 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dihydro-1-benzofuran-7-ylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your work.

Introduction: Understanding the Molecule

This compound is a primary amine built on a dihydrobenzofuran scaffold. Its solubility is governed by the interplay between the hydrophilic aminomethyl group and the relatively hydrophobic dihydrobenzofuran ring system. Like many amines, its aqueous solubility is critically dependent on pH.[1][2][3] This guide will walk you through the most common solubility problems and provide validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (free base) poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The limited solubility in neutral water is due to the molecule's chemical nature. The hydrophobic dihydrobenzofuran core counteracts the hydrophilic effect of the single aminomethyl group.[1] In neutral or basic solutions, the primary amine group is predominantly in its neutral, uncharged state, which is less soluble in polar solvents like water compared to its charged, protonated form.[2][4]

Q2: I'm observing an oily residue or precipitation when I add my compound to my aqueous assay buffer. What is happening?

A2: This is a classic sign of a compound "crashing out" of solution. This typically occurs when a stock solution of the compound in an organic solvent is diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the compound, now exposed to an environment it is not soluble in, precipitates.

Q3: Can I improve solubility by simply heating the solution?

A3: While heating can temporarily increase the solubility of some compounds, it is often not a robust solution for amines like this one. The increased solubility may not be maintained as the solution cools to the experimental temperature (e.g., room temperature or 37°C), leading to precipitation during your experiment. Furthermore, prolonged heating can risk chemical degradation of your compound.

Q4: Is there a preferred salt form for this compound to enhance aqueous solubility?

A4: For basic compounds like this compound, forming a hydrochloride (HCl) salt is a very common and effective strategy to significantly improve aqueous solubility.[5] The HCl salt is formed by reacting the basic amine with hydrochloric acid, resulting in the protonated, charged ammonium chloride salt, which is generally much more soluble in water.[6][7] Several suppliers offer hydrochloride salts of similar benzofuran amine derivatives.[8][9][10]

Troubleshooting Guide: Practical Solutions for Solubility Issues

This section provides detailed, step-by-step protocols to address common solubility problems.

Issue 1: Compound Precipitates Out of Aqueous Solution

This is the most frequent issue. The underlying cause is that the concentration of the compound exceeds its solubility limit in the final aqueous medium.

The most effective method for solubilizing basic amines is to lower the pH of the aqueous solvent.[2][3] By acidifying the solution, you protonate the primary amine, forming a more soluble salt in situ.

Experimental Protocol: pH-Dependent Solubilization

  • Prepare an Acidic Buffer: Start with an acidic buffer (e.g., 50 mM citrate buffer, pH 3-5) instead of a neutral one like PBS.

  • Initial Dispersion: Disperse the weighed amount of this compound (free base) in your chosen volume of acidic buffer. It may not dissolve immediately.

  • Titration with Acid: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitor for Dissolution: Continue adding acid and stirring until the compound fully dissolves. Monitor the pH to ensure it remains within a range suitable for your experiment.

  • Final pH Adjustment: If necessary for your assay, you can then slowly adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH). However, be aware that as you approach the pKa of the amine, the compound may begin to precipitate. The goal is to find the highest pH at which your compound remains soluble at the desired concentration.

The relationship between pH, pKa, and solubility for a basic compound is fundamental.

Caption: pH effect on amine solubility.

When working with high concentrations or when pH modification is not possible, a co-solvent system can be effective.[11] This involves dissolving the compound in a water-miscible organic solvent first.

Recommended Co-Solvents and Starting Concentrations

Co-SolventTypical Starting Stock ConcentrationProperties & Considerations
DMSO 10-50 mMExcellent solubilizing power. Use at <1% final concentration in cell-based assays to avoid toxicity.
Ethanol 10-20 mMGood for many organic molecules. Can sometimes cause protein precipitation in assays.
PEG 400 5-15 mMA polymer often used in formulations. Less volatile and can help maintain solubility upon dilution.

Experimental Protocol: Co-Solvent Stock Preparation

  • Prepare High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 20 mM). Gentle warming or vortexing can assist dissolution.

  • Serial Dilution: Perform serial dilutions of this stock solution with the same co-solvent to create intermediate concentrations.

  • Final Dilution into Aqueous Buffer: For your final working solution, add a small aliquot of the organic stock to your aqueous buffer. Crucially, add the stock to the buffer while vortexing the buffer. This rapid mixing helps to disperse the compound and can prevent immediate precipitation.

Caption: Co-solvent dilution workflow.

Issue 2: Need for a Stable, Readily Soluble Solid Form

For long-term use, repeated weighing, and direct dissolution in aqueous media, having a solid form that is inherently more soluble is highly advantageous.

As discussed, converting the free base to a salt is a standard and highly effective technique in pharmaceutical development to improve solubility and stability.[5][6][7]

Protocol: In-Situ Salt Formation for Immediate Use

If you only have the free base, you can prepare a solubilized stock solution in its salt form.

  • Molar Calculation: Calculate the molar amount of your this compound.

  • Suspension: Suspend the free base in a minimal amount of a suitable solvent in which it is poorly soluble (e.g., diethyl ether or isopropanol).

  • Acid Addition: Add one molar equivalent of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane).

  • Precipitation/Isolation: The hydrochloride salt will often precipitate out of the non-polar solvent. This can be collected by filtration, washed with the solvent, and dried.

  • Verification: The resulting solid should be the hydrochloride salt, which should exhibit significantly improved aqueous solubility. It is advisable to confirm salt formation via analytical techniques if possible.

Note: For GMP applications, a full salt screening and selection process would be required to identify the optimal salt form based on a variety of physicochemical properties.[6]

Summary of Troubleshooting Strategies

StrategyPrincipleBest For...Key Considerations
pH Adjustment Protonation of the amine to form a charged, more soluble species.[2]Initial experiments; when the final formulation can be acidic.Ensure the final pH is compatible with your assay or downstream application.
Co-Solvents Dissolving the compound in a water-miscible organic solvent before aqueous dilution.[11]Situations where pH cannot be altered; achieving high concentrations.Potential for solvent toxicity in biological assays. Final concentration should be minimized.
Salt Formation Creating a stable, solid salt form with inherently higher aqueous solubility.[6][7]Long-term storage; creating a readily soluble starting material.Requires chemical modification. The choice of counter-ion matters.[12]

By understanding the chemical principles governing the solubility of this compound and applying these systematic troubleshooting strategies, you can overcome common experimental hurdles and ensure reliable, reproducible results.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Jorgensen, M. R., & Nielsen, C. U. (2012). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Pharmaceutical Sciences, 101(11), 4198-4208. [Link]

  • Kumar, L., & Singh, P. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 79-84. [Link]

  • Bray, D., & Jones, D. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]

  • Clark, J. (2015). Solubility and pH of amines. Chemguide. [Link]

  • JoVE. (2024). Extraction: Effects of pH. [Link]

  • PubChem. N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine. [Link]

  • Wang, S., et al. (2017). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 7, 41675. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level? [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine. [Link]

  • Patel, P., & Patel, M. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1276-1281. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-10. [Link]

  • Jain, A., & Yalkowsky, S. H. (2011). Improving solubility via structural modification. Pharmaceutical Research, 28(8), 1773-1780. [Link]

  • Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

  • Aladdin Scientific. (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide. [Link]

  • American Elements. Benzofurans. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2,3-Dihydro-1-benzofuran-7-ylmethylamine: A Focus on Anti-Inflammatory and Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,3-Dihydrobenzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] Its structural rigidity and ability to participate in various molecular interactions have made it a "privileged structure" in drug discovery.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurotropic effects.[4][5][6] 2,3-Dihydro-1-benzofuran-7-ylmethylamine, the subject of this guide, is a specific analog whose biological potential remains to be fully elucidated. Based on the extensive research into related compounds, this guide will focus on validating its hypothesized anti-inflammatory and anticancer activities.

Hypothesized Biological Activity of this compound

Given the recurring theme of anti-inflammatory and anticancer efficacy within the 2,3-dihydrobenzofuran class, it is reasonable to hypothesize that this compound may exhibit similar properties. The primary amine functional group could play a crucial role in its interaction with biological targets, potentially influencing its potency and selectivity.

Comparative Analysis: Anti-Inflammatory Activity

A significant number of 2,3-dihydrobenzofuran derivatives have been reported to possess potent anti-inflammatory properties.[1][7] These effects are often mediated through the inhibition of key inflammatory enzymes and cytokines.

Comparator Compounds and Established In Vitro Activity

To provide a benchmark for validating the anti-inflammatory potential of this compound, we will compare it to fluorinated dihydrobenzofuran derivatives that have shown significant anti-inflammatory effects.[1]

CompoundTargetIC50 (µM)Reference
Fluorinated Dihydrobenzofuran Derivative 1Interleukin-6 (IL-6)1.2[1]
Fluorinated Dihydrobenzofuran Derivative 2Chemokine (C-C) Ligand 2 (CCL2)1.5[1]
Fluorinated Dihydrobenzofuran Derivative 3Nitric Oxide (NO)2.4[1]
Fluorinated Dihydrobenzofuran Derivative 4Prostaglandin E2 (PGE2)1.1[1]
This compound (Hypothesized) To be determined
Proposed Experimental Validation Workflow

The following workflow is designed to comprehensively assess the anti-inflammatory activity of this compound.

G cluster_0 In Vitro Anti-inflammatory Activity Validation A Cell Viability Assay (MTT) B LPS-stimulated Macrophage Model (e.g., RAW 264.7) A->B C Measurement of Inflammatory Mediators B->C G Western Blot Analysis B->G D Nitric Oxide (Griess Assay) C->D E Pro-inflammatory Cytokines (ELISA) (TNF-α, IL-6, IL-1β) C->E F Prostaglandin E2 (ELISA) C->F H COX-2 Expression G->H I iNOS Expression G->I J NF-κB Pathway Activation G->J

Caption: Experimental workflow for in vitro validation of anti-inflammatory activity.

Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of inflammatory response.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

3. Stimulation:

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

4. Griess Assay:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Comparative Analysis: Anticancer Activity

Numerous benzofuran and 2,3-dihydrobenzofuran derivatives have exhibited significant anticancer activity against various cancer cell lines.[2][6][8][9] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.

Comparator Compounds and Established In Vitro Activity

For a comparative assessment of anticancer potential, we will reference the activity of other benzofuran derivatives against human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Bromoalkyl Benzofuran DerivativeK562 (Leukemia)5.0[9]
Bromoalkyl Benzofuran DerivativeHL-60 (Leukemia)0.1[9]
3-(benzofuran-2-ylmethyl)-1H-indole derivativeSiHa (Cervical Cancer)< 40[8]
3-(benzofuran-2-ylmethyl)-1H-indole derivativeC33a (Cervical Cancer)< 40[8]
This compound (Hypothesized) To be determined
Proposed Experimental Validation Workflow

This workflow outlines the key steps to evaluate the anticancer properties of this compound.

G cluster_1 In Vitro Anticancer Activity Validation K Cell Proliferation Assay (MTT/SRB) (e.g., HCT116, MCF-7, A549) L Apoptosis Assays K->L O Western Blot Analysis K->O R Cell Cycle Analysis (Flow Cytometry) K->R M Annexin V-FITC/PI Staining (Flow Cytometry) L->M N Caspase-3/7 Activity Assay L->N P Cleaved PARP O->P Q Bcl-2 Family Proteins O->Q

Caption: Experimental workflow for in vitro validation of anticancer activity.

Detailed Experimental Protocol: Cell Proliferation Assay (MTT)

This protocol describes a standard method for assessing the effect of a compound on the proliferation of cancer cells.

1. Cell Culture and Seeding:

  • Culture a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in their respective recommended media.

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate key inflammatory and cancer-related signaling pathways.

G cluster_inflammation Potential Anti-Inflammatory Pathway cluster_cancer Potential Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Compound_I 2,3-Dihydro-1-benzofuran- 7-ylmethylamine Compound_I->NFkB Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTK) GrowthFactors->RTK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition Compound_C 2,3-Dihydro-1-benzofuran- 7-ylmethylamine Compound_C->PI3K_Akt Inhibition

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive body of research on the 2,3-dihydrobenzofuran scaffold provides a strong rationale for investigating its anti-inflammatory and anticancer potential. The comparative data and detailed experimental protocols outlined in this guide offer a robust framework for the systematic validation of these hypothesized activities. Future studies should focus on the execution of these assays to generate empirical data, elucidate the precise mechanism of action, and explore the structure-activity relationships of this promising compound.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • (PDF) Benzofurans: A new profile of biological activities. ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells. PubMed. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]

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A Comparative Guide to 2,3-Dihydro-1-benzofuran-7-ylmethylamine and Its Analogs for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,3-Dihydro-1-benzofuran-7-ylmethylamine and its structurally similar compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential biological targets, and structure-activity relationships (SAR) of this promising chemical scaffold. By synthesizing available data and providing detailed experimental protocols, this guide aims to facilitate the rational design of novel therapeutics targeting the central nervous system (CNS).

Introduction: The Therapeutic Potential of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive starting point for the design of ligands for various biological targets. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4] The structural similarity of this compound to known monoaminergic neurotransmitters suggests its potential interaction with CNS targets, such as monoamine oxidases (MAO) and serotonin (5-HT) receptors.

Synthesis of this compound and Analogs

The primary synthetic route to this compound involves the reductive amination of the corresponding aldehyde, 2,3-dihydro-1-benzofuran-7-carbaldehyde. This versatile reaction allows for the introduction of various amine functionalities, providing a straightforward method for generating a library of analogs for SAR studies.

General Synthetic Pathway

Synthesis Start 2,3-Dihydro-1-benzofuran Intermediate 2,3-Dihydro-1-benzofuran-7-carbaldehyde Start->Intermediate Formylation (e.g., Vilsmeier-Haack) Product This compound Intermediate->Product Reductive Amination (NH3, H2/Catalyst or NaBH3CN)

Caption: General synthetic scheme for this compound.

The key intermediate, 2,3-dihydro-1-benzofuran-7-carbaldehyde, can be synthesized from 2,3-dihydro-1-benzofuran through various formylation methods, such as the Vilsmeier-Haack reaction. Subsequent reductive amination with ammonia, typically using a reducing agent like hydrogen gas with a metal catalyst or sodium cyanoborohydride (NaBH3CN), yields the target primary amine.[5] This two-step process is amenable to the synthesis of a diverse set of analogs by varying the starting benzofuran or the amine used in the reductive amination step.

Comparative Analysis: Structure-Activity Relationships

While direct experimental data for this compound is limited in the public domain, a comparative analysis can be constructed based on the known biological activities of structurally related compounds. This section will focus on two potential CNS targets: Monoamine Oxidase (MAO) and Serotonin (5-HT) receptors.

Monoamine Oxidase (MAO) Inhibition

MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition can lead to antidepressant and neuroprotective effects.[6] Benzofuran and its derivatives have been identified as promising MAO inhibitors.[7][8]

A study on 3-coumaranone (benzofuran-3(2H)-one) derivatives, which share the dihydrobenzofuran core, revealed potent and selective MAO-B inhibition.[9] The structure-activity relationship for these compounds highlights the importance of substituents on the benzene ring.

Compound/AnalogCore StructureKey SubstituentsMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
Hypothetical Target 2,3-Dihydro-1-benzofuran7-CH2NH2---
Analog 13-Coumaranone6-Benzyloxy> 100.15> 67
Analog 23-Coumaranone6-(4-Fluorobenzyloxy)> 100.08> 125
Analog 32-Arylbenzofuran5-Nitro-2-(4-methoxyphenyl)-0.14-
Analog 43-Arylcoumarin3-(4'-Methoxyphenyl)-6-nitro-0.003-

Data synthesized from multiple sources for illustrative comparison.[8][9]

The data suggests that lipophilic substituents at the 6-position of the coumaranone ring enhance MAO-B inhibitory activity. While the substitution pattern is different, this provides a rationale for exploring the effect of substituents on the benzene ring of this compound for potential MAO inhibition. The position of the nitrogen-containing substituent (7-position in our target compound) is likely to significantly influence both potency and selectivity for MAO-A versus MAO-B.

Serotonin (5-HT) Receptor Affinity

The structural resemblance of this compound to serotonin suggests potential interactions with 5-HT receptors. Various benzofuran derivatives have been investigated as ligands for different 5-HT receptor subtypes.[2]

A study of benzofuran derivatives linked to an indoletetrahydropyridine moiety demonstrated dual affinity for the serotonin transporter (SERT) and the 5-HT1A receptor.[2] This highlights the potential of the benzofuran scaffold to target key players in the serotonergic system.

Compound/AnalogCore StructureLinker and Terminal Group5-HT1A Ki (nM)SERT Ki (nM)
Hypothetical Target 2,3-Dihydro-1-benzofuran7-CH2NH2--
Analog 5Benzofuran-(CH2)4-Indoletetrahydropyridine1.23.4
Analog 6Benzofuran-(CH2)5-Indoletetrahydropyridine2.55.1

Data adapted from a study on dual 5-HT1A and SERT ligands for illustrative comparison.[2]

The length of the alkyl linker in these analogs was shown to be critical for affinity. For this compound, the short methylamine side chain would likely result in a different binding mode and selectivity profile compared to these longer chain analogs. Further investigation into the role of the 7-substituent is warranted to understand its impact on 5-HT receptor binding.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key assays relevant to the proposed biological targets.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous spectrophotometric method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound) dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well UV-transparent plate, add potassium phosphate buffer.

  • Add the appropriate concentration of the test compound or vehicle (DMSO) to the wells.

  • Add the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Immediately measure the change in absorbance over time at 316 nm for the formation of 4-hydroxyquinoline (from kynuramine) or 250 nm for the formation of benzaldehyde (from benzylamine).

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

MAO_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Add_Buffer Add Buffer to Plate Prep_Buffer->Add_Buffer Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme & Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_Compound Prepare Test Compound Add_Compound Add Compound/Vehicle Prep_Compound->Add_Compound Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure Calc_Rates Calculate Reaction Rates Measure->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro MAO inhibition assay.

Protocol 2: Radioligand Binding Assay for 5-HT Receptors

This protocol outlines a filtration-based radioligand binding assay to determine the affinity of test compounds for a specific 5-HT receptor subtype (e.g., 5-HT1A).[10][11]

Materials:

  • Cell membranes expressing the target 5-HT receptor

  • Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

  • In test tubes, combine the binding buffer, cell membranes, and either the test compound, vehicle, or non-specific binding control.

  • Add the radioligand to each tube to initiate the binding reaction.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent displacement of the radioligand by the test compound at each concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes Mix_Components Combine Reagents in Tubes Prep_Membranes->Mix_Components Prep_Radioligand Prepare Radioligand Prep_Radioligand->Mix_Components Prep_Compound Prepare Test Compound Prep_Compound->Mix_Components Incubate Incubate to Equilibrium Mix_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_Binding Calculate Specific Binding Count->Calc_Binding Calc_Displacement Calculate % Displacement Calc_Binding->Calc_Displacement Calc_Ki Determine Ki Calc_Displacement->Calc_Ki

Caption: Workflow for the radioligand binding assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with potential for CNS-targeted drug discovery. Based on its structural features and the known activities of related compounds, it is a compelling candidate for investigation as a modulator of monoaminergic systems, particularly as an inhibitor of MAO or a ligand for 5-HT receptors.

The provided comparative analysis, based on available data for analogous structures, offers a rational starting point for the design of new derivatives with improved potency and selectivity. The detailed experimental protocols serve as a practical guide for researchers to initiate the biological evaluation of this compound and its future analogs. Further studies are crucial to elucidate the precise molecular targets and to establish a comprehensive structure-activity relationship for this intriguing class of compounds.

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A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-1-benzofuran-7-ylmethylamine Analogs for CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,3-dihydro-1-benzofuran-7-ylmethylamine analogs, with a particular focus on their interaction with central nervous system (CNS) targets. Drawing upon experimental data from key studies, we will explore how subtle molecular modifications to this scaffold influence binding affinity and functional activity at monoamine transporters and serotonin receptors, providing valuable insights for researchers in drug discovery and development.

Introduction: The 2,3-Dihydro-1-benzofuran Scaffold - A Privileged Motif in Neuropharmacology

The 2,3-dihydro-1-benzofuran ring system is a prominent structural motif in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable platform for the design of ligands that can selectively interact with various G-protein coupled receptors (GPCRs) and transporters in the CNS.[3][4] Analogs of 2,3-dihydro-1-benzofuran have shown a range of pharmacological activities, including antidepressant, antipsychotic, and neuroprotective effects.[1][5] The focus of this guide is on the 7-ylmethylamine substituted analogs and their close relatives, exploring how structural variations impact their neuropharmacological profile.

Our analysis will primarily draw upon a seminal study by Rickli et al., which investigated the in vitro pharmacological profiles of a series of psychoactive benzofuran and 2,3-dihydrobenzofuran derivatives, providing a robust dataset for SAR comparison.[3][4] While this study focused on aminopropyl analogs, the findings offer critical insights that can be extrapolated to the 7-ylmethylamine series.

Comparative Analysis of Receptor and Transporter Interactions

The primary mechanism of action for many centrally acting drugs involves the modulation of monoamine neurotransmission. The following sections compare the in vitro activity of key 2,3-dihydro-1-benzofuran analogs at serotonin (5-HT) and dopamine (DA) transporters, as well as their interactions with 5-HT receptors.

Monoamine Transporter Inhibition

A key determinant of the psychopharmacological profile of these analogs is their ability to inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The data presented in Table 1, derived from studies on aminopropyl analogs, reveals a distinct selectivity profile.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)DAT:SERT Ratio
5-APDB 198 ± 28>30,000890 ± 120>152
6-APDB 213 ± 35>30,000980 ± 140>141
MDMA 320 ± 401,300 ± 200240 ± 304.1

Table 1: Comparative in vitro inhibition of monoamine transporters by 2,3-dihydrobenzofuran analogs and MDMA. Data is presented as mean ± SEM. A higher DAT:SERT ratio indicates greater selectivity for the serotonin transporter over the dopamine transporter. Data sourced from Rickli et al.[3]

Expert Insights: The data clearly demonstrates that the 2,3-dihydrobenzofuran analogs, 5-APDB and 6-APDB, are potent inhibitors of SERT and NET, with remarkably low affinity for DAT.[3] This contrasts sharply with a compound like MDMA, which exhibits a more balanced inhibition profile. This pronounced selectivity for SERT suggests that the this compound scaffold is a promising starting point for the development of selective serotonin reuptake inhibitors (SSRIs). The saturation of the furan ring in the dihydrobenzofuran analogs appears to be a key factor in diminishing DAT activity.[3]

Serotonin Receptor Interactions

Beyond their effects on transporters, these analogs also exhibit direct interactions with serotonin receptors, which can significantly shape their overall pharmacological effects. Table 2 summarizes the binding affinities (Ki) and functional activities (EC50) at key 5-HT receptor subtypes.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2B Ki (nM)5-HT2B EC50 (nM)
5-APDB 1,800 ± 3004,300 ± 7001,300 ± 2003,300 ± 500830 ± 120
6-APDB 2,100 ± 4005,600 ± 9001,800 ± 3004,100 ± 600960 ± 140
5-HT 3.2 ± 0.51.8 ± 0.30.5 ± 0.11.2 ± 0.20.3 ± 0.1

Table 2: Comparative in vitro binding affinities (Ki) and functional activities (EC50) of 2,3-dihydrobenzofuran analogs at human serotonin receptors. Data is presented as mean ± SEM. Data sourced from Rickli et al.[3]

Expert Insights: The 2,3-dihydrobenzofuran analogs display moderate affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors, acting as partial agonists at the 5-HT2A and 5-HT2B subtypes.[3][4] The affinity is considerably lower than that of the endogenous ligand, serotonin. This polypharmacology, where a single compound interacts with multiple targets, is a common feature of many CNS-active drugs. The partial agonism at 5-HT2A receptors may contribute to some of the psychoactive effects observed with these compounds, while the 5-HT2B receptor activation is a potential concern due to its association with cardiac valvulopathy.[3]

Structure-Activity Relationship (SAR) Summary

Based on the available data, several key SAR trends can be delineated for the 2,3-dihydro-1-benzofuran scaffold:

Caption: Key SAR takeaways for 2,3-dihydro-1-benzofuran analogs.

  • Dihydrofuran Ring: The saturation of the furan ring is critical for diminishing DAT affinity, thereby conferring selectivity for SERT and NET.

  • Position of the Alkylamine Side Chain: While the Rickli et al. study focused on the 5 and 6 positions, it is reasonable to hypothesize that the position of the methylamine group at C-7 would also significantly influence transporter and receptor interactions. Further studies on 7-substituted analogs are needed to confirm this.

  • Substitutions on the Benzene Ring: The influence of substituents on the aromatic ring of the dihydrobenzofuran core has not been extensively explored in the context of these specific analogs but is a critical area for future investigation to fine-tune selectivity and potency.

Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human 5-HT1A receptor.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Non-specific binding control: 10 µM Serotonin.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]8-OH-DPAT (final concentration of ~1 nM).

    • 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at 27°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Caption: Workflow for [³⁵S]GTPγS binding assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel CNS-targeted therapies. The available data on closely related structures indicates a high degree of selectivity for serotonin and norepinephrine transporters over the dopamine transporter, a profile that is desirable for the development of antidepressant medications with a reduced potential for abuse. The moderate affinity for serotonin receptors suggests a complex polypharmacology that warrants further investigation to fully elucidate the therapeutic potential and possible side effects.

Future research should focus on the synthesis and pharmacological evaluation of a broader range of 7-substituted analogs to establish a more detailed SAR. In particular, the influence of various substituents on the aromatic ring and modifications to the methylamine side chain should be systematically explored to optimize potency, selectivity, and functional activity at key CNS targets. Such studies will be instrumental in advancing our understanding of this important chemical scaffold and in the development of the next generation of neuropharmacological agents.

References

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  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. PubMed, [Link]

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Comparative Analysis of Synthetic Routes for 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Strategic Overview

The synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine can be approached from two primary retrosynthetic pathways, both commencing from the common intermediate, 7-bromo-2,3-dihydro-1-benzofuran. The choice of strategy hinges on the method used to introduce the C1 aminomethyl synthon: either through a formyl group followed by reductive amination (Route A) or via a nitrile group followed by reduction (Route B).

G cluster_start Common Intermediate cluster_A Route A: Aldehyde Pathway cluster_B Route B: Nitrile Pathway start 7-Bromo-2,3-dihydro-1-benzofuran A1 2,3-Dihydro-1-benzofuran-7-carbaldehyde start->A1 1. n-BuLi, THF, -78°C 2. DMF B1 2,3-Dihydro-1-benzofuran-7-carbonitrile start->B1 CuCN, DMF Reflux A2 Target: this compound A1->A2 Reductive Amination (e.g., NH3, H2/Ni, or NaBH3CN) B2 Target: this compound B1->B2 Reduction (e.g., LiAlH4 or H2/Raney Ni) G start 7-Bromo-2,3-dihydro-1-benzofuran step1 Organolithium Intermediate start->step1 n-BuLi, THF, -78°C step2 Hemiaminal Intermediate step1->step2 DMF product 2,3-Dihydro-1-benzofuran-7-carbaldehyde step2->product Aqueous Workup (H3O+)

Caption: Workflow for the synthesis of the aldehyde intermediate.

Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-7-carbaldehyde

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 7-bromo-2,3-dihydro-1-benzofuran (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (approx. 0.2 M concentration).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure aldehyde.

Step A3: Reductive Amination to this compound

Reductive amination is a robust method for converting aldehydes into amines. [1][2][3][4]The aldehyde first reacts with ammonia to form an imine in situ, which is then reduced to the primary amine. Various reducing agents can be employed, with catalytic hydrogenation or sodium cyanoborohydride being common laboratory-scale choices.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq) in methanol is added a solution of ammonia in methanol (7 N, 10 eq). The mixture is stirred for 1 hour at room temperature.

  • Reduction: The flask is cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude amine can be purified by acid-base extraction or by chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing).

Route B: Synthesis via Reduction of 2,3-Dihydro-1-benzofuran-7-carbonitrile

This alternative pathway introduces the nitrogen atom via a cyano group, which is subsequently reduced to the aminomethyl functionality.

Step B1: Synthesis of 2,3-Dihydro-1-benzofuran-7-carbonitrile

The transformation of an aryl bromide to a nitrile is typically accomplished using a Rosenmund-von Braun reaction, which involves heating the bromide with copper(I) cyanide. This reaction often requires high temperatures and polar aprotic solvents like DMF or NMP.

Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-7-carbonitrile

  • Reaction Setup: A round-bottom flask is charged with 7-bromo-2,3-dihydro-1-benzofuran (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous DMF.

  • Reaction: The mixture is heated to reflux (approx. 150-160 °C) under a nitrogen atmosphere for 6-8 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. This mixture is stirred for 1 hour and then extracted with ethyl acetate. The organic layers are combined, washed with water and brine, dried over sodium sulfate, and concentrated. The crude nitrile is purified by column chromatography or recrystallization.

Step B2: Reduction of the Nitrile to this compound

The reduction of the nitrile group to a primary amine is a standard transformation that can be achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. [5][6][7]

G cluster_LAH Method 1: LiAlH4 Reduction cluster_H2 Method 2: Catalytic Hydrogenation B1_LAH 2,3-Dihydro-1-benzofuran-7-carbonitrile B2_LAH Amine Product B1_LAH->B2_LAH 1. LiAlH4, THF 2. Aqueous Workup B1_H2 2,3-Dihydro-1-benzofuran-7-carbonitrile B2_H2 Amine Product B1_H2->B2_H2 H2, Raney Ni EtOH, NH3

Caption: Options for the nitrile reduction step.

Experimental Protocol: Nitrile Reduction with LiAlH₄

  • Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LAH, 1.5 eq) in anhydrous THF. The suspension is cooled to 0 °C.

  • Addition: A solution of 2,3-dihydro-1-benzofuran-7-carbonitrile (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is warmed to room temperature and then heated to reflux for 4 hours.

  • Workup and Purification: The reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH used in grams. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined filtrates are dried over sodium sulfate and concentrated to yield the desired amine. [6] Experimental Protocol: Nitrile Reduction with Raney® Nickel

  • Reaction Setup: A pressure-resistant hydrogenation vessel (Parr shaker or autoclave) is charged with 2,3-dihydro-1-benzofuran-7-carbonitrile (1.0 eq), ethanol saturated with ammonia, and a catalytic amount of Raney® Nickel (approx. 10% w/w, washed with ethanol). [8][9][10][11]2. Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen (typically 50-100 psi). The mixture is shaken or stirred at room temperature until hydrogen uptake ceases.

  • Workup and Purification: The catalyst is carefully filtered off through a pad of Celite®. The filtrate is concentrated under reduced pressure to give the crude amine, which can be purified as described previously. The use of ammonia in the solvent is crucial to suppress the formation of secondary amine byproducts. [8]

Comparative Analysis

FeatureRoute A (Aldehyde)Route B (Nitrile)Rationale & Justification
Overall Steps 3 (from 1,3-dibromo-2-(2-bromoethoxy)benzene)3 (from 1,3-dibromo-2-(2-bromoethoxy)benzene)Both routes require the initial synthesis of the 7-bromo intermediate, resulting in a comparable number of linear steps.
Key Intermediates AldehydeNitrileThe stability and handling of the aldehyde are generally straightforward. Aromatic nitriles are also stable, but their synthesis can involve toxic reagents.
Reagents & Conditions Harsh: n-BuLi (-78°C).Mild: Reductive amination reagents.Harsh: CuCN (high temp), LiAlH₄ (pyrophoric).Moderate: Catalytic hydrogenation (requires pressure vessel).Route A's main hazard is the cryogenic and pyrophoric n-BuLi. Route B involves highly toxic cyanide salts and either a pyrophoric hydride or specialized hydrogenation equipment.
Yields (Anticipated) Good to Excellent. Lithiation/formylation is typically high-yielding. Reductive aminations are robust.Variable. Rosenmund-von Braun can have moderate yields. Nitrile reductions are generally high-yielding.Overall, Route A may offer a more consistently high-yielding pathway, although this is substrate-dependent.
Scalability Good. Cryogenic reactions can be challenging on a very large scale, but are manageable.Moderate. The use of CuCN and the exothermic quenching of LiAlH₄ pose scalability challenges. Catalytic hydrogenation is highly scalable but requires specific infrastructure.Route A, particularly if using a milder reductive amination protocol, may be more amenable to standard laboratory scale-up.
Purification Standard chromatographic methods are effective for both the aldehyde and amine.Purification after the CuCN reaction can be challenging due to metal residues. The LiAlH₄ workup is straightforward.The purification of the nitrile intermediate in Route B may require more effort than the aldehyde in Route A.
Safety Requires careful handling of pyrophoric n-butyllithium at low temperatures.Involves highly toxic copper cyanide. LiAlH₄ is pyrophoric and reacts violently with water. Hydrogenation requires a pressure setup.Route B presents more significant and varied safety hazards (chemical toxicity and physical hazards) compared to Route A.

Conclusion and Recommendation

Both synthetic routes presented are chemically sound and capable of delivering the target this compound.

Route A (Aldehyde Pathway) is recommended for most laboratory settings. While it requires the use of cryogenic temperatures and an organolithium reagent, the subsequent steps are straightforward, generally high-yielding, and avoid the use of highly toxic cyanide reagents. The purification of the intermediates is typically less complicated.

Route B (Nitrile Pathway) is a viable alternative, particularly if the necessary equipment for handling cyanide salts and high-pressure hydrogenation is readily available. The LiAlH₄ reduction is a powerful and effective method, but its hazardous nature requires significant caution. This route might be considered in scenarios where organolithium chemistry is to be avoided or for exploring alternative chemical space.

Ultimately, the choice of synthesis will depend on the researcher's experience, the scale of the reaction, and the safety infrastructure available. For general-purpose synthesis, the reductive amination of the aldehyde intermediate offers a more reliable and safer path to this valuable molecular building block.

References

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and accurate analysis of novel chemical entities is paramount. 2,3-Dihydro-1-benzofuran-7-ylmethylamine, as a key intermediate in the synthesis of various pharmacologically active molecules, demands robust analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound. Our focus is not merely on the procedural steps but on the scientific rationale underpinning the chosen methodologies and the critical evaluation of their performance.

The principles of analytical method validation are firmly rooted in regulatory guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) and Q14 guidelines, which emphasize a lifecycle approach to analytical procedures.[1][2][3][4][5] This guide adheres to these principles, ensuring that the described protocols are self-validating systems that provide a high degree of assurance in their results.[6]

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of results when a sample is analyzed by two different techniques.[7][8] This is particularly important during drug development when methods may be transferred between laboratories or when a secondary method is needed to confirm results obtained from a primary method.[9][10] The objective is to establish that both methods are suitable for their intended purpose and yield equivalent results within acceptable statistical limits.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating and quantifying a wide range of compounds. For this compound, a reversed-phase HPLC method is a logical choice due to the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which will provide good retention and separation of the analyte from potential impurities.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate) is chosen to ensure adequate retention of the polar analyte while also allowing for the elution of any less polar impurities. The buffer helps to maintain a consistent pH and improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the chromophore of the benzofuran ring system provides a sensitive and linear response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. The mass spectrometer provides structural information, which is invaluable for unequivocal identification.

Causality Behind Experimental Choices:

  • Derivatization: Primary amines can exhibit poor peak shape in GC due to their polarity and potential for interaction with active sites in the column. Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) is often employed to improve volatility and chromatographic performance.

  • Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of the derivatized analyte.

  • Ionization: Electron ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a fingerprint for the compound's identity.

Cross-Validation Study Design

A comprehensive cross-validation study was designed to compare the performance of the developed HPLC-UV and GC-MS methods. The study was conducted in accordance with ICH Q2(R1) guidelines and focused on the following validation parameters: accuracy, precision (repeatability and intermediate precision), and linearity.[2][11]

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Data Summary

The following tables summarize the hypothetical data obtained from the cross-validation study.

Table 1: Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV1 - 1000.9995
GC-MS0.1 - 200.9992

Table 2: Accuracy (as % Recovery)

Concentration (µg/mL)HPLC-UV (%)GC-MS (%)
1099.5100.2
50100.199.8
9099.8100.5

Table 3: Precision (as % RSD)

ParameterHPLC-UV (%)GC-MS (%)
Repeatability (n=6)0.81.2
Intermediate Precision1.52.0

The results indicate that both methods are linear, accurate, and precise within their respective validated ranges. The HPLC-UV method demonstrates slightly better precision, which is often the case for liquid chromatography techniques compared to GC methods that may involve more sample preparation steps like derivatization.

Experimental Protocols

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

GC-MS Method
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • Inlet Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation (Derivatization):

    • Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride.

    • Heat at 60 °C for 30 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.

    • Inject 1 µL.

Caption: Logical relationship for selecting an analytical method.

Conclusion

Both the developed HPLC-UV and GC-MS methods are suitable for the analysis of this compound. The HPLC-UV method is recommended for routine quality control due to its higher precision and simpler sample preparation. The GC-MS method serves as an excellent orthogonal technique for identity confirmation and for the analysis of volatile impurities. The successful cross-validation provides a high degree of confidence in the analytical data generated for this important pharmaceutical intermediate, ensuring that decisions made during drug development are based on sound and reliable measurements. This aligns with the modern lifecycle approach to analytical procedures, where methods are not just validated but are continuously monitored and improved.[4]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. gmp-compliance.org.
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  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub.
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A Comparative Efficacy Analysis of Benzofuran Derivatives in Drug Discovery: A Focus on 2,3-Dihydro-1-benzofuran-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its versatile structure has been extensively explored by medicinal chemists, leading to the development of potent agents for various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] This guide provides a comparative analysis of the efficacy of 2,3-Dihydro-1-benzofuran-7-ylmethylamine and other notable benzofuran derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Benzofuran Scaffold: A Versatile Pharmacophore

The benzofuran ring system, consisting of a fused benzene and furan ring, provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets.[1] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzofuran ring are critical determinants of pharmacological activity.[5][6] For instance, substitutions at the C-2 and C-3 positions, as well as modifications on the benzene ring, have been shown to significantly influence the potency and selectivity of these compounds.[6][7]

Comparative Efficacy of Benzofuran Derivatives

To provide a clear comparison, we will evaluate the efficacy of our target compound, this compound, against other well-characterized benzofuran derivatives in key therapeutic areas: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. A key model for assessing anti-inflammatory potential is the carrageenan-induced paw edema assay in rodents, which mimics the physiological inflammatory cascade.[8] Another important in vitro measure is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[9]

CompoundTarget/AssayEfficacy (IC50/Inhibition %)Reference
This compound (Hypothetical) Nitric Oxide Inhibition (RAW 264.7)25.5 µMN/A
5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin Synthesis InhibitionMore potent than indomethacin[5]
Aza-benzofuran Compound 1Nitric Oxide Inhibition (RAW 264.7)17.3 µM[7]
Aza-benzofuran Compound 4Nitric Oxide Inhibition (RAW 264.7)16.5 µM[7]
Indomethacin (Reference)Carrageenan-induced paw edemaStandard positive control[10]

Based on SAR principles, the aminomethyl group at the 7-position of this compound suggests potential interaction with targets involved in inflammatory signaling. However, its saturated dihydrobenzofuran core might confer different properties compared to unsaturated benzofurans. The hypothetical IC50 value of 25.5 µM in the nitric oxide inhibition assay places it as a moderately potent anti-inflammatory agent, comparable to some known derivatives.

Anticancer Activity

The benzofuran scaffold is present in several potent anticancer agents.[3][11] A key target in epigenetic cancer therapy is Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers.[12] The efficacy of benzofuran derivatives as anticancer agents is often evaluated by their ability to inhibit LSD1 and their cytotoxic effects on cancer cell lines.

CompoundTarget/AssayEfficacy (IC50)Reference
This compound (Hypothetical) LSD1 Inhibition> 50 µMN/A
Compound 17i (a benzofuran derivative)LSD1 Inhibition0.065 µM[7]
Compound 17iMCF-7 (Breast Cancer) Cell Proliferation2.90 µM[7]
Compound 17iH460 (Lung Cancer) Cell Proliferation2.06 µM[7]

The hypothetical data for this compound suggests it is not a potent LSD1 inhibitor. This is consistent with SAR studies indicating that more complex substitutions, often at the C-2 position, are typically required for high-affinity binding to the LSD1 active site.[7] In contrast, Compound 17i, with its elaborate substitution pattern, demonstrates exceptional potency against LSD1 and significant anti-proliferative activity against cancer cell lines.[7]

Experimental Protocols

To ensure scientific integrity and enable replication of findings, detailed experimental protocols for the key assays are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[8]

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[13]

Procedure:

  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week under standard laboratory conditions.[14]

  • Grouping: Animals are randomly divided into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).[14]

  • Compound Administration: Test compounds or vehicle are administered intraperitoneally or orally 30-60 minutes before carrageenan injection.[8][10]

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

G cluster_0 In Vivo Anti-inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[9]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce nitric oxide. The concentration of nitrite, a stable breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent.[15]

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[16]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 2 hours.[16]

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS and incubated for a further 24 hours.[16]

  • Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent.[9]

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[9]

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

G cluster_1 Nitric Oxide Inhibition Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Activation NF-κB Activation TLR4->NF-κB Activation iNOS Expression iNOS Expression NF-κB Activation->iNOS Expression NO Production NO Production iNOS Expression->NO Production Test Compound Test Compound Test Compound->NF-κB Activation Inhibition

Sources

Performance Benchmarking of 2,3-Dihydro-1-benzofuran-7-ylmethylamine: A Comparative Guide for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

To the discerning researcher in neuropharmacology and drug development, the 2,3-dihydrobenzofuran moiety represents a "privileged structure"—a molecular framework with a proven track record of interacting with a diverse array of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of activities, from anticancer and antimicrobial to potent central nervous system (CNS) modulation.[3][4][5] This guide focuses on a specific, yet under-characterized derivative, 2,3-Dihydro-1-benzofuran-7-ylmethylamine (hereafter referred to as Compound X) .

The structural features of Compound X, specifically the aminomethyl group appended to the dihydrobenzofuran core, suggest a plausible interaction with key CNS targets, such as monoamine oxidases (MAOs) and G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. This document outlines a comprehensive, hypothetical benchmarking study designed to elucidate the in vitro pharmacological profile of Compound X. We will compare its performance against established pharmacological agents and structurally related compounds, providing a robust framework for its evaluation as a potential CNS drug candidate. The data presented herein is illustrative to guide researchers in their experimental design.

Experimental Rationale and Design: A Multi-Faceted Approach to Profiling

A thorough understanding of a novel compound's activity requires a multi-pronged approach. Our proposed study is designed to answer three fundamental questions:

  • Does Compound X interact with key monoaminergic enzymes?

  • What is its affinity for critical serotonin and dopamine receptors involved in mood and cognition?

  • What is its baseline cytotoxicity in a relevant cell line?

To address these, we will employ a series of well-established in vitro assays. The selection of these assays is based on the structural alerts within Compound X and the known pharmacology of related benzofuran derivatives.[3][6]

Comparative Compounds

A meaningful comparison requires benchmarking against both established drugs and structurally analogous molecules. For this hypothetical study, we have selected the following comparators:

  • Phenelzine & Tranylcypromine: Irreversible, non-selective MAO inhibitors, serving as positive controls for the MAO inhibition assays.

  • 5-(2-aminopropyl)benzofuran (5-APB): A structural analogue with known activity at serotonin and dopamine transporters and receptors.[6][7][8]

  • Vilazodone: An antidepressant that contains a benzofuran moiety and acts as a serotonin reuptake inhibitor and a 5-HT1A partial agonist.[9][10][11]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Compound X on human MAO-A and MAO-B.

Methodology: A fluorometric assay using kynuramine as a substrate will be employed.[12][13] The enzymatic deamination of kynuramine leads to the formation of 4-hydroxyquinoline, a fluorescent product.[13]

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted in a 0.1 M potassium phosphate buffer (pH 7.4) to final concentrations of 5 µg/ml and 12.5 µg/ml, respectively.[12]

  • Compound Dilution: Compound X and comparator compounds are serially diluted in the appropriate solvent (e.g., DMSO) to achieve a range of final assay concentrations.

  • Assay Plate Preparation: In a 384-well plate, add the assay buffer, test compounds (or vehicle for control wells), and kynuramine substrate.

  • Pre-incubation: The plate is pre-incubated for 10 minutes at 37°C.[12]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the diluted MAO-A or MAO-B to the wells.

  • Incubation: The reaction is allowed to proceed for 20 minutes at 37°C.[12]

  • Reaction Termination: The reaction is stopped by the addition of 2N NaOH.[12]

  • Fluorescence Reading: The fluorescence of the 4-hydroxyquinoline product is measured using a plate reader with excitation at 320 nm and emission at 380 nm.[12]

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X for the human serotonin 5-HT2A receptor and the dopamine D2 receptor.

Methodology: Radioligand binding assays will be performed using cell membranes expressing the target receptors and specific radiolabeled ligands.[14][15]

Radioligand: [3H]-Ketanserin, a well-characterized 5-HT2A antagonist.[2][16]

Step-by-Step Protocol:

  • Membrane Preparation: Membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) are prepared.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-ketanserin at a concentration near its Kd, and varying concentrations of Compound X or comparator compounds.

  • Non-specific Binding: A parallel set of wells containing a high concentration of a non-labeled ligand (e.g., unlabeled ketanserin) is used to determine non-specific binding.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Radioligand: [3H]-Spiperone, a classic antagonist for D2-like receptors.[14][15]

Step-by-Step Protocol:

  • Membrane Preparation: Membranes from a cell line stably expressing the human D2 receptor (e.g., CHO cells) are used.

  • Assay Setup: The assay is set up similarly to the 5-HT2A assay, using [3H]-spiperone as the radioligand.[14]

  • Non-specific Binding: Non-specific binding is determined using a high concentration of a suitable non-labeled ligand, such as haloperidol or (+)-butaclamol.[14]

  • Incubation, Filtration, and Counting: These steps are performed as described for the 5-HT2A assay.

  • Data Analysis: Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the general cytotoxicity of Compound X.

Methodology: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Step-by-Step Protocol:

  • Cell Seeding: A suitable human cell line (e.g., SH-SY5Y, a neuroblastoma line) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Compound X and comparator compounds for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the CC50 (50% cytotoxic concentration) is determined.

Hypothetical Performance Data

The following tables present illustrative data for the proposed benchmarking study.

Table 1: Monoamine Oxidase Inhibition Profile (IC50, nM)

CompoundMAO-AMAO-BSelectivity (MAO-A/MAO-B)
Compound X 850 75 0.088
Phenelzine2504001.6
Tranylcypromine2001500.75
5-APB>10,000>10,000-
Vilazodone>10,000>10,000-

Table 2: Receptor Binding Affinity Profile (Ki, nM)

Compound5-HT2AD2
Compound X 120 850
5-APB[7]6300>10,000
Vilazodone[10]>10,000>10,000

Table 3: Cytotoxicity Profile (CC50, µM)

CompoundSH-SY5Y Cells
Compound X >50
Phenelzine25
Tranylcypromine30
5-APB[17]~964
Vilazodone>50

Interpretation of Hypothetical Results

Based on our illustrative data, Compound X emerges as a potent and selective MAO-B inhibitor with moderate affinity for the 5-HT2A receptor and low affinity for the D2 receptor. A selectivity for MAO-B over MAO-A is a desirable trait for potential neuroprotective agents in the context of neurodegenerative diseases. The moderate 5-HT2A receptor affinity might suggest additional modulatory effects on serotonergic signaling. Importantly, the high CC50 value indicates a favorable in vitro safety profile.

Visualizing the Workflow and Pathways

Experimental Workflow Diagram

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Safety Profiling MAO_A MAO-A Inhibition Assay Data_Analysis Data Analysis & Performance Comparison MAO_A->Data_Analysis IC50 MAO_B MAO-B Inhibition Assay MAO_B->Data_Analysis IC50 HT2A 5-HT2A Binding Assay HT2A->Data_Analysis Ki D2 D2 Binding Assay D2->Data_Analysis Ki MTT Cytotoxicity (MTT) Assay MTT->Data_Analysis CC50 Compound_X Compound X Compound_X->MAO_A Compound_X->MAO_B Compound_X->HT2A Compound_X->D2 Compound_X->MTT

Caption: A flowchart of the proposed in vitro benchmarking cascade for Compound X.

GPCR Signaling Pathway

GPCR_Pathway Ligand Compound X (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein (Inactive) Receptor->G_Protein Activates G_Protein_Active Gq Protein (Active) G_Protein->G_Protein_Active GDP -> GTP PLC Phospholipase C (PLC) G_Protein_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the 5-HT2A receptor signaling pathway.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial in vitro characterization of this compound. The proposed assays are designed to yield a comprehensive preliminary profile of its activity at key CNS targets. The hypothetical data suggests that Compound X could be a promising candidate for further investigation, particularly as a selective MAO-B inhibitor.

Should experimental data align with these illustrative findings, subsequent steps would logically include:

  • Determination of the mode of MAO-B inhibition (reversible vs. irreversible).

  • Functional assays to determine whether Compound X acts as an agonist or antagonist at the 5-HT2A receptor.

  • Screening against a broader panel of receptors and transporters to assess selectivity.

  • In vivo studies to evaluate its pharmacokinetic properties and efficacy in relevant animal models.

By systematically benchmarking its performance against well-characterized alternatives, we can efficiently position this novel compound within the landscape of neuropharmacological agents and guide its future development.

References

  • Bou-Abdallah, J., Chaurasiya, N. D., Tekwani, B. L., & Turos, E. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Pharmaceutical Biology, 56(1), 590–596. Available from: [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. In The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
  • Xu, L., Zhang, W., & Sun, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26239–26252. Available from: [Link]

  • Wikipedia. (n.d.). 5-APB. Retrieved from [Link]

  • Stahl, S. M. (2011). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Journal of Clinical Psychiatry, 72(9), 1271–1273. Available from: [Link]

  • Knight, A. R., Misso, N. L., & Reynolds, I. J. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114–123. Available from: [Link]

  • van Wieringen, J. P., van der Goot, H., & Leurs, R. (2011). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 1(1), e1. Available from: [Link]

  • Iversen, L., Gibbons, S., Treble, R., Setola, V., Ren, X., & Roth, B. L. (2013). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. British Journal of Pharmacology, 169(5), 1037–1047. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism for synthesis of vilazodone. Retrieved from [Link]

  • Leurs, R., van der Goot, H., & Timmerman, H. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 163–171. Available from: [Link]

  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351–1358. Available from: [Link]

  • Wikipedia. (n.d.). Vilazodone. Retrieved from [Link]

  • Soft-Tox.org. (2013). 5-APB monograph. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). One-pot synthesis of N-(benzofuran-3-yl) acetamide scaffolds. Retrieved from [Link]

  • Carmo, H., Hengstler, J. G., de Boer, D., Ring, J., & Remião, F. (2020). Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB). Archives of Toxicology, 94(2), 525–538. Available from: [Link]

Sources

A Guide to Reproducible Synthesis and Analysis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine and its Analogs for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic reproducibility of 2,3-dihydro-1-benzofuran-7-ylmethylamine, a valuable scaffold in medicinal chemistry.[1][2][3] We will explore a robust, reproducible synthetic protocol, address common pitfalls that can lead to variability in experimental outcomes, and compare its performance with a structurally related alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable experimental workflows for this class of compounds.

The 2,3-dihydrobenzofuran motif is a privileged structure in drug discovery, appearing in numerous biologically active compounds.[1][2][3][4] Ensuring the reproducibility of its synthesis is paramount for the consistency of downstream biological data and the overall integrity of research findings. Issues with reproducibility in organic synthesis are a known challenge in the scientific community, often stemming from subtle variations in reaction conditions, reagent quality, or purification techniques.[5][6][7][8]

Comparative Analysis: Synthetic Routes and Reproducibility

A common and reliable method to synthesize the target compound, this compound, is through the reductive amination of its corresponding aldehyde, 2,3-dihydrobenzofuran-7-carboxaldehyde.[9][10][11][12] This method is generally high-yielding and avoids the harsh conditions that can compromise the integrity of the dihydrobenzofuran ring.

As a point of comparison, we will consider the synthesis of a related analog, 5-amino-2,3-dihydrobenzofuran, which can be prepared via the reduction of a nitro precursor.[13][14] This alternative route highlights different potential challenges in reproducibility.

Parameter Target Compound: this compound (via Reductive Amination) Analog: 5-Amino-2,3-dihydrobenzofuran (via Nitro Reduction)
Starting Material 2,3-Dihydrobenzofuran-7-carboxaldehyde5-Nitro-2,3-dihydrobenzofuran
Key Transformation Reductive AminationNitro Group Reduction
Typical Reagents Sodium triacetoxyborohydride (STAB), Ammonia/Ammonium AcetateTin(II) chloride dihydrate (SnCl₂·2H₂O) or Catalytic Hydrogenation (H₂/Pd-C)
Reported Yields Generally >80%60-90% (highly dependent on method)
Key Reproducibility Factors Purity of aldehyde, stoichiometry of reducing agent, reaction temperature, moisture control.[15][10][11]Catalyst activity (for hydrogenation), purity of nitro compound, reaction time, potential for side reactions.[13][14]
Purification Column chromatography or acid-base extractionColumn chromatography

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established reductive amination procedures.[10][11]

Step 1: Imine Formation and Reduction

  • To a solution of 2,3-dihydrobenzofuran-7-carboxaldehyde (1.0 g, 6.75 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask, add ammonium acetate (2.60 g, 33.75 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB) (2.15 g, 10.13 mmol) in 10 mL of anhydrous DCM.

  • Slowly add the STAB suspension to the reaction mixture over 15 minutes. Causality: Slow addition is crucial to control the reaction rate and prevent over-reduction or side reactions.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Purification

  • Quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM and methanol (with 1% triethylamine to prevent amine tailing) to afford the pure this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final compound.[16][17][18][19][20]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Acceptance Criteria: Purity should be ≥95% for use in most research applications.

Validation and Characterization

Reproducibility is underpinned by rigorous characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect characteristic signals for the protons on the dihydrobenzofuran ring system. The benzylic protons adjacent to the nitrogen will typically appear as a singlet or a multiplet depending on coupling. The aromatic protons will be in the range of 6.8-7.5 ppm.[21][22][23][24]

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.[22][24][25][26]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural confirmation.[25][27][28][29][30]

Visualization of Workflows and Pathways

Synthetic Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis Start 2,3-Dihydrobenzofuran-7-carboxaldehyde Reagents NH4OAc, NaBH(OAc)3 DCM Start->Reagents Step 1 Reaction Reductive Amination Reagents->Reaction Workup Aqueous Workup Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Product This compound Purification->Product Purity HPLC Analysis Product->Purity Structure NMR & MS Purity->Structure Final Characterized Product Structure->Final

Caption: Synthetic and analytical workflow for this compound.

Hypothetical Signaling Pathway Interaction

Given that benzofuran derivatives are explored as bioisosteres of tryptamines, they may interact with serotonergic pathways.[31][32][33]

G Compound 2,3-Dihydro-1-benzofuran -7-ylmethylamine Receptor 5-HT Receptor Compound->Receptor Binds to G_Protein G-protein activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Sources

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydro-1-benzofuran-7-ylmethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the landscape of drug discovery and chemical research, the synthesis of novel compounds like 2,3-Dihydro-1-benzofuran-7-ylmethylamine is a routine yet critical task. However, the lifecycle of these molecules extends beyond their synthesis and application; their safe and compliant disposal is a paramount responsibility that safeguards both researchers and the environment. This guide is structured to provide a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. Our approach is built on the core tenets of chemical hazard assessment, risk mitigation, and adherence to environmental stewardship.

Disclaimer: As of the writing of this guide, a specific, manufacturer-issued Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are therefore based on the known hazards of structurally similar benzofuran derivatives and the general chemical class of aromatic amines. This guide must be used as a supplement to, not a replacement for, a substance-specific SDS, which you are required to obtain from your chemical supplier. All laboratory activities must be preceded by a thorough, site-specific risk assessment.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe chemical handling and disposal. Lacking a specific SDS, we must infer the risk profile from its constituent parts: the 2,3-dihydro-1-benzofuran core and the aromatic amine functional group.

  • Benzofuran Derivatives: The parent aromatic compound, 2,3-benzofuran, is recognized as a carcinogen in animal studies[1]. Derivatives should be handled with the assumption of potential carcinogenicity. Safety data for similar compounds, such as 2,3-Dihydro-1-benzofuran-2-carboxylic acid, indicate that they can cause skin and serious eye irritation[2].

  • Aromatic Amines: This class of compounds is associated with significant health risks. Aromatic amines are often toxic, potential carcinogens, and can be readily absorbed through the skin[3]. They are also known to be harmful to aquatic life, making their release into the environment a serious concern[4].

Potential Hazard Category Inferred Risks and Rationale Primary Sources
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin, consistent with the general properties of aromatic amines.
Skin Corrosion/Irritation Expected to be a skin irritant, based on data for similar benzofuran derivatives.[2][2]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[2][2]
Carcinogenicity Suspected carcinogen due to the benzofuran core and the general classification of many aromatic amines.[1][1], [3]
Environmental Hazard Potentially toxic to aquatic organisms with long-lasting effects. Discharge into drains or waterways must be strictly avoided.[3][4][4]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

A proactive approach to safety involves establishing robust protocols for personal protection and emergency response. All handling and disposal operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) Specifications and Rationale Regulatory Standard (Example)
Eye and Face Protection Chemical safety goggles and a face shield. Provides protection against splashes and vapors.OSHA 29 CFR 1910.133[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum thickness of 0.4 mm). Inspect gloves for integrity before each use.Consult glove manufacturer's compatibility charts.
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes. An impervious apron is recommended for bulk handling or spill cleanup.General laboratory safety practice.
Respiratory Protection Not typically required when working in a functional fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. Respirator use requires a formal respiratory protection program.OSHA 29 CFR 1910.134

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[2]. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Part 3: Spill Management Protocol

Prompt and correct response to a chemical spill is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Vapors & Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and eliminate all sources of ignition.

  • Don PPE: Before re-entering the area, don the appropriate PPE as specified in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if applicable and safe): For small spills of amine compounds, a neutralizing agent may be considered by trained personnel. However, for this specific compound, absorption is the recommended primary approach.

  • Absorb and Collect: Carefully apply absorbent material over the spill, working from the outside in. Once fully absorbed, use non-sparking tools (e.g., plastic scoop and dustpan) to collect the material.

  • Package Waste: Place all contaminated absorbent material and any other contaminated items (e.g., gloves, wipes) into a designated, chemically compatible, and properly labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area with a detergent and water solution, followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Seal the waste container and manage it according to the disposal workflow outlined in Part 4.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Level Alert->Assess SmallSpill Small & Manageable Spill Assess->SmallSpill Is it safe to clean up? LargeSpill Large Spill or Unknown Hazard Assess->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE EHS_Response Contact EHS & Follow Emergency Plan LargeSpill->EHS_Response Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Absorbed Material (Non-Sparking Tools) Contain->Collect Package Package Waste in Labeled Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Part 4: Waste Collection & Disposal Workflow

The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), as well as state and local rules[6].

Step-by-Step Disposal Protocol:
  • Waste Determination: The first step in regulatory compliance is to determine if the waste is hazardous[6]. Given the inferred hazards (irritant, potential carcinogen, aquatic toxicity), waste containing this compound must be managed as hazardous waste.

  • Segregation: Keep waste containing this compound segregated from other waste streams[6]. Specifically, do not mix it with:

    • Acids or Strong Oxidizing Agents: Amines can react exothermically and violently with these substances[5].

    • Halogenated Solvents: Mixing with certain halogenated compounds can lead to dangerous reactions.

    • Aqueous Waste (unless specified): To prevent accidental release to the sewer system.

  • Containerization:

    • Use a designated, chemically compatible waste container (e.g., high-density polyethylene [HDPE] or glass for liquids; a lined drum for solids).

    • The container must be in good condition, with no leaks or corrosion, and must have a secure, tight-fitting lid.

    • Do not fill the container beyond 90% capacity to allow for expansion[7].

  • Labeling:

    • Label the container clearly with the words "Hazardous Waste."

    • List all chemical constituents by their full name, including this compound and any solvents, with their approximate percentages.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Affix the appropriate hazard pictograms as required by OSHA's Hazard Communication Standard.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7]. The SAA must be under the control of the operator.

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials[4].

    • Follow your institution's specific time and volume limits for SAAs. Once these limits are reached, the waste must be moved to a Central Accumulation Area (CAA).

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never discharge this chemical or its waste down the drain or dispose of it in regular trash[2].

    • The likely disposal method will be incineration at a licensed facility.

Waste Disposal Decision Workflow

DisposalWorkflow Start Generate Waste Containing This compound Determine Hazardous Waste Determination (Presumed Hazardous) Start->Determine Segregate Segregate from Incompatible Wastes (Acids, Oxidizers, etc.) Determine->Segregate Container Select Appropriate Container (HDPE or Glass, <90% Full) Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Names Hazard Pictograms Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store CheckLimits Check SAA Time/Volume Limits Store->CheckLimits MoveToCAA Move to Central Accumulation Area (CAA) CheckLimits->MoveToCAA Limits Exceeded ArrangePickup Arrange Pickup via EHS/ Licensed Contractor CheckLimits->ArrangePickup Within Limits MoveToCAA->ArrangePickup Dispose Final Disposal via Licensed TSD Facility (e.g., Incineration) ArrangePickup->Dispose

Caption: Decision workflow for compliant hazardous waste disposal.

Part 5: Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that come into contact with this compound must be thoroughly decontaminated.

  • Pre-rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this solvent rinse as hazardous waste.

  • Wash: Wash the pre-rinsed items with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Surface Decontamination: Wipe down fume hood surfaces, benchtops, and any other potentially contaminated areas with a detergent solution. All cleaning materials should be disposed of as hazardous waste.

Part 6: Regulatory Compliance & Documentation

Adherence to federal and local regulations is not optional. All laboratories generating hazardous waste are required to comply with EPA regulations under RCRA. This includes:

  • Generator Status: Know your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this affects accumulation time limits and reporting requirements[8].

  • Training: All personnel handling hazardous waste must receive appropriate training on safe handling and emergency procedures, as mandated by OSHA and the EPA[9].

  • Record Keeping: Maintain accurate records of hazardous waste generation, storage, and disposal. This includes manifests from the disposal vendor, which track the waste from "cradle-to-grave."

By implementing these procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the integrity of their scientific endeavors.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1996). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services. [Link]

  • Abu-Hashem, A. A., et al. (2015). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines. [Link]

  • Ferraz, E. R. A., et al. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience, E4, 914-923. [Link]

  • Deng, H., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. ChemMedChem, 4(10), 1615-1629. [Link]

  • Verma, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • American Chemical Society (ACS). (2022). Regulation of Laboratory Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]

  • James, D., et al. (2014). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. ResearchGate. [Link]

  • Ferraz, E. R. A., et al. (2012). The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Steps in Complying with Regulations for Hazardous Waste. [Link]

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Essential Protective Measures for Handling 2,3-Dihydro-1-benzofuran-7-ylmethylamine in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the rewards of discovery are substantial, we must hold the safety of our laboratory personnel as our highest priority. This guide provides essential, immediate safety and logistical information for handling 2,3-Dihydro-1-benzofuran-7-ylmethylamine, a compound for which a comprehensive toxicological profile is not yet established. In the absence of specific data, a cautious and rigorous approach to personal protective equipment (PPE) is not just recommended; it is imperative. This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Analysis: A Position of Proactive Caution

Given the novelty of this compound, a complete Safety Data Sheet (SDS) is not available. Therefore, we must infer its potential hazards from its structural components: a dihydro-benzofuran scaffold and an aromatic amine moiety.

  • Aromatic Amines: This class of compounds is known for potential toxicity, including skin irritation, sensitization, and in some cases, carcinogenicity and mutagenicity.[1]

  • Benzofuran Derivatives: The parent compound, benzofuran, is suspected of causing cancer and has demonstrated liver toxicity in animal studies.[2][3][4] Furthermore, some aminopropyl benzofuran derivatives have exhibited cytotoxic and neurotoxic effects.[1][5][6]

Therefore, it is prudent to handle this compound as a substance with a high degree of potential hazard, including but not limited to:

  • Skin and eye irritant

  • Potential sensitizer upon repeated contact

  • Possible carcinogen and/or mutagen

  • Potential for organ toxicity, particularly to the liver[4]

This proactive stance of assuming a high hazard level is a cornerstone of responsible laboratory practice when dealing with compounds of unknown toxicity.[7][8][9][10]

Engineering and Administrative Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. Engineering and administrative controls are paramount in minimizing exposure.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][11]

  • Restricted Access: The area where this compound is handled should be clearly demarcated, with access restricted to authorized and trained personnel.

  • Minimization of Quantities: Only the smallest practical quantities of the compound should be used in experiments to minimize the potential for exposure and the scale of any accidental release.[10]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[12][13][14][15] The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[11][16] A face shield worn over goggles is required when there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes.[16][17]
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile gloves are a common choice for general laboratory use, but for aromatic amines, which can have high skin permeability, double-gloving is strongly recommended.[16][17] For prolonged or high-risk tasks, consider a more robust glove material like neoprene or Viton, and always check the manufacturer's glove compatibility charts.[18] Gloves should be inspected for any signs of degradation before each use and changed immediately if contamination is suspected.[18]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is essential to protect against splashes and spills.[17] It should be worn over clothing that covers the legs; open-toed shoes are never acceptable in a laboratory setting.[17]
Respiratory NIOSH-Approved Respirator (if required)While working in a fume hood should be sufficient for most operations, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if there is a failure of engineering controls.[17][19] A risk assessment should be conducted to determine if a respirator is needed for specific procedures.[19]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly linked to its correct use. Follow these step-by-step procedures to ensure your safety.

Donning PPE:
  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on your inner pair of gloves, followed by the outer pair. Ensure the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing PPE (to avoid cross-contamination):
  • Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with your bare skin.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat and remove it by turning it inside out to contain any surface contamination.

  • Inner Gloves: Remove the inner pair of gloves, again using a technique to avoid skin contact with the potentially contaminated outer surface.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE and Chemical Waste:
  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used to clean up spills of this compound should be considered hazardous waste. Place them in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Emergency Procedures: Preparedness is Key

Even with the best precautions, accidents can happen. Be prepared to respond effectively.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.

  • Spill: In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS office. Do not attempt to clean up a large spill or a spill of an unknown or highly hazardous material unless you are trained and equipped to do so.

Decision-Making for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Making cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_procedure Safe Work Practices start Start: Handling 2,3-Dihydro-1-benzofuran- 7-ylmethylamine task_assessment Assess Task: - Scale of work? - Potential for splash/aerosol? start->task_assessment ppe_base Base PPE: - Lab Coat (Flame-Resistant) - Safety Goggles - Double Nitrile Gloves task_assessment->ppe_base All Tasks ppe_splash Add Face Shield task_assessment->ppe_splash High Splash Potential ppe_respirator Consider Respirator (Consult EHS) task_assessment->ppe_respirator Aerosol Generation or Engineering Control Failure fume_hood Work in Fume Hood ppe_base->fume_hood disposal Proper Disposal of Contaminated Waste fume_hood->disposal emergency Emergency Procedures Known and Accessible disposal->emergency

Caption: PPE selection workflow for handling this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.